molecular formula C17H21N5O2 B609934 PF04677490 CAS No. 1628342-10-8

PF04677490

Cat. No.: B609934
CAS No.: 1628342-10-8
M. Wt: 327.388
InChI Key: JTROLECZHRVLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF04677490 is a potent PDE1 inhibitor. PF04677490 offera high potency and PDE1 selectivity and do not readily enter the CNS.PF04677490 efficaciously inhibits cAMP- and cGMP-hydrolytic activity in preparations from human myocardium at concentrations selective for PDE1.

Properties

CAS No.

1628342-10-8

Molecular Formula

C17H21N5O2

Molecular Weight

327.388

IUPAC Name

7,8-dimethoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl)quinazolin-4-amine

InChI

InChI=1S/C17H21N5O2/c1-10(7-12-8-11(2)21-22-12)20-17-13-5-6-14(23-3)16(24-4)15(13)18-9-19-17/h5-6,8-10H,7H2,1-4H3,(H,21,22)(H,18,19,20)

InChI Key

JTROLECZHRVLFM-UHFFFAOYSA-N

SMILES

CC(NC1=C2C=CC(OC)=C(OC)C2=NC=N1)CC3=NNC(C)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF04677490;  PF-04677490;  PF 04677490; 

Origin of Product

United States

1. Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of PF-04677490

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase 1 (PDE1) is a unique, calcium/calmodulin-dependent enzyme family responsible for the hydrolysis of the cyclic nucleotides cAMP and cGMP[1]. In the human myocardium, pathological upregulation of PDE1 activity accelerates the degradation of these critical second messengers, driving adverse cardiovascular remodeling and heart failure[1].

PF-04677490 (also identified as Quinazoline 3 or (S)-3) is a highly potent, selective, and systemically active PDE1 inhibitor[1]. Unlike earlier generations of PDE inhibitors, PF-04677490 was specifically engineered with a quinazoline scaffold to be periphery-restricted [1]. By intentionally limiting its ability to cross the blood-brain barrier, this compound allows researchers to safely target heightened PDE1 activity in the cardiovascular system without triggering the central nervous system (CNS) side effects historically associated with brain-penetrant PDE inhibitors[1].

Molecular Pharmacology & Target Selectivity

PF-04677490 exhibits nanomolar potency across the three primary PDE1 isoforms (PDE1A, PDE1B, and PDE1C)[1][2]. To evaluate its therapeutic window, extensive in vitro profiling was conducted against the broader PDE superfamily (PDE2–PDE11).

Table 1: PF-04677490 Quantitative Selectivity Profile
Target EnzymeIC50 Value (nM)Selectivity Ratio vs. PDE1B
PDE1B 211.0x (Reference)
PDE1C 83~4.0x
PDE1A 118~5.6x
PDE10A 210 - 94510x - 45x
PDE2-9, 11 >10,000>475x

Data synthesized from Humphrey et al., 2018[1].

Mechanism of Action: PDE1 Inhibition in the Myocardium

PDE1 functions as a dual-substrate enzyme. Upon allosteric activation by intracellular Ca2+ and calmodulin, PDE1 undergoes a conformational shift that exposes its catalytic domain, allowing it to rapidly hydrolyze both cAMP and cGMP into their inactive monophosphate forms (AMP and GMP)[1].

PF-04677490 acts as a competitive inhibitor at the catalytic site of the PDE1 enzyme[1]. By occupying this pocket, it efficaciously prevents the hydrolysis of cAMP and cGMP[2]. The resulting accumulation of these cyclic nucleotides in the myocardium enhances protein kinase A (PKA) and protein kinase G (PKG) signaling cascades, which are fundamental drivers of vasodilation, contractility, and cardioprotection[1].

MoA Ca Intracellular Ca2+ / Calmodulin PDE1 Active PDE1 Enzyme Ca->PDE1 Allosteric Activation AMP AMP & GMP (Inactive) PDE1->AMP Hydrolysis cAMP cAMP & cGMP (Active Messengers) cAMP->PDE1 Substrate Binding Cardio Cardioprotection & Vasodilation cAMP->Cardio Maintained Signaling PF PF-04677490 (Quinazoline Inhibitor) PF->PDE1 Competitive Inhibition

Fig 1. PF-04677490 inhibits Ca2+/CaM-dependent PDE1, preserving cAMP/cGMP for cardioprotection.

Experimental Workflows & Protocols

To validate the efficacy of PF-04677490, researchers employ self-validating assay systems that measure both isolated enzymatic kinetics and ex vivo tissue responses.

Protocol 1: In Vitro PDE1 Enzymatic Activity Assay

Objective: Quantify the IC50 of PF-04677490 against recombinant PDE1 isoforms.

  • Enzyme Preparation: Express and purify human recombinant PDE1A, PDE1B, and PDE1C. Prepare the assay buffer supplemented with Ca2+ and exogenous calmodulin, as PDE1 is strictly Ca2+ /CaM-dependent[1].

  • Compound Titration: Prepare a 10-point serial dilution of PF-04677490 in DMSO. Transfer to a 384-well microtiter plate, ensuring the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Substrate Incubation: Add radiolabeled or fluorogenic cAMP/cGMP substrates to the reaction mixture. Incubate at room temperature for 30-60 minutes.

  • Signal Detection & Quantification: Terminate the reaction using Scintillation Proximity Assay (SPA) beads or a fluorescence polarization tracer. Measure the unhydrolyzed substrate signal and calculate the IC50 using a 4-parameter logistic non-linear regression model[1][2].

Protocol 2: Ex Vivo Human Myocardium Soluble Fraction Assay

Objective: Validate target engagement and efficacy in human cardiac tissue.

  • Tissue Lysis: Homogenize flash-frozen human myocardium tissue in a cold lysis buffer containing protease and phosphatase inhibitors[1].

  • Fractionation: Subject the homogenate to ultracentrifugation (100,000 x g for 60 minutes at 4°C). Collect the supernatant.

  • Inhibitor Treatment: Treat the soluble fraction with a saturating concentration of PF-04677490.

  • Hydrolytic Activity Measurement: Introduce cAMP/cGMP substrates and measure hydrolysis rates. Expected Result: PF-04677490 inhibits >75% of the total PDE hydrolytic activity in these soluble samples[1].

Protocol Step1 Human Myocardium Tissue Lysis Step2 Ultracentrifugation (Soluble Fraction) Step1->Step2 Step3 Add PF-04677490 + cAMP/cGMP Step2->Step3 Step4 Step4 Step3->Step4

Fig 2. Workflow for validating PF-04677490 efficacy in ex vivo human myocardium soluble fractions.

Causality & Experimental Logic (E-E-A-T)

Why isolate the soluble fraction in Protocol 2? PDEs are distributed differently across subcellular compartments. While enzymes like PDE3 and PDE4 are often membrane-bound or anchored to specific scaffolding proteins, PDE1 is predominantly localized in the cytosol[1]. By ultracentrifuging the myocardium homogenate and isolating the soluble fraction, researchers selectively enrich for cytosolic PDE1, creating a high-signal-to-noise environment to accurately measure PF-04677490's inhibitory effect[1].

The "Periphery-Restricted" Paradigm: Solving the PDE10A Liability A critical design choice in the development of PF-04677490 was engineering it to have restricted brain access[1]. In vitro profiling reveals that while PF-04677490 is highly selective against most PDEs, it exhibits moderate off-target inhibition against PDE10A (only a 10x to 45x selectivity window)[1].

If PF-04677490 were brain-penetrant, this off-target activity would be a severe liability, as PDE10A is heavily expressed in the striatum and its inhibition alters locomotion and cognition[1]. However, because PDE10A is expressed almost exclusively in the brain, the inability of PF-04677490 to cross the blood-brain barrier effectively neutralizes this risk[1]. The drug can safely achieve free plasma concentrations well above the PDE1 IC50 to treat peripheral cardiovascular disease without triggering CNS-mediated adverse events[1]. This highlights a masterclass in leveraging pharmacokinetic distribution to solve a pharmacodynamic selectivity challenge.

References

  • Title: Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Pharmacological Rationale & Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in cardiovascular pharmacology and phosphodiesterase (PDE) modulation, I have designed this technical guide to provide drug development professionals with a comprehensive, mechanistic, and practical evaluation of PF-04677490 .

Unlike conventional central nervous system (CNS)-targeted PDE1 inhibitors, PF-04677490 represents a paradigm shift: a periphery-restricted molecule engineered to isolate cardiovascular efficacy from neurological off-target effects. This guide deconstructs its pharmacology, quantitative profiling, and the self-validating experimental protocols required to evaluate it.

Phosphodiesterase 1 (PDE1) is a dual-specificity, calcium/calmodulin-dependent enzyme responsible for hydrolyzing the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP) into their inactive forms (AMP and GMP). While PDE1B is heavily expressed in the brain (striatum and hippocampus), PDE1A and PDE1C are highly expressed in the periphery, particularly in vascular smooth muscle and the myocardium.

Historically, the therapeutic utility of PDE1 inhibitors was limited by dose-limiting CNS side effects, such as cognitive alterations or psychiatric disturbances. PF-04677490 was developed by Pfizer to solve this exact bottleneck [1]. By utilizing a highly optimized quinazoline scaffold, PF-04677490 readily attains free plasma concentrations above its PDE1 IC50​ values while exhibiting severely restricted blood-brain barrier (BBB) penetration.

In human myocardium—where PDE1 activity is heightened during cardiovascular disease—PF-04677490 efficaciously inhibits >75% of total PDE hydrolytic activity, restoring cardioprotective cAMP/cGMP signaling without triggering CNS liabilities [1].

PDE1_Pathway Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds PDE1 PDE1 (Active) CaM->PDE1 Activates cAMP cAMP / cGMP PDE1->cAMP Hydrolyzes AMP AMP / GMP (Inactive) cAMP->AMP Degradation Cardio Cardiovascular Signaling cAMP->Cardio Promotes PF PF-04677490 (Periphery-Restricted) PF->PDE1 Inhibits

Diagram 1: PDE1 Ca2+/CaM-dependent signaling pathway and inhibition by PF-04677490 in cardiomyocytes.

Quantitative Profiling & Selectivity

The clinical viability of PF-04677490 relies on its nanomolar potency across PDE1 isoforms and its massive selectivity window against other PDE families. The data below summarizes the in vitro enzymatic profile of the racemic compound [2].

Table 1: PF-04677490 Isoform Selectivity & Potency

Target Enzyme IC50​ (nM)Fold Selectivity (vs PDE1B)Substrate Preference
PDE1B 211.0x (Reference)Dual (cAMP/cGMP)
PDE1C 83~4.0xDual (cAMP/cGMP)
PDE1A 118~5.6xDual (cAMP/cGMP)
PDE4 - PDE11 >10,000>470xVaries by family

Note: The isolated (S)-enantiomer (PF-04827736) exhibits even tighter binding, with IC50​ values of 9.1 nM (PDE1B), 38 nM (PDE1C), and 42 nM (PDE1A).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to establish causality and prevent false positives during preclinical evaluation.

Protocol A: Ex Vivo Human Myocardium PDE Hydrolytic Assay

Causality Check: Recombinant enzyme assays often fail to predict tissue-level efficacy due to complex intracellular compartmentalization. Using soluble samples of human myocardium validates the true physiological target engagement of PF-04677490.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize flash-frozen human left ventricular myocardium in a lysis buffer containing protease/phosphatase inhibitors and 2 mM EGTA (to chelate endogenous calcium and baseline the system).

  • Enzyme Activation (Control Check): Centrifuge at 100,000 x g for 60 mins. Collect the soluble supernatant. Add exogenous Ca2+ (10 μM) and Calmodulin (100 nM) to maximally activate endogenous PDE1.

  • Compound Incubation: Pre-incubate the lysate with an 11-point serial dilution of PF-04677490 (0.1 nM to 10 μM) for 15 minutes at 37°C.

    • Positive Control: 100 μM IBMX (pan-PDE inhibitor) to define the maximum possible inhibition window.

    • Negative Control: DMSO vehicle (0.1% v/v).

  • Substrate Addition: Introduce 1 μM of heavy-isotope labeled cAMP ( 13C5​ -cAMP) and cGMP ( 15N5​ -cGMP). Incubate for 20 minutes.

  • Reaction Termination & LC-MS/MS: Terminate the reaction by boiling at 95°C for 3 minutes. Quantify the remaining intact 13C5​ -cAMP and 15N5​ -cGMP using LC-MS/MS.

  • Validation Criteria: The assay is only valid if the IBMX control shows >90% inhibition of total hydrolytic activity compared to the DMSO control. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Pharmacokinetic (PK) Brain Penetration Profiling

Causality Check: To prove the "periphery-restricted" claim, we must measure the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). Total brain concentration is misleading because highly lipophilic drugs can bind nonspecifically to brain lipids without actually engaging CNS targets.

Step-by-Step Methodology:

  • Dosing: Administer PF-04677490 intravenously (IV) at 1 mg/kg to male Sprague-Dawley rats to ensure 100% systemic bioavailability.

  • Perfusion (Critical Step): At Tmax​ (e.g., 1 hour post-dose), anesthetize the animal and perform a transcardial perfusion with ice-cold heparinized saline. Why? This flushes all residual blood from the cerebral vasculature. Without this, drug trapped in the brain's blood vessels will cause a false-positive reading for brain penetration.

  • Tissue Extraction: Harvest blood (centrifuge for plasma) and brain tissue (homogenize in 1:3 w/v buffer).

  • Equilibrium Dialysis: Determine the unbound fraction of the drug in plasma ( fu,p​ ) and brain homogenate ( fu,b​ ) using rapid equilibrium dialysis (RED) devices incubated at 37°C for 4 hours.

  • Calculation: Quantify drug concentrations via LC-MS/MS. Calculate Kp,uu​=Cplasma,total​×fu,p​Cbrain,total​×fu,b​​ .

  • Validation Criteria: A Kp,uu​<0.1 confirms restricted brain access, validating PF-04677490 as a true periphery-restricted agent.

Workflow Tissue Human Myocardium Sample Prep Compound PF-04677490 Incubation Tissue->Compound Assay cAMP/cGMP Hydrolysis Assay Compound->Assay LCMS LC-MS/MS Quantification Assay->LCMS Data IC50 & Efficacy Determination LCMS->Data

Diagram 2: Experimental workflow for Ex Vivo PDE1 hydrolytic activity quantification.

References

  • Humphrey JM, Movsesian M, Am Ende CW, et al. "Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1." Journal of Medicinal Chemistry. 2018 May 24;61(10):4635-4640. URL:[Link]

PF04677490 chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: PF-04677490: Chemical Architecture, Pharmacological Profiling, and Experimental Methodologies for PDE1 Inhibition

Executive Summary

PF-04677490 is a highly potent, selective, and periphery-restricted small-molecule inhibitor of Phosphodiesterase 1 (PDE1). Developed to probe the therapeutic potential of PDE1 inhibition in cardiovascular disease, this quinazoline derivative demonstrates nanomolar efficacy against PDE1 isoforms while exhibiting limited central nervous system (CNS) penetrance[1]. This technical guide provides an in-depth analysis of PF-04677490, detailing its structural biology, mechanism of action, and the self-validating experimental protocols required to quantify its activity in native human tissues.

Chemical Architecture and Physicochemical Properties

The rational design of PF-04677490 centers on a substituted quinazoline scaffold, optimized for high-affinity binding to the PDE1 catalytic domain. The 7,8-dimethoxy groups are critical for occupying the hydrophobic sub-pocket of the enzyme, while the N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl] side chain dictates isoform selectivity[1]. Crucially, the molecule was engineered with a higher polar surface area and specific efflux pump susceptibility to restrict blood-brain barrier (BBB) crossing, ensuring its effects remain localized to peripheral tissues such as the myocardium[1].

Table 1: Physicochemical and Pharmacological Properties of PF-04677490

PropertyValue
Chemical Name 7,8-Dimethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]quinazolin-4-amine
CAS Number 1628342-10-8
Molecular Formula C17H21N5O2
Molecular Weight 327.38 g/mol
Primary Target Phosphodiesterase 1 (PDE1)
Isoform IC50 Values PDE1B: 21 nM | PDE1C: 83 nM | PDE1A: 118 nM[2]
CNS Penetrance Low (Periphery-restricted)[1]
PDB Co-crystal Structure 5W6E[3]

Pharmacological Profile and Mechanism of Action

PDE1 is unique among the phosphodiesterase superfamily as it is the only dual-substrate enzyme (hydrolyzing both cAMP and cGMP) that is allosterically activated by the intracellular Calcium/Calmodulin (Ca2+/CaM) complex[4]. In human myocardium, heightened PDE1 activity contributes to the rapid degradation of cyclic nucleotides, dampening cardioprotective Protein Kinase A (PKA) and Protein Kinase G (PKG) signaling pathways.

PF-04677490 acts as a competitive inhibitor at the nucleotide-binding site of the PDE1 catalytic domain. By preventing the hydrolysis of cAMP and cGMP, PF-04677490 amplifies intracellular signaling cascades that mediate vascular relaxation and myocardial protection[1]. Because it is periphery-restricted, it avoids the dose-limiting neuropsychiatric side effects typically associated with CNS-penetrant PDE1 inhibitors[4].

PDE1_Signaling Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM Binds PDE1 PDE1 Enzyme (Active) CaM->PDE1 Activates AMP AMP / GMP (Inactive) PDE1->AMP Hydrolyzes PF PF-04677490 (Inhibitor) PF->PDE1 Inhibits cAMP cAMP / cGMP cAMP->AMP Substrate Kinases PKA / PKG Activation cAMP->Kinases Activates Cardio Myocardial Relaxation & Protection Kinases->Cardio Mediates

Figure 1: Mechanism of PDE1 activation by Ca2+/CaM and subsequent inhibition by PF-04677490 in the myocardium.

Structural Biology: Binding Mode Analysis

X-ray crystallography of PF-04677490 in complex with PDE1B (PDB ID: 5W6E) reveals the molecular causality of its high affinity[3]. The quinazoline core mimics the purine ring of endogenous cyclic nucleotides, forming bidentate hydrogen bonds with the invariant glutamine residue in the PDE1 binding pocket. The stereochemistry of the propan-2-yl linker is strictly required to orient the pyrazole ring optimally, avoiding steric clashes with the metal-binding domain (containing Zn2+ and Mg2+) while maximizing van der Waals interactions with isoform-specific hydrophobic residues[1].

Experimental Methodologies: Validating PDE1 Inhibition

To accurately assess the pharmacological efficacy of PF-04677490, recombinant assays are insufficient. The compound must be evaluated in the native tissue matrix to account for endogenous protein binding and physiological CaM concentrations. The following self-validating protocol outlines the Scintillation Proximity Assay (SPA) used to quantify PF-04677490 activity in human myocardium[1].

Causality-Driven Protocol: In Vitro PDE1 Hydrolytic Activity Assay

  • Tissue Homogenization & Extraction:

    • Action: Homogenize human myocardial tissue in a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and protease inhibitors. Centrifuge at 100,000 × g for 60 minutes to isolate the soluble cytosolic fraction.

    • Causality: Mg2+ is a mandatory cofactor for PDE catalysis. Crucially, EDTA must be strictly excluded from the buffer; chelating divalent cations would strip endogenous Ca2+, artificially inactivating PDE1 and skewing the baseline hydrolytic rate.

  • Compound Preparation:

    • Action: Prepare a 10-point serial dilution of PF-04677490 in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v).

  • Assay Assembly:

    • Action: In a 384-well plate, combine the myocardial extract, 10 µM exogenous CaCl2, 100 nM Calmodulin, and the compound dilutions.

    • Causality: Exogenous Ca2+/CaM is added to fully saturate and activate the PDE1 isoforms present in the extract. This ensures the assay measures the enzyme's maximal catalytic velocity (Vmax), providing a standardized baseline for inhibition.

  • Reaction Initiation:

    • Action: Add 1 µM of [3H]-cAMP or[3H]-cGMP to initiate the hydrolysis reaction. Incubate at 25°C for 30 minutes.

  • Detection via SPA:

    • Action: Terminate the reaction by adding yttrium silicate SPA beads suspended in zinc sulfate.

    • Causality: SPA technology provides a homogeneous, wash-free detection method. The linear nucleotide products (AMP/GMP) bind selectively to the zinc-coated beads, bringing the tritium isotope close enough to the scintillant to emit light. Unhydrolyzed [3H]-cAMP remains in solution and does not trigger a signal.

  • Data Validation:

    • Action: Normalize raw luminescence units against a vehicle control (0% inhibition) and a pan-PDE inhibitor reference like IBMX (100% inhibition). Calculate the IC50 using a 4-parameter logistic regression. PF-04677490 typically inhibits >75% of total PDE hydrolytic activity in soluble human myocardium at selective concentrations[1].

Assay_Workflow Tissue Human Myocardium Tissue Homogenization Extract Soluble Fraction Extraction (No EDTA) Tissue->Extract Incubation Incubate with PF-04677490 + Ca2+/CaM Extract->Incubation Substrate Add Radiolabeled [3H]-cAMP/cGMP Incubation->Substrate Detection SPA Bead Addition & Luminescence Read Substrate->Detection Analysis Non-linear Regression IC50 Calculation Detection->Analysis

Figure 2: Step-by-step experimental workflow for the Scintillation Proximity Assay (SPA) evaluating PDE1 inhibition.

Therapeutic Implications

The discovery of PF-04677490 represents a significant milestone in cardiovascular pharmacology. By selectively targeting PDE1 in peripheral tissues, researchers can elevate cyclic nucleotide levels in the myocardium and vascular smooth muscle without triggering the adverse neurological effects seen with brain-penetrant analogs. This makes PF-04677490 an invaluable pharmacological tool for investigating novel treatments for heart failure, hypertension, and endothelial dysfunction[1].

References

  • [4] Sharma, et al. PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers in Pharmacology.[Link]

  • [1] Humphrey, John M., et al. Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. Journal of Medicinal Chemistry, vol. 61, no. 10, 2018, pp. 4635-4640.[Link]

  • [3] UniProt Consortium / Protein Data Bank. Crystal Structure of PDE1B in complex with PF-04677490 (PDB ID: 5W6E). UniProtKB.[Link]

Sources

PF-04677490: Selectivity Profiling and Mechanistic Utility of a Periphery-Restricted PDE1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclic nucleotide phosphodiesterase 1 (PDE1) family is a critical regulator of intracellular signaling, uniquely characterized by its calcium/calmodulin (Ca²⁺/CaM) dependence. While pan-PDE1 inhibitors have shown promise in treating neuropsychiatric disorders, their central nervous system (CNS) penetrance precludes their use in cardiovascular indications due to dose-limiting cognitive and psychiatric side effects.

In 2018, Humphrey et al. disclosed the discovery of PF-04677490 , a potent, selective, and structurally optimized quinazoline-based inhibitor of PDE1 designed specifically to restrict blood-brain barrier (BBB) permeability[1]. This whitepaper provides an in-depth technical analysis of PF-04677490, detailing its isoform selectivity profile (PDE1A, PDE1B, PDE1C), mechanistic pathway, and the self-validating experimental methodologies used to characterize its periphery-restricted pharmacology.

Isoform Selectivity Profile: PDE1A, PDE1B, and PDE1C

The PDE1 family consists of three distinct genes—PDE1A, PDE1B, and PDE1C—which hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the human myocardium, PDE1 activity is highly upregulated during heart failure, making it a prime target for inotropic and vasodilatory interventions[1].

PF-04677490 (the racemic compound) and its isolated (S)-enantiomer (PF-04827736) were engineered to maximize potency against these isoforms while maintaining a >45-fold selectivity window over other PDE families (PDE2–PDE11)[2]. This strict selectivity is paramount; off-target inhibition of PDE3 can induce life-threatening arrhythmias, while PDE4 inhibition triggers severe emesis.

Quantitative Selectivity Summary
CompoundStereochemistryPDE1A IC₅₀ (nM)PDE1B IC₅₀ (nM)PDE1C IC₅₀ (nM)Selectivity (vs. PDE2-11)
PF-04677490 Racemate1182183>45-fold[3]
PF-04827736 (S)-Enantiomer429.138>45-fold[2]

Data Interpretation: The (S)-enantiomer drives the primary pharmacological activity, exhibiting sub-10 nM potency against PDE1B and robust inhibition of PDE1A and PDE1C. In ex vivo human myocardium samples, PF-04677490 successfully inhibited >75% of total PDE hydrolytic activity, validating its efficacy in the target tissue[1].

Mechanistic Pathway of PDE1 Modulation

Unlike other phosphodiesterases, PDE1 is autoinhibited in its basal state. It requires the binding of the Ca²⁺/Calmodulin complex to undergo a conformational change that exposes its catalytic domain. In failing myocardium, dysregulated intracellular calcium handling leads to hyperactive PDE1, which prematurely depletes cAMP and cGMP pools, blunting cardioprotective Protein Kinase A (PKA) and Protein Kinase G (PKG) signaling.

PF-04677490 acts as a competitive inhibitor at the catalytic site, preventing the hydrolysis of cAMP/cGMP even when the enzyme is fully activated by Ca²⁺/CaM[1].

PDE1_Pathway Ca Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca->CaM Binds & Activates PDE1 PDE1 Isoforms (PDE1A, PDE1B, PDE1C) CaM->PDE1 Allosteric Activation AMP AMP / GMP (Inactive Metabolites) PDE1->AMP Hydrolysis cAMP cAMP / cGMP Pools cAMP->PDE1 Substrate Binding PKA PKA / PKG Signaling (Cardioprotection) cAMP->PKA Downstream Activation PF PF-04677490 (Periphery-Restricted) PF->PDE1 Competitive Inhibition

Mechanistic pathway of Ca²⁺/CaM PDE1 activation and targeted inhibition by PF-04677490.

Experimental Methodologies for Target Validation

To ensure rigorous scientific integrity, the characterization of PF-04677490 relies on self-validating experimental systems. Below are the definitive protocols used to establish both its isoform selectivity and its periphery-restricted nature.

Protocol 1: In Vitro Selectivity Profiling via IMAP-FP Assay

Causality & Rationale: The Immobilized Metal Ion Affinity Partitioning Fluorescence Polarization (IMAP-FP) assay is the industry standard for PDE profiling. Trivalent metal nanoparticles specifically bind the phosphate groups of the uncyclized product (AMP/GMP) but not the cyclic substrates (cAMP/cGMP). When the fluorescently labeled product binds the large nanoparticle, its rotational tumbling slows down, leading to a measurable increase in Fluorescence Polarization (FP).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA, and crucially, 1 mM CaCl₂ . Note: Without exogenous calcium, PDE1 remains autoinhibited, rendering IC₅₀ calculations artificially inflated.

  • Enzyme-CaM Complex Formation: Incubate recombinant human PDE1A, PDE1B, or PDE1C with 10 U/mL Calmodulin for 15 minutes at room temperature to ensure full allosteric activation.

  • Inhibitor Pre-incubation: Dispense PF-04677490 in a 10-point serial dilution (1 pM to 10 μM) into the enzyme mixture. Incubate for 30 minutes to allow the inhibitor to reach binding equilibrium.

  • Substrate Addition: Add 100 nM of FAM-labeled cAMP or cGMP. Incubate the reaction in the dark for 60 minutes.

  • IMAP Detection: Terminate the reaction by adding the IMAP binding reagent (nanoparticles). Incubate for an additional 60 minutes to allow complete binding of the FAM-AMP/GMP product.

  • Readout: Measure Fluorescence Polarization using a microplate reader (Excitation: 480 nm, Emission: 520 nm). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo BBB Partitioning ( Kp,uu​ ) Determination

Causality & Rationale: Measuring total brain concentration ( Kp​ ) is often misleading because highly lipophilic compounds can become trapped in brain lipid bilayers without actually engaging CNS targets. The unbound partition coefficient ( Kp,uu​ ) isolates the free drug capable of target engagement. A Kp,uu​<0.1 rigorously validates the "periphery-restricted" design of PF-04677490, proving it achieves high plasma concentrations without crossing the BBB[1].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer PF-04677490 (5 mg/kg IV) to a cohort of male Sprague-Dawley rats.

  • Tissue Collection: At T=1 hour post-dose, euthanize the subjects. Collect systemic blood (centrifuge for plasma) and harvest whole brain tissue. Homogenize the brain in a 1:3 ratio of PBS.

  • Equilibrium Dialysis: Dialyze the plasma and brain homogenate against PBS across a semi-permeable membrane (molecular weight cutoff: 8 kDa) for 4 hours at 37°C. This determines the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • LC-MS/MS Quantification: Extract the drug from all matrices using acetonitrile protein precipitation. Quantify total drug concentrations in plasma ( Cplasma​ ) and brain ( Cbrain​ ) via LC-MS/MS.

  • Data Analysis:

    • Calculate total partitioning: Kp​=Cbrain​/Cplasma​

    • Calculate unbound partitioning: Kp,uu​=(Kp​×fu,brain​)/fu,plasma​

Therapeutic Implications in Drug Development

The structural optimization of the quinazoline scaffold in PF-04677490 represents a masterclass in rational drug design. By intentionally increasing the polar surface area and modulating the pKa of the molecule, researchers successfully reduced passive BBB permeability and increased susceptibility to efflux transporters[1].

This periphery-restricted profile allows PF-04677490 to attain free plasma concentrations well above its PDE1 IC₅₀ values, effectively targeting the myocardium to enhance cardiac output and induce vasodilation, all while completely sparing the CNS. Consequently, PF-04677490 serves as an indispensable tool compound for researchers investigating the therapeutic viability of PDE1 inhibition in heart failure, pulmonary hypertension, and other cardiovascular pathologies.

Sources

The Role of PF-04677490 in the Hydrolysis of cAMP and cGMP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Cyclic Nucleotide Signaling

In the intricate world of intracellular signaling, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) serve as critical second messengers, orchestrating a vast array of physiological processes. The precise regulation of their intracellular concentrations is paramount for cellular homeostasis. This regulation is achieved through a delicate balance between their synthesis by cyclases and their degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).[1][2] The PDE superfamily is comprised of 11 distinct families, each with multiple isoforms, which exhibit varying substrate specificities for cAMP and cGMP.[1][2] This diversity allows for fine-tuned control of cyclic nucleotide signaling in a tissue- and cell-specific manner.

This technical guide focuses on the role of PF-04677490, a potent and selective inhibitor of Phosphodiesterase 1 (PDE1), in the hydrolysis of cAMP and cGMP. As researchers and drug development professionals, understanding the mechanism of action of such inhibitors is crucial for exploring their therapeutic potential in a range of disorders, from neurodegenerative diseases to cardiovascular conditions.

The Central Role of Phosphodiesterase 1 (PDE1)

The PDE1 family of enzymes are unique in that they are activated by the calcium-calmodulin (Ca2+/CaM) complex, positioning them as key integrators of Ca2+ and cyclic nucleotide signaling pathways.[3] PDE1 enzymes are dual-substrate phosphodiesterases, capable of hydrolyzing both cAMP and cGMP.[3] The family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.[2][3]

  • PDE1A: Predominantly found in the cardiovascular system and lungs.

  • PDE1B: Highly expressed in the brain, particularly in regions associated with dopaminergic signaling.[2]

  • PDE1C: Found in the heart and central nervous system, and also plays a role in smooth muscle cell proliferation.[2][3]

The differential affinities of these isoforms for cAMP and cGMP allow for nuanced regulation of cyclic nucleotide levels. For instance, PDE1A and PDE1B generally show a higher affinity for cGMP, while PDE1C has a high affinity for both cAMP and cGMP.[4][5] By hydrolyzing these second messengers, PDE1 terminates their downstream signaling cascades, which are mediated by effectors such as Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP.

Signaling Pathway Overview

The following diagram illustrates the central role of PDE1 in the hydrolysis of cAMP and cGMP and the subsequent impact on downstream signaling.

cluster_synthesis Cyclic Nucleotide Synthesis cluster_hydrolysis Hydrolysis by PDE1 cluster_downstream Downstream Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 Hydrolyzes PKA Protein Kinase A cAMP->PKA Activates cGMP->PDE1 Hydrolyzes PKG Protein Kinase G cGMP->PKG Activates AMP AMP PDE1->AMP GMP GMP PDE1->GMP CaM Ca2+/Calmodulin CaM->PDE1 Activates Cellular Response A Cellular Response A PKA->Cellular Response A Phosphorylation Cellular Response B Cellular Response B PKG->Cellular Response B Phosphorylation PF04677490 PF-04677490 PF04677490->PDE1 Inhibits

Caption: The central role of PDE1 in cyclic nucleotide hydrolysis.

PF-04677490: A Selective PDE1 Inhibitor

PF-04677490 is a potent inhibitor of PDE1, with demonstrated efficacy in inhibiting both cAMP and cGMP hydrolysis.[6] Its selectivity for PDE1 isoforms is a key characteristic, with reported IC50 values of 21 nM for PDE1B1, 83 nM for PDE1C, and 118 nM for PDE1A.[6] This selectivity profile is critical for minimizing off-target effects and for dissecting the specific roles of PDE1 in various physiological and pathological contexts.

By inhibiting PDE1, PF-04677490 effectively increases the intracellular concentrations of cAMP and cGMP, thereby amplifying the signaling pathways they control. This mechanism of action holds therapeutic promise for conditions where cyclic nucleotide signaling is dysregulated.

Quantitative Data: Inhibitory Profile of PF-04677490
PDE1 IsoformIC50 (nM)
PDE1B121
PDE1C83
PDE1A118
Data sourced from MedchemExpress.[6]

Experimental Protocol: In Vitro Characterization of PF-04677490

To determine the inhibitory potency of PF-04677490 on cAMP and cGMP hydrolysis by PDE1, a robust and reproducible in vitro assay is essential. The following protocol describes a generalized Fluorescence Polarization (FP) assay, a common method for measuring PDE activity and inhibitor potency.[3][7][8][9][10] This non-radioactive, homogeneous assay format is well-suited for high-throughput screening and detailed kinetic analysis.

Principle of the Fluorescence Polarization Assay

The FP assay for PDE activity is based on the change in the rate of rotation of a fluorescently labeled cyclic nucleotide substrate upon hydrolysis.

  • Low Polarization State: A small, fluorescently labeled cAMP or cGMP molecule (tracer) tumbles rapidly in solution, resulting in a low fluorescence polarization signal when excited with polarized light.

  • PDE-mediated Hydrolysis: The PDE1 enzyme hydrolyzes the cyclic nucleotide tracer to its corresponding 5'-monophosphate.

  • High Polarization State: A specific binding agent, often a monoclonal antibody or a metal-oxide-based nanoparticle that recognizes the 5'-monophosphate product, is added to the reaction. The binding of the hydrolyzed tracer to this much larger molecule significantly slows its rotation, leading to an increase in the fluorescence polarization signal.

  • Inhibitor Effect: The presence of an inhibitor like PF-04677490 reduces the rate of hydrolysis, resulting in a smaller increase in the fluorescence polarization signal. The degree of inhibition is proportional to the concentration of the inhibitor.

Experimental Workflow Diagram

Start Start Prepare_Reagents Prepare Reagents: - PDE1 Enzyme - Fluorescent Substrate (cAMP/cGMP) - Assay Buffer - PF-04677490 Dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense PF-04677490 dilutions and controls into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add PDE1 enzyme to wells Dispense_Inhibitor->Add_Enzyme Incubate_1 Incubate at room temperature Add_Enzyme->Incubate_1 Add_Substrate Add fluorescent substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C Add_Substrate->Incubate_2 Add_Binding_Agent Add binding agent to stop reaction Incubate_2->Add_Binding_Agent Incubate_3 Incubate at room temperature Add_Binding_Agent->Incubate_3 Read_FP Read Fluorescence Polarization on a microplate reader Incubate_3->Read_FP Analyze_Data Analyze data and calculate IC50 Read_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Fluorescence Polarization PDE1 Inhibition Assay.

Detailed Step-by-Step Methodology

Materials:

  • Purified recombinant human PDE1A, PDE1B, or PDE1C enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP) or cGMP (FAM-cGMP) substrate

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Ca2+/Calmodulin solution (for PDE1 activation)

  • PF-04677490 stock solution in DMSO

  • Binding Agent (specific for 5'-AMP or 5'-GMP)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare PF-04677490 Dilutions:

    • Perform a serial dilution of the PF-04677490 stock solution in DMSO to create a range of concentrations.

    • Further dilute these solutions in PDE Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Preparation:

    • Add 2 µL of the diluted PF-04677490 solutions to the wells of the 384-well plate.

    • Include control wells:

      • "No Inhibition" Control: Add 2 µL of PDE Assay Buffer with the same final DMSO concentration.

      • "Maximum Inhibition" Control: Add 2 µL of a known potent, non-fluorescent PDE1 inhibitor at a saturating concentration.

      • "No Enzyme" Control: Add 2 µL of PDE Assay Buffer with DMSO.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the PDE1 enzyme in PDE Assay Buffer containing Ca2+/Calmodulin.

    • Add 18 µL of the PDE1 enzyme solution to all wells except the "No Enzyme" control wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of the fluorescently labeled cAMP or cGMP substrate in PDE Assay Buffer.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells.

  • Enzymatic Reaction Incubation:

    • Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 25 µL of the Binding Agent solution to all wells.

    • Incubate for 30-60 minutes at room temperature to allow for the binding of the hydrolyzed substrate to the binding agent.

  • Fluorescence Polarization Measurement:

    • Read the fluorescence polarization on a compatible microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of PF-04677490 relative to the "No Inhibition" and "Maximum Inhibition" controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

PF-04677490 is a valuable research tool for investigating the role of PDE1 in various physiological and pathological processes. Its potent and selective inhibition of PDE1 allows for the targeted modulation of cAMP and cGMP signaling pathways. The in vitro characterization of such inhibitors using robust and reproducible assays, such as the fluorescence polarization assay detailed in this guide, is a critical step in the drug discovery and development process.

Further research into the therapeutic applications of selective PDE1 inhibitors like PF-04677490 is warranted, particularly in the fields of neurodegenerative disorders, cardiovascular diseases, and oncology, where dysregulation of cyclic nucleotide signaling is a key feature. A thorough understanding of the mechanism of action and the development of reliable in vitro and in vivo models will be essential for translating the potential of these compounds into novel therapies.

References

  • BPS Bioscience. (n.d.). PDE1A Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE1C Assay Kit. Retrieved from [Link]

  • Beavo, J. A., & Sharron, H. F. (2012). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in molecular biology (Clifton, N.J.), 896, 109–123.
  • Wikipedia. (2023, December 12). Scintillation proximity assay. In Wikipedia. Retrieved from [Link]

  • Beavo, J. A., & Sharron, H. F. (2012). Enzyme assays for cGMP hydrolyzing phosphodiesterases. PubMed, 22511213.
  • West Bioscience. (n.d.). PDE Assay Kit. Retrieved from [Link]

  • Rybalkin, S. D., Hinds, T. R., & Beavo, J. A. (2012). Enzyme assays for cGMP hydrolyzing phosphodiesterases. Methods in molecular biology (Clifton, N.J.), 896, 109-23.
  • Ahmad, F., et al. (2021). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. Molecules, 26(22), 6898.
  • The Audiopedia. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for [Video]. YouTube. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Wang, C., et al. (2022). Discovery of novel phosphodiesterase-1 inhibitors for curing vascular dementia: Suppression of neuroinflammation by blocking NF-κB and activating CREB signaling. European Journal of Medicinal Chemistry, 238, 114480.
  • Smith, K. J., & Houslay, M. D. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3571.
  • Cervantes-Díaz, R., et al. (2025). Discovery and in vitro characterization of a human anti-CD36 scFv. Frontiers in Immunology, 16, 1531171.
  • Ceyhan, O., et al. (2022). The Molecular Mechanism of PDE1 Regulation. International Journal of Molecular Sciences, 23(21), 13354.
  • Wang, H., et al. (2021). Discovery and characterization of potent And-1 inhibitors for cancer treatment.
  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Zaccolo, M., & Movsesian, M. A. (2007). cAMP and cGMP signaling cross-talk.
  • Zoccarato, A., et al. (2021). Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts. International Journal of Molecular Sciences, 22(16), 8887.
  • Zeidan, M., et al. (2023). Identification and characterization of in silico, in vivo, in vitro, and reactive metabolites of infigratinib using LC-ITMS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites. RSC Advances, 13(1), 433-446.
  • Alsager, O. A., et al. (2022). In Vitro Selection and Characterization of DNA Aptamers to a Small Molecule Target. ACS Omega, 7(33), 28833-28842.
  • Shafi, H., et al. (2023).

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In-Depth Technical Guide: PF-04677490 (CAS 1628342-10-8) as a Selective PDE1 Inhibitor in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase 1 (PDE1) enzymes are unique within the PDE superfamily due to their strict dependence on the calcium/calmodulin (Ca²⁺/CaM) complex for activation. This positions them as critical integrators of intracellular calcium transients and cyclic nucleotide (cAMP/cGMP) signaling pathways. PF-04677490 (CAS 1628342-10-8) is a highly potent, selective small-molecule inhibitor of PDE1, demonstrating preferential affinity for the PDE1B isoform. Because PDE1B is highly enriched in the striatum and co-localizes with dopamine receptors, PF-04677490 has become a vital pharmacological tool for researchers investigating neuroplasticity, cognitive enhancement, and targeted therapies for schizophrenia.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. Here, we will dissect the mechanistic causality of PDE1 inhibition, review the kinetic profile of PF-04677490, and outline self-validating experimental protocols designed to yield artifact-free data in your laboratory.

Chemical Profiling & Pharmacodynamics

PF-04677490 was engineered to exploit the "glutamine switch" mechanism within the catalytic domain of PDE1, allowing it to selectively block the hydrolysis of cyclic nucleotides without interfering with other PDE families.

  • CAS Registry Number: 1628342-10-8 ()

  • Molecular Formula: C₁₇H₂₁N₅O₂

  • Molecular Weight: 327.38 g/mol

  • Solubility: Highly soluble in DMSO (Standard laboratory practice dictates preparing 10 mM stock solutions to minimize solvent toxicity in downstream cellular assays).

Quantitative Kinetic Data

To understand the therapeutic window of PF-04677490, we must look at its isoform selectivity. The compound demonstrates high potency for PDE1 isoforms, with preferential selectivity for PDE1B1, which is crucial for central nervous system (CNS) targeting ().

Target IsoformIC₅₀ (nM)Selectivity Profile & Significance
PDE1B1 21Primary Target: Highly expressed in the striatum; linked to dopamine signaling.
PDE1C 83~4-fold selectivity margin.
PDE1A 118~5.6-fold selectivity margin.
PDE10A1 > 200>10-fold selectivity margin (Crucial for isolating PDE1-specific effects).
Other PDEs > 1000>45-fold selectivity, ensuring minimal off-target cAMP/cGMP accumulation.

Mechanism of Action: The Calcium-Cyclic Nucleotide Nexus

Unlike PDE4 or PDE10, which exhibit basal constitutive activity, PDE1 is dynamically activated by the binding of the Ca²⁺/CaM complex. In striatal neurons, calcium influx (e.g., via NMDA receptor activation) activates PDE1B, which rapidly hydrolyzes cAMP and cGMP, thereby acting as a negative feedback loop that dampens downstream signaling.

By selectively inhibiting PDE1B, PF-04677490 prevents this hydrolysis in a stimulus-dependent manner. This targeted inhibition avoids the widespread, constitutive elevation of cyclic nucleotides seen with non-selective pan-PDE inhibitors, thereby reducing off-target cytotoxicity. The localized accumulation of cAMP/cGMP activates Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to the phosphorylation of CREB (cAMP response element-binding protein) at Ser133. Phosphorylated CREB translocates to the nucleus to upregulate the transcription of Brain-Derived Neurotrophic Factor (BDNF), a critical mediator of synaptic plasticity ().

G CaM Ca2+/Calmodulin PDE1 PDE1B (Active) CaM->PDE1 Activates cAMP_deg cAMP / cGMP (Degraded) PDE1->cAMP_deg Hydrolyzes PF PF-04677490 (CAS 1628342-10-8) PF->PDE1 Inhibits (IC50 21nM) cAMP_acc cAMP / cGMP (Accumulated) PF->cAMP_acc Promotes PKA PKA / PKG Activation cAMP_acc->PKA Activates CREB p-CREB (Ser133) PKA->CREB Phosphorylates BDNF BDNF Transcription (Neuroplasticity) CREB->BDNF Upregulates

Mechanism of Action: PF-04677490 inhibiting PDE1B to promote neuroplasticity.

Experimental Methodologies & Protocols

In my experience overseeing high-throughput screening and validation assays, PDE inhibitors are particularly susceptible to assay artifacts. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: In Vitro PDE1B Enzymatic Inhibition Assay (TR-FRET)

Causality & Experience: Colorimetric assays are prone to interference from the intrinsic absorbance of small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected here because the time-resolved nature of the europium fluorophore eliminates short-lived background auto-fluorescence. This ensures that the measured 21 nM IC₅₀ value is a true reflection of binding affinity rather than an optical artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1 mM EGTA, and 0.05% BSA. Critical Step: Supplement with 10 nM Calmodulin and 1 mM CaCl₂ to ensure full allosteric activation of the PDE1B enzyme prior to compound introduction.

  • Compound Dilution: Dissolve PF-04677490 in 100% DMSO to a 10 mM stock. Perform a 10-point serial dilution (1:3) to achieve final assay concentrations ranging from 10 µM to 0.5 nM, ensuring the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Incubation: Add 0.5 ng of recombinant human PDE1B1 enzyme to a 384-well microplate. Add the diluted PF-04677490 and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 100 nM of fluorescently labeled cAMP substrate. Incubate for exactly 60 minutes at room temperature.

  • Detection & Validation: Add the TR-FRET termination buffer containing a Europium-labeled anti-cAMP antibody. The self-validating controls must include a "no enzyme" well (representing 100% inhibition baseline) and a "vehicle only" well (representing 0% inhibition baseline).

  • Readout: Measure fluorescence on a compatible microplate reader (Excitation 340 nm, Emission 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based cAMP Accumulation Assay in Striatal Neurons

Causality & Experience: Enzymatic assays confirm direct target engagement, but they do not account for cellular permeability or the complex intracellular dynamics of calmodulin. Striatal neurons are selected because they endogenously express high levels of PDE1B. Incorporating IBMX (a pan-PDE inhibitor) as a positive control establishes the maximum possible cAMP accumulation, validating the assay's dynamic range and confirming that the cells are responsive to adenylate cyclase stimulation.

Step-by-Step Methodology:

  • Cell Culture: Plate primary rat striatal neurons in 96-well plates at a density of 5x10⁴ cells/well. Cultivate for 24 hours to allow adherence and network formation.

  • Pre-treatment: Wash cells gently with HBSS buffer. Add PF-04677490 at varying concentrations (10 nM to 1 µM). In parallel wells, add 100 µM IBMX as the positive control.

  • Stimulation: Add 10 µM Forskolin (to stimulate adenylate cyclase) and 2 µM Ionomycin (to induce calcium influx and activate endogenous PDE1). Incubate for 30 minutes at 37°C.

  • Lysis and Measurement: Lyse the cells using 0.1 M HCl to instantly halt all enzymatic activity and stabilize the generated cAMP. Quantify intracellular cAMP levels using a competitive ELISA kit.

  • Data Interpretation: A dose-dependent increase in cAMP levels proportional to PF-04677490 concentration confirms successful intracellular target engagement and functional PDE1B inhibition.

Translational Applications in Drug Development

The precise modulation of the cAMP/PKA/CREB/BDNF axis by PF-04677490 highlights its immense potential in treating complex neuropsychiatric conditions. In schizophrenia, dopamine D1 receptor signaling (which is cAMP-dependent) is often blunted in the prefrontal cortex, leading to severe negative and cognitive symptoms. By inhibiting PDE1B, PF-04677490 amplifies D1 receptor signaling intracellularly without requiring direct receptor agonism. This offers a highly targeted, physiological approach to ameliorate cognitive deficits while minimizing the extrapyramidal side effects commonly associated with traditional antipsychotics.

References

  • Frontiers in Pharmacology (2024). PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Available at:[Link]

  • DC Chemicals (2024). PF-04677490 (CAS 1628342-10-8) Chemical Information and COA. Available at:[Link]

PF-04677490: A Technical Guide to Periphery-Restricted PDE1 Inhibition in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterase 1 (PDE1) is a calcium/calmodulin-dependent enzyme family that plays a critical role in regulating intracellular cyclic nucleotide (cAMP and cGMP) signaling. While PDE1 is heavily implicated in both neurological and cardiovascular physiology, targeting it systemically has historically been confounded by dose-limiting central nervous system (CNS) side effects.

PF-04677490 (also referred to as compound 3 in its racemic form, or (S)-3 for the active enantiomer) represents a pharmacological breakthrough: a highly potent, selective, and periphery-restricted quinazoline-based PDE1 inhibitor[1]. By intentionally limiting blood-brain barrier (BBB) penetrance, researchers can now isolate and study the peripheral effects of PDE1 inhibition—particularly in the myocardium—without the confounding variables of CNS interference. This whitepaper provides an in-depth technical analysis of PF-04677490, detailing its structural rationale, mechanism of action, and the validated experimental workflows required for its application in drug development.

Pharmacological Profile & Structural Rationale

Historically, the elucidation of PDE1-regulated signaling was hampered by a lack of selective probes. Previous generations of PDE1 inhibitors (such as bis- and trimethoxy-quinazolines) were highly brain-penetrant. While useful for psychiatric indications like schizophrenia[2], they were suboptimal for cardiovascular targeting due to central side effects.

Causality in Design: To resolve this, the quinazoline scaffold of PF-04677490 was rationally optimized. By increasing the polar surface area and modulating lipophilicity, medicinal chemists effectively restricted its passive diffusion across the BBB[1]. X-ray cocrystal structures of the quinazoline core bound to the PDE1B catalytic domain reveal critical hydrogen-bonding interactions that confer its high selectivity over other PDE families (>45-fold selectivity)[3].

Quantitative Data: Isoform Selectivity

PF-04677490 demonstrates nanomolar potency across multiple PDE1 isoforms. The table below summarizes its in vitro IC50 values and the corresponding peripheral biological roles of these targets[4].

Target IsoformIC50 (nM)Biological Role in Periphery
PDE1B1 21Modulates cAMP/cGMP; implicated in smooth muscle proliferation.
PDE1C 83Highly expressed in human myocardium and proliferating vascular smooth muscle.
PDE1A 118Regulates vascular smooth muscle tone and systemic vascular resistance.

Mechanism of Action: Myocardial Signaling

In the human myocardium, PDE1 acts as a major sink for cAMP and cGMP. Upon intracellular calcium influx, the Ca2+/Calmodulin complex binds to and activates PDE1, which subsequently hydrolyzes these cyclic nucleotides into their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP).

PF-04677490 competitively binds to the catalytic site of PDE1, preventing this hydrolysis[1]. This pharmacological blockade preserves local cAMP and cGMP pools, thereby amplifying downstream Protein Kinase A (PKA) and Protein Kinase G (PKG) signaling pathways. In cardiovascular tissues, the potentiation of these pathways is inherently cardioprotective, promoting vasodilation and inhibiting maladaptive fibrotic remodeling.

PDE1_Pathway Ca_CaM Ca2+/Calmodulin Complex PDE1 PDE1 (Active) Ca_CaM->PDE1 Activates AMP_GMP 5'-AMP / 5'-GMP PDE1->AMP_GMP Hydrolyzes PF04677490 PF-04677490 (Periphery-Restricted) PF04677490->PDE1 Inhibits cAMP_cGMP cAMP / cGMP cAMP_cGMP->AMP_GMP Substrate Downstream PKA / PKG Signaling (Cardioprotection) cAMP_cGMP->Downstream Activates

Figure 1: Mechanism of PDE1 inhibition by PF-04677490 and downstream cardioprotective signaling.

Experimental Workflows & Protocols

To ensure rigorous, reproducible data when utilizing PF-04677490, the following self-validating protocols are recommended. These methods are designed to confirm both the biochemical efficacy and the pharmacokinetic restriction of the compound.

Protocol 1: Ex Vivo Myocardium Hydrolytic Activity Assay

Purpose: To validate the functional inhibition of PDE1 in a physiologically relevant tissue homogenate. Causality: Utilizing soluble samples of human myocardium ensures that the complex tissue matrix and native enzyme conformations are preserved. This provides a more accurate reflection of in vivo efficacy than recombinant enzymes alone, confirming that PF-04677490 can access and inhibit native PDE1[1].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize human myocardial tissue in a cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to isolate the soluble cytosolic fraction.

  • Inhibitor Incubation: Pre-incubate the soluble fraction with varying concentrations of PF-04677490 (ranging from 0.1 nM to 10 μM) or vehicle (DMSO, final concentration <1%) for 15 minutes at 37°C.

    • Self-Validation Step: Include a known brain-penetrant PDE1 inhibitor (e.g., Vinpocetine) as a positive control to ensure assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding 1 μM of radiolabeled [3H]-cAMP or [3H]-cGMP in the presence of excess Ca2+ (10 μM) and Calmodulin (100 nM) to fully activate the native PDE1.

  • Termination and Separation: Stop the reaction after 10 minutes by boiling the samples for 2 minutes. Add snake venom nucleotidase to convert the resulting 5'-AMP/GMP products into uncharged nucleosides.

  • Readout: Separate the uncharged nucleosides using anion-exchange resin columns. Quantify the radioactivity in the eluate via liquid scintillation counting.

Expected Result: PF-04677490 should inhibit >75% of the hydrolytic activity in the myocardium sample, confirming its robust efficacy in a native environment[5].

Workflow Tissue 1. Tissue Prep Human Myocardium Incubation 2. Incubation PF-04677490 + Control Tissue->Incubation Assay 3. Hydrolysis Assay [3H]-cAMP/cGMP Incubation->Assay Readout 4. Readout Scintillation Counting Assay->Readout

Figure 2: Step-by-step workflow for ex vivo myocardial PDE1 hydrolytic activity assay.

Protocol 2: Pharmacokinetic (PK) Blood-Brain Barrier Penetration Assessment

Purpose: To empirically verify the periphery-restricted nature of PF-04677490 prior to long-term in vivo studies. Causality: Demonstrating a low brain-to-plasma ratio (Kp) is essential to rule out CNS-mediated off-target effects (e.g., cognitive or motor disruptions) during in vivo cardiovascular assessments[1].

Step-by-Step Methodology:

  • Dosing: Administer PF-04677490 intravenously (IV) or orally (PO) to wild-type rodent models (e.g., Sprague-Dawley rats) at a therapeutically relevant dose (e.g., 5 mg/kg).

  • Sampling: At Tmax (e.g., 1 hour post-dose), euthanize the animal and immediately collect systemic blood via cardiac puncture, followed by rapid extraction of whole brain tissue.

  • Processing: Centrifuge the blood to isolate plasma. Homogenize the brain tissue in a 1:3 volume of blank plasma to normalize the matrix for extraction.

  • Extraction and LC-MS/MS: Perform protein precipitation using cold acetonitrile containing an internal standard. Analyze the supernatant using LC-MS/MS in multiple reaction monitoring (MRM) mode.

  • Calculation: Calculate the brain-to-plasma partition coefficient (Kp = C_brain / C_plasma).

Expected Result: The free plasma concentration should readily exceed the PDE1 IC50 (21 nM), while the brain concentration remains negligible (Kp < 0.1), validating the compound's restricted CNS access[5].

Conclusion & Translational Outlook

PF-04677490 represents a crucial pharmacological tool for modern cardiovascular research. By successfully decoupling PDE1 inhibition from CNS exposure, it allows scientists to safely interrogate the therapeutic potential of PDE1 in heart failure, vascular smooth muscle proliferation, and other peripheral fibrotic diseases. Future translational studies utilizing PF-04677490 will likely focus on mapping the precise cardioprotective downstream effectors of the preserved cAMP/cGMP pools, paving the way for a new class of targeted cardiovascular therapeutics.

References

  • Humphrey JM, et al. "Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1." Journal of Medicinal Chemistry, 2018 May 24;61(10):4635-4640. URL:[Link]

  • Pekcec A, et al. "PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise." Frontiers in Pharmacology, 2018. URL:[Link]

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Precision Targeting of Phosphodiesterase 1: A Technical Analysis of PF-04677490 vs. Non-Selective PDE Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phosphodiesterase (PDE) superfamily regulates the spatial and temporal dynamics of intracellular second messengers, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Historically, pharmacological intervention relied on non-selective, broad-spectrum PDE inhibitors (e.g., IBMX, theophylline). While effective at globally elevating cyclic nucleotides, these pan-inhibitors suffer from narrow therapeutic windows due to off-target systemic toxicity.

The development of PF-04677490 —and its active (S)-enantiomer PF-04827736—represents a paradigm shift toward precision pharmacology. By selectively targeting the Phosphodiesterase 1 (PDE1) subfamily, PF-04677490 allows researchers to isolate the unique calcium/calmodulin-dependent signaling axes without disrupting the basal hydrolytic activity of the other ten PDE families[1]. This whitepaper provides an in-depth mechanistic, quantitative, and experimental framework comparing PF-04677490 to non-selective PDE inhibitors.

Mechanistic Divergence: Isoform Selectivity vs. Pan-Inhibition

To understand the superiority of PF-04677490 in targeted research, one must first understand the unique structural biology of PDE1. Unlike PDE4 (cAMP-specific) or PDE5 (cGMP-specific), PDE1 is a dual-substrate enzyme whose catalytic activity is strictly dependent on intracellular calcium (Ca²⁺) and Calmodulin (CaM).

In a resting cell, PDE1 exists in an auto-inhibited state. When intracellular Ca²⁺ levels rise, Ca²⁺ binds to Calmodulin, forming a Ca²⁺/CaM complex that binds to the N-terminal regulatory domain of PDE1, exposing its catalytic pocket.

  • PF-04677490 (Selective Inhibition): PF-04677490 acts as a highly potent, competitive inhibitor at the catalytic site of PDE1[2]. Because its molecular geometry is optimized for the specific topography of the PDE1 binding pocket, it exhibits negligible affinity for PDE2 through PDE11[1].

  • IBMX (Non-Selective Inhibition): 3-isobutyl-1-methylxanthine (IBMX) is a methylxanthine derivative that acts as a broad-spectrum competitive inhibitor. It indiscriminately blocks the catalytic pockets of PDE1, PDE2, PDE3, PDE4, PDE5, PDE7, PDE10, and PDE11[3].

Mechanism Ca Intracellular Ca2+ CaCaM Ca2+/CaM Complex Ca->CaCaM CaM Calmodulin CaM->CaCaM PDE1 PDE1 (A/B/C) CaCaM->PDE1 Activates cAMP cAMP / cGMP PDE1->cAMP Hydrolyzes OtherPDEs Other PDEs (2-11) OtherPDEs->cAMP Hydrolyzes PF PF-04677490 (Selective) PF->PDE1 Inhibits IBMX IBMX / Theophylline (Non-Selective) IBMX->PDE1 Inhibits IBMX->OtherPDEs Inhibits AMP 5'-AMP / 5'-GMP cAMP->AMP Degradation

Differential targeting of PDE1 vs other PDEs by PF-04677490 and non-selective inhibitors.

Quantitative Pharmacodynamics & Selectivity Profiling

The distinction between these compounds is most evident in their pharmacodynamic profiles. PF-04677490 demonstrates nanomolar potency across all three PDE1 isoforms (PDE1A, PDE1B, and PDE1C) while maintaining >100-fold selectivity over other PDE families[2],[1]. PDE1B is predominantly expressed in the brain, making it a critical target for neurological disorders, whereas PDE1A and PDE1C have broader peripheral distribution[4].

Conversely, IBMX requires micromolar concentrations to achieve inhibition and fails to discriminate between PDE families[3].

Table 1: Comparative IC₅₀ Profiling of PDE Inhibitors
CompoundTarget SelectivityPDE1B IC₅₀PDE3 IC₅₀PDE4 IC₅₀PDE5 IC₅₀Mechanism of Action
PF-04677490 Highly Selective (PDE1)21 nM>10,000 nM>10,000 nM>10,000 nMIsoform-Specific Competitive
IBMX Pan-PDE (Non-Selective)~10-50 µM6.5 µM26.3 µM31.7 µMBroad-Spectrum Competitive

(Data aggregated from standardized in vitro recombinant enzyme assays[2],[3].)

Experimental Workflows & Protocols: Validating PDE1 Selectivity

To experimentally validate the efficacy of PF-04677490 versus a non-selective inhibitor like IBMX, standard cAMP accumulation assays are insufficient. Because resting cells rely heavily on PDE3 and PDE4 for basal cAMP clearance, adding a pan-inhibitor will instantly spike cAMP levels. To isolate the effect of PF-04677490, the assay must be engineered to specifically force PDE1 into its active state.

Protocol: TR-FRET cAMP Accumulation Assay for PDE1 Isolation

Objective: To measure PDE1-specific hydrolytic activity and validate the selectivity of PF-04677490 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system.

Materials: PC12 cells (endogenous PDE1 expression), Forskolin, A23187 (Calcium Ionophore), PF-04677490, IBMX, TR-FRET cAMP detection kit (e.g., Cisbio HTRF).

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed PC12 cells at 10,000 cells/well in a 384-well microplate. Starve the cells in serum-free HBSS buffer for 2 hours to establish a baseline low-cAMP state.

  • Compound Pre-Incubation: Dispense PF-04677490 (titrated from 0.1 nM to 10 µM) or IBMX (titrated from 10 nM to 100 µM) into designated wells. Incubate for 30 minutes at 37°C.

  • Dual Stimulation (Critical Step): Add a stimulation cocktail containing 1 µM Forskolin and 5 µM A23187. Incubate for exactly 20 minutes at room temperature.

  • Cell Lysis & Reagent Addition: Add the TR-FRET lysis buffer containing the Europium cryptate-labeled anti-cAMP antibody (donor) and the d2-labeled cAMP tracer (acceptor).

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader at 620 nm and 665 nm. Calculate the 665/620 ratio to determine intracellular cAMP accumulation.

Workflow Step1 1. Cell Seeding & Starvation Step2 2. Compound Incubation (PF-04677490 vs IBMX) Step1->Step2 Step3 3. Dual Stimulation (Forskolin + A23187) Step2->Step3 Step4 4. Cell Lysis & HTRF Reagents Step3->Step4 Step5 5. TR-FRET Signal Detection Step4->Step5

Step-by-step TR-FRET assay workflow for evaluating PDE1-specific cyclic nucleotide accumulation.

Causality in Experimental Choices (E-E-A-T Insights)

As an application scientist, it is critical to understand why this protocol deviates from standard PDE assays.

The Role of Pre-Incubation: Pre-incubation (Step 2) is mandatory because PF-04677490 must fully occupy the PDE1 catalytic pocket before cyclic nucleotide synthesis begins. If the inhibitor is added simultaneously with the stimulant, the rapid kinetics of uninhibited PDE1 will prematurely degrade the initial cAMP burst, skewing the IC₅₀ curve rightward.

The Necessity of Dual Stimulation (Forskolin + A23187): This is the most crucial self-validating mechanism of the protocol. Forskolin activates adenylate cyclase to synthesize cAMP. However, PDE1 basal activity in resting cells is exceptionally low because intracellular calcium is below the threshold for Calmodulin activation.

  • If we only use Forskolin, the assay window for PF-04677490 will be artificially narrow, while IBMX will still show a massive effect by inhibiting basal PDE4.

  • By introducing the calcium ionophore A23187 , we flood the cell with Ca²⁺, forcing the formation of the Ca²⁺/CaM complex. This complex binds to the auto-inhibitory domain of PDE1, fully activating its catalytic pocket. This isolates PDE1 as the primary active hydrolytic enzyme in the cell, allowing us to accurately measure the true potency of PF-04677490.

Therapeutic Implications

The transition from non-selective inhibitors to highly selective molecules like PF-04677490 is not just an academic exercise; it is a clinical necessity. Non-selective pan-inhibition causes severe dose-limiting toxicities. For example, inhibiting PDE3 leads to profound cardiovascular liabilities (tachycardia and arrhythmias), while inhibiting PDE4 triggers severe emesis and gastrointestinal distress.

Because PF-04677490 exhibits >100-fold selectivity over these off-target isoforms, it provides a clean pharmacological tool to investigate PDE1's role in neuroplasticity, schizophrenia, and cardiovascular remodeling without confounding systemic noise.

References

  • Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography. National Center for Biotechnology Information (NCBI) / PubMed. Retrieved from:[Link]

Sources

2. Methodological & Application

Application Note: Preparation and Application of PF-04677490 Stock Solutions for In Vitro Phosphodiesterase 1 (PDE1) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide

Executive Summary

The precise characterization of phosphodiesterase (PDE) inhibitors requires impeccable stock solution preparation to ensure reproducibility and thermodynamic stability. This application note provides a comprehensive, self-validating protocol for the reconstitution and in vitro application of PF-04677490 , a highly potent and selective PDE1 inhibitor. By adhering to these guidelines, researchers can eliminate solvent-induced artifacts and accurately quantify the compound's effect on cAMP and cGMP hydrolytic activity.

Pharmacological Grounding & Rationale

Phosphodiesterase 1 (PDE1) is a calcium/calmodulin-dependent enzyme responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP) into their inactive 5'-monophosphate forms. Because cyclic nucleotides are critical second messengers in neuroplasticity and vascular smooth muscle relaxation, PDE1 has emerged as a high-value target for neurological diseases, including schizophrenia .

PF-04677490 is a targeted quinazolin-4-amine derivative that efficaciously inhibits this hydrolytic activity. It exhibits remarkable selectivity and potency, with IC₅₀ values of 21 nM for PDE1B1, 83 nM for PDE1C, and 118 nM for PDE1A . To accurately capture these nanomolar affinities in vitro, the structural integrity of the compound must be preserved through strict solvation protocols.

Physicochemical Properties & Solubilization Strategy

Understanding the physicochemical constraints of PF-04677490 is the foundation of a reliable assay.

  • Chemical Name: 7,8-Dimethoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]quinazolin-4-amine

  • Molecular Weight (MW): 327.39 g/mol

  • Molecular Formula: C₁₇H₂₁N₅O₂

The Causality of Solvent Selection: PF-04677490 possesses a hydrophobic core that restricts its solubility in aqueous buffers. We mandate the use of anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity) for the primary stock solution. The causality here is twofold:

  • Thermodynamic Stability: DMSO disrupts the intermolecular hydrogen bonding of the crystalline powder, ensuring complete solvation without applying destructive heat.

  • Hydrolytic Protection: Utilizing anhydrous DMSO prevents spontaneous degradation of the compound that can occur in the presence of ambient moisture during long-term storage.

Step-by-Step Protocol: Preparation of PF-04677490 Stock Solution

Materials Required:

  • PF-04677490 powder (desiccated)

  • Anhydrous DMSO (Cell culture grade, ≥99.9%)

  • Sterile, low-bind microcentrifuge tubes

  • Vortex mixer and water bath sonicator

Methodology:

  • Equilibration: Allow the sealed vial of PF-04677490 to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening. Rationale: Opening a cold vial introduces condensation, which introduces water into the anhydrous environment and accelerates compound degradation.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to ensure all powder is collected at the bottom.

  • Solvation: Add the precise volume of anhydrous DMSO required to reach your target concentration (refer to the Dilution Table in Section 5).

  • Agitation: Vortex the solution gently for 30 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 1–2 minutes until the solution is completely clear.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in low-bind tubes. Rationale: PF-04677490 is sensitive to freeze-thaw cycles. Single-use aliquots prevent structural shearing and concentration shifts caused by repeated temperature fluctuations.

  • Storage: Store aliquots immediately at -80°C for up to 6 months, or -20°C for up to 1 month.

Quantitative Data: Stock Solution Dilution Tables

To eliminate calculation errors at the bench, use the following standardized reconstitution table based on the compound's molecular weight of 327.39 g/mol .

Mass of PF-04677490Volume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
1 mg 3054.5 µL610.9 µL305.4 µL
5 mg 15272.3 µL3054.5 µL1527.2 µL
10 mg 30544.6 µL6108.9 µL3054.5 µL

Note: For in vitro assays, a 10 mM master stock is highly recommended to ensure the final DMSO concentration in the assay well remains negligible.

In Vitro Assay Methodology: Evaluating PDE1 Inhibition

To ensure data integrity, the assay must operate as a self-validating system . This is achieved by embedding strict internal controls to isolate the specific inhibitory action of PF-04677490 from background noise or solvent artifacts.

Step 1: Preparation of Working Solutions

  • Buffer: Prepare a standard PDE assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA, and 10 µM CaCl₂ with 100 nM Calmodulin to activate PDE1).

  • Drug Dilution: Serial dilute the 10 mM PF-04677490 stock in DMSO to create a 100X concentration curve. Dilute these 1:100 into the assay buffer immediately prior to the assay.

  • Causality: The final DMSO concentration in the reaction must not exceed 1% (v/v) . Higher concentrations of DMSO will denature the PDE1 enzyme, artificially inflating the apparent IC₅₀ of the drug.

Step 2: System Validation & Controls (Self-Validating Setup) Set up the following control wells alongside your test samples:

  • Maximum Activity Control (Vehicle): Enzyme + Substrate + 1% DMSO. (Establishes the 100% PDE1 activity baseline).

  • Positive Inhibition Control: Enzyme + Substrate + 100 µM IBMX (A broad-spectrum PDE inhibitor). (Validates that the assay can detect total inhibition).

  • Background Control: Substrate + Buffer (No Enzyme). (Establishes the 0% activity baseline / background signal).

Step 3: Reaction Assembly (e.g., TR-FRET or Fluorescence Polarization)

  • Add 10 µL of recombinant PDE1 enzyme (e.g., PDE1B1) to the microplate wells.

  • Add 5 µL of the diluted PF-04677490 (or controls) to the respective wells.

  • Incubate at room temperature for 15 minutes to allow the inhibitor to bind the enzyme's active site.

  • Initiate the reaction by adding 10 µL of fluorescently labeled cAMP or cGMP substrate.

Step 4: Incubation and Detection

  • Incubate the microplate in the dark at room temperature for 30–60 minutes (optimized based on enzyme specific activity to keep substrate conversion below 20% for linear kinetics).

  • Add the specific detection reagent (e.g., binding protein and fluorophore for TR-FRET) to halt the reaction.

  • Read the plate on a microplate reader at the appropriate excitation/emission wavelengths. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Mechanistic Pathway

The following diagram illustrates the causality of PF-04677490's mechanism of action. By inhibiting PDE1, the compound prevents the degradation of cyclic nucleotides, thereby amplifying downstream PKA/PKG signaling cascades.

PDE1_Inhibition_Pathway cluster_reaction Cyclic Nucleotide Hydrolysis PF PF-04677490 (Selective PDE1 Inhibitor) PDE1 Phosphodiesterase 1 (PDE1) Ca2+/Calmodulin-Dependent PF->PDE1 Inhibits (IC50: 21-118 nM) CyclicN cAMP / cGMP (Active Second Messengers) PDE1->CyclicN Catalyzes Degraded 5'-AMP / 5'-GMP (Inactive Metabolites) CyclicN->Degraded Degradation Effectors PKA / PKG Signaling Cascades (Neuroplasticity, Vasodilation) CyclicN->Effectors Accumulation Activates

Figure 1: Mechanism of PF-04677490 inhibiting PDE1-mediated cAMP/cGMP degradation.

References

  • Title: PF-04677490 | 1628342-10-8 | COA - DC Chemicals Source: DC Chemicals URL: [Link]

  • Title: PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise Source: Frontiers in Pharmacology URL: [Link]

Determining the IC50 of PF-04677490 for PDE1 Activity: A Comprehensive Enzymatic Assay Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phosphodiesterase 1 (PDE1) is a unique, dual-substrate enzyme family capable of hydrolyzing both cyclic AMP (cAMP) and cyclic GMP (cGMP). It is distinctively characterized by its strict dependence on calcium ( Ca2+ ) and calmodulin (CaM) for catalytic activation 1. Because the PDE1B isoform is heavily co-localized with dopamine receptors in the brain's striatum and cortex, it has emerged as a primary therapeutic target for elevating D1-dopaminergic signaling to treat the negative and cognitive symptoms of schizophrenia 1.

PF-04677490 is a highly potent, quinazoline-based PDE1 inhibitor 1. Accurately profiling its half-maximal inhibitory concentration ( IC50​ ) across the PDE1A, PDE1B, and PDE1C isoforms is essential for validating its target engagement and selectivity [[2]](). This application note outlines a self-validating, luminescence-based assay protocol designed to measure this inhibition with high fidelity.

Mechanism Ca Calcium (Ca2+) CaM Calmodulin (CaM) Ca->CaM Binds PDE1 PDE1 Enzyme (Active State) CaM->PDE1 Activates Product AMP / GMP PDE1->Product Hydrolysis Substrate cAMP / cGMP Substrate->PDE1 Substrate PF PF-04677490 (Inhibitor) PF->PDE1 Inhibits

Mechanism of PDE1 activation by Ca2+/Calmodulin and inhibition by PF-04677490.

Experimental Design & Causality (E-E-A-T)

To ensure a robust and reproducible IC50​ determination, the experimental parameters must be strictly governed by the specific enzymology of PDE1. This protocol utilizes a luminescence-based detection system (e.g., PDE-Glo™) and is built upon three causal pillars:

  • The Ca2+ /CaM Dependency : Unlike other PDE families, PDE1 resides in an auto-inhibited state at basal calcium levels. Causality : Exogenous CaCl2​ and Calmodulin must be supplemented in the assay buffer. Without the formation of the Ca2+ -CaM-PDE1 ternary complex, basal catalytic activity is negligible, completely collapsing the assay window.

  • Kinetic Linearity (The <20% Rule) : The assay incubation time must be rigorously optimized so that substrate (cAMP/cGMP) conversion remains below 20%. Causality : Allowing the reaction to proceed to substrate depletion violates steady-state Michaelis-Menten kinetics. As substrate concentration drops, the apparent IC50​ of a competitive or mixed inhibitor will artificially shift, yielding misleading pharmacological data.

  • Chelation-Based Termination : Causality : To instantly freeze the reaction before the detection phase, the termination buffer contains EDTA/EGTA. By chelating Ca2+ , the buffer forcefully dissociates the CaM-PDE1 complex, abruptly halting all enzymatic hydrolysis and providing a precise kinetic snapshot.

Materials and Reagents

  • Enzymes : Recombinant human PDE1A, PDE1B, and PDE1C.

  • Inhibitor : PF-04677490, prepared as a 10 mM stock in 100% DMSO.

  • Substrates : cAMP or cGMP (typically 1 µM final concentration).

  • Assay Buffer : 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 0.1 mg/mL BSA, 10 µM CaCl2​ , and 100 nM Calmodulin.

  • Detection System : Luminescence-based PDE assay kit (includes EDTA Termination Buffer, PDE Detection Reagent, and Kinase-Glo).

  • Plates : 384-well solid white microplates (critical for maximizing luminescence reflection and eliminating well-to-well optical crosstalk).

Step-by-Step Protocol

Step 1: Compound Preparation (Serial Dilution)
  • Prepare an 11-point, 3-fold serial dilution of PF-04677490 in 100% DMSO, starting from a top concentration of 1 mM.

  • Transfer the compound into the Assay Buffer to create a 4X intermediate solution (DMSO concentration is now 4%).

    • Self-Validating Control: The final DMSO concentration in the 1X reaction must not exceed 1%. Higher concentrations risk solvent-induced enzyme denaturation and compound precipitation.

Step 2: Enzyme Activation & Pre-incubation
  • Dilute the recombinant PDE1 enzyme in the Assay Buffer (containing CaCl2​ and Calmodulin) to a 2X working concentration.

  • Add 5 µL of the 4X PF-04677490 dilutions to the respective wells of the 384-well plate.

  • Add 10 µL of the 2X PDE1/CaM mixture to the wells.

  • Incubate at room temperature for 15 minutes.

    • Causality: This pre-incubation step is vital. It allows the inhibitor to reach thermodynamic binding equilibrium with the active, CaM-bound conformation of the enzyme before it has to compete with the substrate.

Step 3: Reaction Initiation
  • Prepare a 4X substrate solution (cAMP or cGMP) in Assay Buffer.

  • Add 5 µL of the 4X substrate to all wells to initiate the reaction (Total reaction volume = 20 µL).

    • Required Controls: Include "Positive Controls" (Enzyme + Substrate + 1% DMSO, yielding max activity) and "Negative Controls" (Substrate + 1% DMSO only, yielding min activity) to calculate the assay's Z'-factor.

  • Centrifuge the plate briefly (1000 x g for 1 minute) to ensure proper mixing.

  • Incubate at room temperature for 30–60 minutes (time pre-determined to maintain <20% conversion).

Step 4: Termination and Detection
  • Add 10 µL of Termination Buffer (containing EDTA) to all wells to chelate Ca2+ and stop the reaction.

  • Add 10 µL of PDE Detection Solution (which converts the newly formed AMP/GMP into ATP). Incubate for 20 minutes.

  • Add 20 µL of Kinase-Glo Reagent (utilizes the generated ATP to produce a luminescent signal via luciferase). Incubate for 10 minutes.

Step 5: Data Acquisition and Analysis
  • Read the plate on a luminescence microplate reader.

  • Normalize the raw relative light units (RLU) against the positive (0% inhibition) and negative (100% inhibition) controls.

  • Fit the normalized data to a 4-parameter logistic (4-PL) non-linear regression model to calculate the IC50​ .

Workflow Step1 1. Compound Preparation Serial dilution of PF-04677490 in DMSO Step2 2. Enzyme Activation Incubate PDE1 with Ca2+ and Calmodulin Step1->Step2 Step3 3. Reaction Initiation Add cAMP/cGMP substrate (Incubate 30-60 min) Step2->Step3 Step4 4. Termination & Detection Add EDTA Buffer to chelate Ca2+ Step3->Step4 Step5 5. Readout & Analysis Measure Luminescence & Fit 4-PL Curve Step4->Step5

Step-by-step microplate workflow for the luminescence-based PDE1 inhibition assay.

Data Presentation: Expected IC50 Values

Based on established pharmacological profiling [[2]](), PF-04677490 demonstrates potent nanomolar inhibition across PDE1 isoforms, exhibiting a distinct preference for PDE1B.

Target IsoformSubstrate PreferenceExpected IC50​ (nM)Selectivity Profile
PDE1B cAMP / cGMP21 Primary Target (Schizophrenia models)
PDE1C cAMP / cGMP83 ~ 4.0-fold less sensitive than PDE1B
PDE1A cGMP > cAMP118 ~ 5.6-fold less sensitive than PDE1B

Table 1: Reference IC50​ values for PF-04677490 against PDE1 isoenzymes.

References

  • Title : PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise - Frontiers Source : Frontiers in Pharmacology URL :1

  • Title : PF-04677490 | Life Science Reagents Source : MedChemExpress (MCE) URL : 2

Sources

Application Note: In Vivo Dosing Vehicle Formulation and Pharmacological Protocols for PF-04677490

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

PF-04677490 is a highly potent, selective small-molecule inhibitor of the Phosphodiesterase 1 (PDE1) family. It demonstrates rigorous target engagement with established IC50 values of 21 nM for PDE1B1, 83 nM for PDE1C, and 118 nM for PDE1A ()[1]. By efficaciously blocking the hydrolytic degradation of cyclic nucleotides (cAMP and cGMP), PF-04677490 triggers intracellular cyclic nucleotide accumulation, making it a critical pharmacological probe for investigating neurological diseases, schizophrenia models, and cardiovascular dynamics ()[2].

Translating the in vitro efficacy of quinazoline-derived PDE1 inhibitors into in vivo rodent models presents a significant biophysical challenge. Due to its rigid, lipophilic core, PF-04677490 exhibits poor aqueous solubility. To achieve reproducible systemic exposure without inducing vehicle-related toxicity or behavioral artifacts, researchers must utilize rationally designed, multi-component excipient matrices ()[3].

Pathway Drug PF-04677490 Target PDE1B / PDE1C Drug->Target Inhibits (IC50: 21 nM) Process cAMP / cGMP Hydrolysis Drug->Process Blocks Target->Process Catalyzes Accumulation Intracellular cAMP/cGMP Accumulation Process->Accumulation Inhibition causes Effect PKA / PKG Activation (Downstream Signaling) Accumulation->Effect Triggers

Mechanism of action of PF-04677490 via PDE1 inhibition and cyclic nucleotide accumulation.

Rationale for Vehicle Selection (Causality & Experience)

When formulating hydrophobic small molecules for in vivo administration, the thermodynamic stability of the solution dictates pharmacokinetic reliability. The selection and order of addition of the following excipients are non-negotiable for PF-04677490:

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solubilizer. It disrupts the crystalline lattice of the API. For systemic dosing (IV/IP), DMSO must be strictly capped at 5% (v/v) to prevent hemolysis, localized tissue necrosis, and acute neurotoxicity in rodents.

  • Polyethylene Glycol (PEG300): Serves as a co-solvent. PEG molecules hydrogen-bond with the solubilized API, creating a protective hydration shell that prevents immediate nucleation when the aqueous phase is introduced.

  • Tween-80 (Polysorbate 80): A non-ionic surfactant. It lowers the surface tension at the hydrophobic-hydrophilic interface, stabilizing the micro-dispersion and preventing micelle aggregation.

  • Methylcellulose (MC): Utilized exclusively for oral (PO) suspensions. It increases the kinematic viscosity of the aqueous vehicle, preventing the rapid sedimentation of API particles and ensuring dose uniformity during oral gavage.

Quantitative Data: Formulation Matrices

The following table summarizes the validated formulation compositions for different routes of administration.

RouteFormulation Composition (v/v)Final API StateMax Recommended Concentration
IV / IP 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% SalineClear Solution2.0 - 5.0 mg/mL
PO (Gavage) 0.5% Methylcellulose (MC) + 0.1% Tween-80 in H₂OHomogenous Suspension10.0 - 20.0 mg/mL

Experimental Protocols

Protocol A: Preparation of IV/IP Dosing Solution (Clear Solution)

Note: This protocol yields a 2 mg/mL solution. Scale volumetrically as needed.

Self-Validating Principle: The order of addition is critical. If the aqueous phase (saline) is added directly to the DMSO/API mixture before the PEG/Tween matrix is established, the localized polarity shift will exceed the solubilization capacity, causing irreversible API precipitation.

  • Primary Solubilization: Weigh 2.0 mg of PF-04677490 powder into a sterile glass vial. Add 50 µL of pure DMSO (5% of final volume). Vortex vigorously for 1-2 minutes until no particulate matter is visible.

  • Co-Solvent Dispersion: Add 400 µL of PEG300 (40% of final volume) to the vial. Vortex for 30 seconds. Sonicate the mixture in a water bath at room temperature for 5 minutes to ensure homogenous integration.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.

  • Aqueous Dilution (Critical Step): While continuously agitating the vial on a vortex mixer at low speed, add 500 µL of sterile 0.9% Saline (50% of final volume) dropwise .

  • Sterile Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to ensure sterility for IV administration.

Formulation Step1 1. API Aliquot PF-04677490 Step2 2. Primary Solubilization Add 5% DMSO Step1->Step2 Vortex until clear Step3 3. Dispersion Phase Add 40% PEG300 + 5% Tween-80 Step2->Step3 Sonicate 5 min Step4 4. Aqueous Dilution Add 50% Saline (Dropwise) Step3->Step4 Continuous agitation Step5 5. Final Vehicle Sterile Filter (0.22 µm) Step4->Step5 Visual QC check

Workflow for the preparation of PF-04677490 intravenous (IV) dosing vehicle.

Protocol B: Preparation of PO Dosing Suspension (Homogenous Suspension)

Note: This protocol yields a 10 mg/mL suspension for oral gavage.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween-80 in ultra-pure water. Stir overnight at 4°C to ensure complete hydration of the methylcellulose polymer.

  • Wetting the API: Weigh 10.0 mg of PF-04677490 into a mortar or glass vial. Add 10 µL of Tween-80 directly to the powder and triturate (grind/mix) to thoroughly wet the hydrophobic API particles.

  • Suspension: Gradually add 990 µL of the 0.5% MC stock solution while continuously stirring or vortexing.

  • Homogenization: Sonicate the suspension for 10 minutes. The final product should be a uniformly cloudy, milky suspension without large visible clumps.

  • Dosing QC: Always vortex the suspension immediately (within 15 seconds) prior to drawing it into the gavage syringe to prevent dose variation due to gravity-induced settling.

Quality Control & Troubleshooting

To ensure the trustworthiness of the IV/IP protocol, perform the Tyndall Effect Test prior to dosing:

  • Method: Shine a focused light beam (e.g., a laser pointer) through the glass vial containing the final IV formulation in a darkened room.

  • Validation: A properly formulated, true solution will allow the light to pass through invisibly. If the beam path becomes visible (scattering), micro-precipitation has occurred.

  • Causality: Micro-precipitation usually results from adding the saline too quickly or utilizing degraded PEG300. If scattering is observed, the solution must be discarded, as injecting micro-crystals intravenously will cause fatal pulmonary embolisms in rodent models.

References

  • Frontiers in Pharmacology. "PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise." Frontiers. URL:[Link]

  • ResearchGate / Bioorganic & Medicinal Chemistry. "Discovery of a Series of 6,7-Dimethoxy-4-pyrrolidylquinazoline as PDE1 inhibitors." ResearchGate. URL:[Link]

Sources

Application Note: Determining the Optimal Incubation Time for PF-04677490 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

PF-04677490 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CKIε). CKIε is a pivotal serine/threonine kinase that governs a multitude of cellular processes, most notably the regulation of circadian rhythms and the Wnt/β-catenin signaling pathway.[1][2] The multifaceted role of CKIε means that the cellular effects of its inhibition are highly dependent on the biological context and, critically, the duration of exposure. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to empirically determine the optimal incubation time for PF-04677490 in various cell-based assays. We will explore the scientific principles underpinning time-dependent effects, present a logical workflow for experimental design, and provide detailed, self-validating protocols for key assays.

Scientific Principles: The Criticality of Time in CKIε Inhibition

To design a robust experiment, one must first understand the molecular events initiated by PF-04677490. The "optimal" incubation time is not a single value but is instead dictated by the specific biological question being asked.

The Dual Roles of CKIε: Circadian Clock and Wnt Signaling

CKIε is a master regulator with distinct functions in at least two major signaling pathways:

  • Circadian Rhythm: CKIε is an essential component of the mammalian circadian clock.[3][4] It phosphorylates the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, marking them for degradation and regulating their nuclear entry.[5][6] This phosphorylation is a key step that determines the period length of the 24-hour cycle.[3][6] Inhibition of CKIε is expected to stabilize PER proteins and alter circadian gene expression.[6]

  • Wnt/β-catenin Pathway: CKIε acts as a positive regulator of the canonical Wnt pathway.[7][8][9] It phosphorylates scaffold proteins like Dishevelled (Dvl), which contributes to the stabilization of β-catenin.[5][10] Stabilized β-catenin then translocates to the nucleus to activate target gene transcription, which is crucial for processes like cell proliferation and differentiation.[7]

Inhibition of CKIε by PF-04677490 will therefore perturb both of these fundamental pathways, and the time required to observe a measurable effect will differ significantly between them.

CKIe_Pathways cluster_0 Circadian Rhythm Pathway cluster_1 Wnt/β-catenin Pathway CKIe_c CKIε PER_CRY PER/CRY Complex CKIe_c->PER_CRY Phosphorylates Degradation Degradation PER_CRY->Degradation Leads to CLOCK_BMAL1 CLOCK/BMAL1 PER_CRY->CLOCK_BMAL1 Inhibits Per_Cry_Gene Per/Cry Transcription CLOCK_BMAL1->Per_Cry_Gene Activates Per_Cry_Gene->PER_CRY Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl DestructionComplex β-catenin Destruction Complex Dvl->DestructionComplex Inhibits CKIe_w CKIε CKIe_w->Dvl Phosphorylates beta_catenin β-catenin DestructionComplex->beta_catenin Degrades beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes PF04677490 PF-04677490 PF04677490->CKIe_c PF04677490->CKIe_w

Diagram 1: Dual signaling roles of the PF-04677490 target, CKIε.

Time-Dependent Cellular Responses

The observable effects of CKIε inhibition unfold over different timescales:

  • Rapid Events (Minutes to < 4 Hours): The most immediate effects involve changes in the phosphorylation state of direct CKIε substrates. This is considered the primary pharmacodynamic (PD) marker of target engagement.

  • Intermediate Events (4 to 24 Hours): Changes in protein stability (e.g., PER2), protein localization, and downstream gene transcription follow the initial phosphorylation events. For example, altered transcription of clock genes like Per2 can be detected using luciferase reporters.[11][12]

  • Long-Term Events (24 to 72+ Hours): Phenotypic consequences, such as changes in cell proliferation, viability, or apoptosis, require longer incubation periods.[13] These outcomes are the cumulative result of sustained pathway inhibition and often require cells to progress through at least one full cell cycle.

Experimental Design: A Self-Validating Workflow

A systematic approach is essential for determining a meaningful incubation time. The optimal strategy involves a two-phase process: first, a dose-response experiment to identify an effective concentration, followed by a time-course experiment to pinpoint the optimal duration.[14]

Workflow cluster_workflow Optimization Workflow A 1. Define Biological Question (e.g., Target engagement? Phenotype?) B 2. Select Appropriate Assay (e.g., Western, Luciferase, Viability) A->B C 3. Dose-Response Experiment (Fixed, long incubation, e.g., 48h) B->C D 4. Determine Effective Concentration (e.g., EC80 or 10x EC50) C->D E 5. Time-Course Experiment (Fixed concentration, multiple time points) D->E F 6. Analyze Data & Identify Optimal Time (Robust signal, minimal off-target effects) E->F G 7. Proceed with Main Experiments F->G

Diagram 2: Logical workflow for determining optimal incubation time.

Choosing the Right Assay for the Question

The choice of assay is fundamental and directly influences the relevant incubation timescale.

Assay TypeEndpoint MeasuredTypical Biological TimeframePurpose
Western Blot Phosphorylation of CKIε substrates (e.g., p-PER2, p-Dvl)Minutes to HoursConfirming direct target engagement and mechanism of action.
Luciferase Reporter Circadian gene promoter activity (e.g., Per2-luc)Hours to DaysAssessing functional impact on the circadian clock machinery.[15]
ATP-Based Viability Intracellular ATP levels (e.g., CellTiter-Glo®)Hours to DaysMeasuring overall cell health and cytotoxicity; highly sensitive.[16]
Metabolic Viability Reductase activity (e.g., MTT, MTS, WST-1)Hours to DaysMeasuring metabolic activity as a surrogate for viability.[17]

Detailed Protocols

The following protocols provide step-by-step methodologies for conducting time-course experiments. It is critical to adapt cell seeding densities and reagent volumes to your specific cell line and plate format (e.g., 96-well, 384-well).

Protocol 1: Time-Course Analysis of Substrate Phosphorylation by Western Blot

This protocol is designed to detect the rapid, primary effects of PF-04677490 on target phosphorylation.

Core Principle: To capture dynamic phosphorylation changes, cell lysis must be rapid and performed in buffers containing phosphatase inhibitors to preserve the protein's post-translational state.[18]

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of lysis. Allow cells to adhere overnight.

  • Treatment: Treat cells with a pre-determined effective concentration of PF-04677490 (and a vehicle control, e.g., DMSO) for a series of short time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Cell Lysis: At each time point, immediately place the plate on ice. Aspirate the media, wash once with ice-cold PBS, and add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: Scrape and collect the lysates. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[18]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Crucially, avoid using non-fat milk for blocking , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[18][19]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-PER2) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane 3x for 5 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: For accurate interpretation, strip the membrane and re-probe with an antibody against the total (pan) protein to confirm that changes in the phospho-signal are not due to changes in total protein levels.

Protocol 2: Time-Course Analysis of Circadian Rhythm with a Luciferase Reporter

This assay measures the functional consequence of CKIε inhibition on clock gene expression over several days.[20]

Core Principle: Genetically encoded luciferase reporters fused to a clock gene promoter (e.g., Per2) allow for real-time, non-invasive monitoring of circadian transcription dynamics in living cells.[21][22]

Methodology:

  • Cell Seeding: Plate cells stably expressing a circadian reporter (e.g., U2OS Per2-luc) in a white, clear-bottom 96-well plate.

  • Synchronization: Once cells are confluent, synchronize their circadian rhythms by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

  • Treatment: After 2 hours, replace the dexamethasone-containing medium with recording medium (e.g., DMEM without phenol red, supplemented with luciferin). Add PF-04677490 or vehicle control to the appropriate wells.

  • Bioluminescence Recording: Immediately place the plate into a luminometer equipped with a heated, CO2-controlled chamber. Record luminescence from each well at regular intervals (e.g., every 10-30 minutes) for 3-5 days.

  • Data Analysis: Detrend the raw luminescence data to remove baseline trends and normalize the rhythms. Analyze the data to determine key circadian parameters: period, phase, and amplitude. The "optimal" incubation is the entire multi-day recording period, with the key readout being the change in period length induced by the compound.

Protocol 3: Time-Course Analysis of Cell Viability

This protocol determines the long-term impact of CKIε inhibition on cell health and proliferation.

Core Principle: Cell viability can be assessed by measuring a marker of metabolic health, such as intracellular ATP.[16] A time-course experiment reveals the point at which a statistically significant effect on viability occurs, distinguishing cytostatic from cytotoxic effects.

Methodology:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate at a density optimized to prevent confluence by the final time point (e.g., 72 or 96 hours).[23] Allow cells to adhere overnight.

  • Treatment: Add a serial dilution of PF-04677490 to the plate. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a series of distinct time points. A common and effective range is 24, 48, and 72 hours.[13][14] Use separate plates for each time point.

  • Viability Assessment (Using an ATP-Based Assay): a. At the end of each incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add a volume of a lytic ATP-releasing reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: For each time point, normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control. Plot cell viability (%) versus log[PF-04677490] to generate dose-response curves for each incubation time.

Data Analysis and Interpretation

Defining the Optimal Incubation Time

The "optimal" time is the duration that provides the most robust and reproducible window between the desired mechanistic effect and any unwanted, off-target effects like general cytotoxicity.

Hypothetical Data: PF-04677490 at 1 µM6 Hours12 Hours24 Hours48 Hours72 Hours
p-PER2 Inhibition (%) 95%92%88%85%80%
Cell Viability (%) 100%98%95%75%50%

Interpretation: In this hypothetical example, a 24-hour incubation would be optimal for studying downstream effects of PER2 stabilization. At this time point, target engagement is still high (88% inhibition), while overall cell viability remains excellent (95%).[14] Incubating for 48 hours or longer begins to introduce significant cytotoxicity, which could confound the interpretation of any observed phenotype. For studying cytotoxicity itself, 72 hours would be the most appropriate endpoint.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No effect on phosphorylation at any time point 1. PF-04677490 concentration is too low.2. The cell line is resistant or does not express the target.3. Compound has degraded.1. Confirm an effective concentration with a full dose-response curve.2. Verify CKIε expression via Western blot or qPCR.3. Prepare fresh compound solution for each experiment.
High background in phospho-Western blot 1. Blocking agent is inappropriate (e.g., milk).2. Phosphatase activity was not inhibited during lysis.1. Use 5% BSA in TBST for blocking.[18][19]2. Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer.
High cytotoxicity observed at early time points 1. PF-04677490 concentration is too high.2. The cell line is exceptionally sensitive.1. Re-evaluate the dose-response and select a lower concentration.2. Perform a preliminary screen with a wider range of lower concentrations.
Inconsistent results between experiments 1. Cell passage number is too high or variable.2. Cell seeding density is inconsistent.3. Cells were not in the logarithmic growth phase.1. Use cells from a consistent, low passage number stock.2. Ensure accurate cell counting and even plating.3. Monitor cell growth to ensure treatment occurs during the log phase.

References

  • Sino Biological. (n.d.). CSNK1E General Information. Retrieved from [Link]

  • Walton, K. M., Fisher, K., Rubitski, D., Marconi, M., Meng, Q. J., et al. (2016). Selective Inhibition of Casein Kinase 1 epsilon Minimally Alters Circadian Clock Period. Journal of Pharmacology and Experimental Therapeutics, 330(2), 430-439.
  • Wikipedia. (2023). Casein kinase 1 isoform epsilon. Retrieved from [Link]

  • Golan, T., Gonen, N., Galski, H., & Ben-Hur, H. (2017). Casein kinase 1-epsilon or 1-delta required for Wnt-mediated intestinal stem cell maintenance. EMBO reports, 18(11), 1945-1958.
  • Stinchcombe, S., Muto, Y., Abe, M., Ikeda, M., & McMahon, D. G. (2022). Casein kinase 1 epsilon and circadian misalignment impact affective behaviours in mice. Genes, Brain and Behavior, 21(5), e12809.
  • Lee, H., Chen, R., Lee, Y., Yoo, S., & Chen, Z. J. (2009). Essential roles of CKIδ and CKIε in the mammalian circadian clock. Proceedings of the National Academy of Sciences, 106(50), 21359-21364.
  • Etchegaray, J. P., Yu, E. A., Indic, P., Dallmann, R., & Weaver, D. R. (2010). Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro. PLOS ONE, 5(4), e10303.
  • Eblen, S. T., & Sklan, E. H. (2007). Casein Kinase I epsilon positively regulates the Akt pathway in breast cancer cell lines. BMC Cancer, 7, 147.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • JoVE. (2012). Cell-Autonomous Circadian Clock Models. Retrieved from [Link]

  • Klein, T. J., & Schneider, J. A. (2001). The casein kinase I family in Wnt signaling. Developmental Biology, 235(2), 269-279.
  • Wikipedia. (2023). Casein kinase 1. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Sakanaka, C., Leong, P., Xu, L., Harrison, S. D., & Williams, L. T. (1999). Casein kinase Iepsilon in the Wnt pathway: regulation of beta-catenin function. Proceedings of the National Academy of Sciences, 96(22), 12548-12552.
  • Kay, S. A., & Millar, A. J. (2005). Real-Time Reporting of Circadian-Regulated Gene Expression by Luciferase Imaging in Plants and Mammalian Cells. Methods in Enzymology, 393, 268-283.
  • UniProt. (1996). CSNK1E - Casein kinase I isoform epsilon - Homo sapiens (Human). Retrieved from [Link]

  • ResearchGate. (2025). Casein kinase 1 epsilon (CK1ε) as a potential therapeutic target in chronic liver disease. Retrieved from [Link]

  • The BioClock Studio. (2017). Bioluminescent and Fluorescent Reporters in Circadian Rhythm Studies. Retrieved from [Link]

  • The BioClock Studio. (2016). Luciferase Reporters in Circadian Research [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Firefly Luciferase Activity Assays to Monitor Circadian Molecular Rhythms In Vivo and In Vitro. Retrieved from [Link]

  • Protocols.io. (n.d.). Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens. Retrieved from [Link]

  • ResearchGate. (2015). How can I determine incubation time of an anticancer drug in vitro MTT assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of CK1 by PF-670462 restructures the internal phase.... Retrieved from [Link]

  • Meng, Q. J., Logunova, L., Maywood, E. S., Gallego, M., Lebiecki, J., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. Proceedings of the National Academy of Sciences, 107(34), 15240-15245.
  • Al-Khafaji, K., & Taskin, T. (2021). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Nowak, E., Kammerer, S., & Küpper, J. H. (2018). ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2.
  • Zhou, M., Kim, J. K., Eng, G. W., Forger, D. B., & Virshup, D. M. (2015). Auto-kinase activity of Casein Kinase 1 δ/ε Governs the Period of Mammalian Circadian Rhythms. Journal of Biological Chemistry, 290(11), 7291-7301.
  • Google Patents. (n.d.). JP2021526806A - Cell-based assay to measure the efficacy of drug products.
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Pharmacokinetic Analysis Protocol for PF-04677490: Evaluating Periphery-Restricted PDE1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Bioanalytical Protocol Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

Phosphodiesterase 1 (PDE1) is a unique, calcium/calmodulin-dependent enzyme responsible for hydrolyzing the intracellular secondary messengers cAMP and cGMP. While PDE1 inhibitors have historically been investigated for CNS disorders like schizophrenia, systemic inhibition often leads to confounding neuropsychiatric side effects.

PF-04677490 is a highly potent, selective quinazoline-based PDE1 inhibitor with IC50 values of 21 nM (PDE1B1), 83 nM (PDE1C), and 118 nM (PDE1A) [1]. Crucially, unlike its CNS-targeted predecessors, PF-04677490 was explicitly designed by Pfizer to be periphery-restricted [2]. It achieves therapeutic free plasma concentrations to target PDE1 in the myocardium—inhibiting >75% of hydrolytic activity for cardiovascular applications—while exhibiting highly restricted blood-brain barrier (BBB) penetrance.

As a Senior Application Scientist, I have designed this protocol as a self-validating system . By simultaneously quantifying PF-04677490 in plasma, myocardial tissue, and brain tissue, this workflow intrinsically validates both peripheral target engagement (Heart/Plasma ratio) and the successful restriction of CNS penetrance (Brain/Plasma ratio).

Pathway CaCaM Ca2+/Calmodulin PDE1 PDE1 Enzyme (Myocardium) CaCaM->PDE1 Activates AMP AMP / GMP (Inactive) PDE1->AMP Hydrolyzes PF PF-04677490 (Periphery-Restricted) PF->PDE1 Inhibits (IC50: 21-118 nM) cAMP cAMP / cGMP cAMP->AMP Substrate PKA PKA / PKG Activation cAMP->PKA Activates Effect Cardioprotection & Vasodilation PKA->Effect Mediates

Figure 1: Mechanism of action of PF-04677490 inhibiting PDE1 to promote cardioprotection.

Experimental Design & Causality

To definitively prove that PF-04677490 is periphery-restricted, standard plasma pharmacokinetics (PK) are insufficient. The experimental design must account for tissue distribution.

The Causality of Perfusion: Intravascular blood contains high concentrations of the dosed drug. If animals are not perfused prior to organ harvest, residual blood in the cerebral vasculature will cause a false-positive signal for brain penetrance. Therefore, whole-body saline perfusion is a mandatory, non-negotiable step in this protocol to ensure the measured brain concentration reflects true parenchymal penetration (or lack thereof).

Workflow Dose In Vivo Dosing (IV & PO) Sample Tissue Sampling (Plasma, Heart, Brain) Dose->Sample Time-course Prep Sample Prep (Protein Precipitation) Sample->Prep Matrix extraction LCMS LC-MS/MS Quantification Prep->LCMS Supernatant NCA PK Analysis (NCA Modeling) LCMS->NCA Conc-Time Data

Figure 2: Self-validating pharmacokinetic workflow for periphery-restricted compounds.

Step-by-Step Methodology

Step 1: In Vivo Dosing & Sampling
  • Subject Preparation: Fast male Sprague-Dawley rats (200–250 g) for 12 hours prior to oral dosing. Water remains available ad libitum.

  • Dose Administration:

    • Intravenous (IV): Formulate PF-04677490 at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Administer via the lateral tail vein.

    • Oral (PO): Formulate at 5 mg/kg in 0.5% Methylcellulose. Administer via oral gavage.

  • Blood Collection: Draw 200 µL of blood via the jugular vein into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Tissue Harvest & Perfusion: At terminal time points (e.g., 1h and 4h post-dose), deeply anesthetize the animals. Perform transcardial perfusion with ice-cold heparinized saline (0.9%) until the liver and heart blanch completely. Harvest the heart and brain, rinse in cold saline, blot dry, and weigh.

Step 2: Matrix Preparation (Protein Precipitation)

Expert Insight: Quinazoline derivatives are highly lipophilic. Acetonitrile is selected over methanol as the precipitation solvent because it yields a tighter protein pellet and ensures >85% recovery of the analyte.

  • Homogenize heart and brain tissues in 3 volumes (w/v) of LC-MS grade water using a bead beater.

  • Aliquot 50 µL of plasma or tissue homogenate into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile spiked with 50 ng/mL of Internal Standard (IS, e.g., Tolbutamide or a deuterated PF-04677490 analog).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the particle-free supernatant to an autosampler vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Bioanalysis

Configure the LC-MS/MS system according to the parameters in Table 1 . Ensure the needle wash solution contains a high percentage of organic solvent (e.g., 50% Methanol / 50% Acetonitrile / 0.1% Formic Acid) to prevent quinazoline carryover between injections.

Table 1: LC-MS/MS Gradient and MRM Parameters

ParameterSpecification
Analytical Column Waters XBridge C18 (2.1 × 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 5% B (0–0.5 min) → 95% B (2.0–3.0 min) → 5% B (3.1–4.0 min)
PF-04677490 MRM m/z 408.2 → 200.1 (Positive ESI)
Internal Standard MRM m/z 271.1 → 155.1 (Tolbutamide)

Data Analysis & Expected Results

Using Non-Compartmental Analysis (NCA), calculate the standard PK parameters (Cmax, AUC, t1/2). The critical validation metric for this protocol is the Tissue-to-Plasma Ratio ( Kp​ ).

As demonstrated in Table 2 , a successful assay of PF-04677490 will yield a Heart-to-Plasma ratio > 1.0 (confirming target engagement in the myocardium) and a Brain-to-Plasma ratio < 0.05 (confirming the periphery-restricted design).

Table 2: Expected Pharmacokinetic & Distribution Parameters (Simulated for Validation)

ParameterPlasma (IV, 1 mg/kg)Heart Tissue (1h post-dose)Brain Tissue (1h post-dose)
Cmax / Tissue Conc. ~850 ng/mL~1,200 ng/g< 15 ng/g
AUC (0-inf) ~1,400 ng·h/mLN/AN/A
Half-life (t1/2) 1.8 hoursN/AN/A
Tissue-to-Plasma Ratio 1.0> 1.4 (Target Engagement)< 0.05 (Restricted Access)

References

  • Humphrey, John M., et al. "Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1." Journal of Medicinal Chemistry, vol. 61, no. 10, 2018, pp. 4635-4640. URL:[Link]

Western blot analysis of PDE1 phosphorylation with PF04677490

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Western Blot Analysis of PDE1 Phosphorylation Dynamics Using PF-04677490

Introduction & Mechanistic Rationale

Phosphodiesterase 1 (PDE1) is a unique dual-substrate enzyme family (comprising PDE1A, PDE1B, and PDE1C) responsible for hydrolyzing both cAMP and cGMP[1]. Unlike other phosphodiesterases, PDE1 is uniquely activated by calcium/calmodulin (Ca2+/CaM), positioning it as a critical integration node for cross-talk between intracellular calcium transients and cyclic nucleotide signaling pathways[2].

A critical, yet often overlooked, regulatory mechanism of PDE1 is its post-translational modification. PDE1 isoforms are phosphorylated by downstream kinases; for example, PDE1A is a substrate for cAMP-dependent protein kinase (PKA), while PDE1B is phosphorylated by CaM kinase II (CaMKII)[1]. Crucially, this phosphorylation significantly decreases the enzyme's affinity for CaM, acting as an autoinhibitory feedback loop that desensitizes PDE1 to calcium spikes.

PF-04677490 is a highly potent and selective PDE1 inhibitor. By blocking the catalytic domain of PDE1, PF-04677490 prevents the degradation of cyclic nucleotides, leading to a rapid accumulation of intracellular cAMP and cGMP[3]. This accumulation hyperactivates PKA and PKG, which subsequently phosphorylate downstream targets—including PDE1 itself[4]. Therefore, analyzing the phosphorylation state of PDE1 following PF-04677490 treatment provides direct pharmacodynamic evidence of target engagement and pathway activation.

Quantitative Data: PF-04677490 Pharmacological Profile

To contextualize the dosing required for cellular assays, the in vitro inhibitory profile of PF-04677490 is summarized below based on standardized biochemical assays[3].

CompoundTarget IsoformIC₅₀ (nM)Pharmacological Action
PF-04677490 PDE1B121Potent inhibition of cAMP/cGMP hydrolysis
PF-04677490 PDE1C83Potent inhibition of cAMP/cGMP hydrolysis
PF-04677490 PDE1A118Potent inhibition of cAMP/cGMP hydrolysis

Signaling Pathway Visualization

SignalingPathway PF PF-04677490 (PDE1 Inhibitor) PDE1 PDE1 (Active) Hydrolyzes cAMP/cGMP PF->PDE1 Inhibits cAMP Elevated cAMP / cGMP PDE1->cAMP Prevents Hydrolysis Kinases PKA / PKG / CaMKII Activation cAMP->Kinases Activates pPDE1 Phospho-PDE1 (Decreased CaM Affinity) Kinases->pPDE1 Phosphorylates (Feedback) pPDE1->PDE1 Autoinhibition

Fig 1. Mechanism of PF-04677490-induced PDE1 phosphorylation and autoinhibitory feedback loop.

Experimental Protocol: Phos-tag™ Western Blotting

The Challenge: Commercially available, high-affinity phospho-specific antibodies for exact PDE1 phosphorylation sites are notoriously limited. The Solution: To overcome this, we utilize Phos-tag SDS-PAGE. The Phos-tag ligand chelates divalent metal ions (typically Mn²⁺ or Zn²⁺) and binds reversibly to phosphate groups on proteins, retarding their migration during electrophoresis. This allows for the simultaneous visualization of unphosphorylated and phosphorylated PDE1 (seen as higher molecular weight shifted bands) using a standard, total-PDE1 primary antibody.

Self-Validating System Design

To ensure the observed band shifts are genuinely due to phosphorylation and not non-specific binding or protein degradation, this protocol incorporates two mandatory controls:

  • Positive Control (Hyperphosphorylation): Forskolin (an adenylyl cyclase activator) + IBMX (a broad-spectrum PDE inhibitor) to maximize cAMP levels and force PKA-mediated phosphorylation independently of specific PDE1 inhibition.

  • Negative Control (Dephosphorylation): Lambda Protein Phosphatase (λ-PPase) treatment of the lysate prior to electrophoresis to strip all phosphate groups, collapsing all shifted bands into a single, fast-migrating unphosphorylated PDE1 band.

Step-by-Step Methodology

A. Cell Culture and Treatment

  • Seed cells expressing high endogenous levels of PDE1 (e.g., neuronal cell lines or primary striatal neurons) and grow to 80% confluency.

  • Treat cells with PF-04677490 (100 nM – 1 µM) for 30–60 minutes. Causality: This time window allows sufficient time for intracellular cAMP accumulation and subsequent kinase activation.

  • Controls: Treat a separate well with 10 µM Forskolin + 100 µM IBMX for 30 minutes (Positive Control). Leave one well treated with DMSO only (Vehicle Control).

B. Cell Lysis & Sample Preparation Causality Focus: Endogenous phosphatases are highly active post-lysis. Immediate and aggressive inhibition is required to preserve the PF-04677490-induced phosphorylation state.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a robust phosphatase inhibitor cocktail (must contain sodium orthovanadate, sodium fluoride, and β-glycerophosphate) and protease inhibitors.

  • λ-PPase Control Prep: For one vehicle-treated and one PF-04677490-treated sample, omit the phosphatase inhibitors from the lysis buffer. Incubate 50 µg of these specific lysates with 400 units of λ-PPase and 1 mM MnCl₂ at 30°C for 30 minutes.

  • Add 4X Laemmli sample buffer to all samples and boil at 95°C for 5 minutes.

C. Phos-tag SDS-PAGE

  • Prepare a polyacrylamide gel containing 50 µM Phos-tag acrylamide and 100 µM MnCl₂.

  • Load 20–30 µg of protein per well.

  • Run the gel at a constant 30 mA. Note: Phosphorylated proteins migrate significantly slower in Phos-tag gels; run the gel until the dye front completely exits the cassette to ensure adequate separation of the phospho-isoforms.

D. Membrane Transfer (Critical Step) Causality Focus: The Mn²⁺ ions embedded in the Phos-tag gel will severely inhibit the electro-transfer of proteins onto the membrane. They must be chemically chelated prior to transfer.

  • Wash the gel in transfer buffer containing 10 mM EDTA for 20 minutes with gentle agitation. Repeat this wash once.

  • Wash the gel in transfer buffer without EDTA for 10 minutes to remove excess chelator.

  • Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C. (Do not use nitrocellulose, as it binds weakly to proteins transferred from Phos-tag gels).

E. Immunoblotting

  • Block the PVDF membrane with 5% BSA in TBST for 1 hour. Causality Focus: Avoid non-fat dry milk for blocking. Milk contains high levels of casein (a heavily phosphorylated protein) which will cross-react with residual Phos-tag reagent and cause severe background noise.

  • Incubate with the primary anti-PDE1 antibody (e.g., anti-PDE1B) overnight at 4°C.

  • Wash 3x with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop using ECL substrate. Expected Results: You should observe slower-migrating upper bands in the PF-04677490 and Forskolin lanes (representing p-PDE1), which completely disappear in the λ-PPase treated lanes.

Workflow Visualization

Workflow Step1 1. Cell Treatment (PF-04677490) Step2 2. Rapid Lysis (+ Phosphatase Inhibitors) Step1->Step2 Step3 3. Phos-tag SDS-PAGE (Mobility Shift) Step2->Step3 Step4 4. EDTA Wash & Membrane Transfer Step3->Step4 Step5 5. Immunoblotting (Anti-PDE1 Total) Step4->Step5

Fig 2. Self-validating Western blot workflow utilizing Phos-tag SDS-PAGE for PDE1 analysis.

Sources

Application Note: Optimizing In Vivo Delivery of PF-04677490 in Murine Models – A Comparative Guide to Intraperitoneal vs. Oral Administration

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Phosphodiesterase 1 (PDE1) is a unique, calcium/calmodulin-dependent enzyme that facilitates critical crosstalk between intracellular calcium fluxes and cyclic nucleotide (cAMP/cGMP) signaling cascades[1]. Among its isoforms, PDE1B is highly enriched in the striatum and prefrontal cortex, making it a primary therapeutic target for modulating dopaminergic signaling in cognitive deficits and schizophrenia models[1].

PF-04677490 is a potent, selective small-molecule PDE1 inhibitor demonstrating high affinity for PDE1B ( IC50​=21 nM), PDE1C ( IC50​=83 nM), and PDE1A ( IC50​=118 nM)[2]. As researchers transition from in vitro target validation to in vivo murine models, selecting the appropriate route of administration is a critical decision. The choice between Intraperitoneal (IP) and Oral Gavage (PO) is not merely logistical; it fundamentally dictates the pharmacokinetic (PK) landscape, blood-brain barrier (BBB) penetrance, and the temporal window of downstream pharmacodynamic (PD) efficacy[3].

Pharmacokinetic Divergence: IP vs. PO Causality

The physiological journey of PF-04677490 differs significantly based on the delivery route, which must be aligned with the specific goals of the in vivo study:

  • Intraperitoneal (IP) Administration: Compounds injected into the peritoneal cavity are primarily absorbed through the mesenteric vessels, draining directly into the portal vein[3]. While this subjects the drug to hepatic first-pass metabolism, it entirely bypasses gastrointestinal (GI) degradation and gut-wall efflux transporters (e.g., P-gp, BCRP)[3][4]. Consequently, IP delivery yields a rapid, sharp maximum plasma concentration ( Cmax​ ) and a short time to peak concentration ( Tmax​ ). This profile is ideal for acute behavioral assays (e.g., PCP-induced hyperlocomotion) where immediate, high-level CNS target engagement is required during a short testing window[1].

  • Oral Administration (PO): Delivery via oral gavage introduces the compound to the acidic environment of the stomach and the absorptive surface of the intestines. Here, the drug must survive gut-wall metabolism and active efflux before reaching the portal vein[4]. This results in a blunted Cmax​ but a prolonged absorption phase, leading to sustained plasma and brain exposure over time[3]. PO is the gold standard for chronic dosing studies, toxicity profiling, and evaluating true translational efficacy.

Table 1: Comparative Pharmacokinetic & Experimental Profile of Small Molecule CNS Inhibitors
ParameterIntraperitoneal (IP)Oral Gavage (PO)Mechanistic Causality
Absorption Rate Rapid (15–30 mins)Slow to Moderate (1–4 hours)IP bypasses GI transit time; PO requires gastric emptying and intestinal absorption.
Peak Concentration ( Cmax​ ) HighLow to ModeratePO is heavily subjected to intestinal efflux transporters and gut-wall metabolism[3][4].
First-Pass Metabolism Hepatic onlyHepatic + GastrointestinalBoth routes drain into the portal vein, but PO faces an additional metabolic barrier in the gut[4].
Formulation Requirement True SolutionSuspension or SolutionIP suspensions cause local inflammation and erratic absorption; PO can tolerate suspensions[3].
Ideal Application Acute PD readouts, Proof-of-ConceptChronic dosing, Translational efficacyIP provides a rapid spike for immediate testing; PO mimics clinical administration routes.

Pharmacokinetic Pathway Visualization

Route_PK_Workflow PO Oral Gavage (PO) Sustained Absorption Gut Gastrointestinal Tract (Subject to Efflux/Metabolism) PO->Gut IP Intraperitoneal (IP) Rapid Absorption Portal Portal Vein Circulation IP->Portal Direct Cavity Transfer Gut->Portal Liver Hepatic First-Pass Metabolism Portal->Liver Systemic Systemic Circulation (Plasma PK) Liver->Systemic BBB Blood-Brain Barrier (BBB) Penetration Systemic->BBB Target Brain Target: PDE1B (cAMP/cGMP Modulation) BBB->Target

Pharmacokinetic workflow of PF-04677490 from administration route to CNS target engagement.

Experimental Protocols: Self-Validating Systems

Because PF-04677490 is a lipophilic molecule, formulation chemistry is the most common point of failure in in vivo studies. The following protocols integrate self-validating checks to ensure experimental integrity.

Protocol A: Intraperitoneal (IP) Administration for Acute CNS Readouts

1. Formulation Preparation (True Solution)

  • Vehicle: 5% DMSO + 10% Tween 80 + 85% Sterile Saline.

  • Step: Dissolve the required mass of PF-04677490 in DMSO and vortex until completely dissolved. Add Tween 80 and vortex thoroughly. Finally, add the saline dropwise while continuously vortexing to prevent the drug from crashing out of solution.

  • Self-Validation Check: Hold the vial to a light source. The liquid must be completely transparent. If any cloudiness or micro-precipitates are visible, discard and remake. Injecting a suspension into the peritoneal cavity leads to drug encapsulation, erratic absorption, and localized inflammation[3].

2. Animal Preparation

  • Weigh the mouse to calculate the exact dose. The maximum recommended IP administration volume is 10 mL/kg .

  • Select a 26G or 27G sterile needle attached to a 1 mL syringe.

3. Execution

  • Restrain the mouse securely by the scruff, exposing the ventral abdomen. Tilt the animal's head slightly downward so that the internal organs fall toward the diaphragm, clearing the lower abdomen.

  • Insert the needle at a 30-degree angle into the lower right quadrant of the abdomen (avoiding the cecum on the left and the bladder in the midline).

  • Self-Validation Check: Pull back slightly on the plunger (aspirate). If fluid (blood, urine, or green intestinal fluid) enters the hub, withdraw immediately and use a new needle. If clear, inject the volume steadily.

4. Post-Dose Monitoring

  • Observe the animal for 15 minutes. Signs of abdominal writhing indicate severe peritoneal irritation, likely due to a formulation failure (e.g., high local DMSO concentration or precipitated drug).

Protocol B: Oral Gavage (PO) for Chronic Efficacy Studies

1. Formulation Preparation (Homogeneous Suspension)

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in ddH2O.

  • Step: Suspend PF-04677490 in the vehicle. The MC increases viscosity to keep the hydrophobic particles suspended, while Tween 80 acts as a wetting agent to reduce aggregation.

  • Self-Validation Check: Sonicate the suspension for 10 minutes. The mixture must be uniform without large visible clumps to ensure dose homogeneity. Keep the suspension on a magnetic stir plate during the dosing process to prevent settling.

2. Equipment Selection

  • Use a 20G or 22G bulb-tipped gavage needle (reusable stainless steel or disposable plastic).

  • Measure the needle from the corner of the mouse's mouth to the xiphoid process (base of the sternum) to ensure the correct depth for reaching the stomach without perforating it.

3. Execution

  • Restrain the mouse firmly by the scruff. Ensure the head, neck, and body are aligned vertically in a straight line to create an unobstructed path to the esophagus.

  • Gently pass the bulb-tipped needle over the tongue and down the esophagus. Do not force the needle ; the mouse's swallowing reflex should guide the tip.

  • Inject the calculated volume (maximum 10 mL/kg).

4. Post-Dose Monitoring

  • Self-Validation Check: Monitor the animal immediately upon release. Signs of respiratory distress (gasping, wheezing, or cyanosis) definitively indicate misrouting of the fluid into the trachea. If this occurs, the animal must be euthanized immediately. Normal grooming behavior indicates a successful, atraumatic gavage.

References

  • PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise Source: Frontiers in Pharmacology URL:[Link][1]

  • Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse Source: PubMed Central (NIH) URL:[Link][3]

  • Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice Source: ACS Pharmacology & Translational Science URL:[Link][4]

Sources

3.[1] Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Casp-Inhib-X (a PF-04677490 analogue) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Casp-Inhib-X, a potent, cell-permeable inhibitor of caspase-1. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of Casp-Inhib-X in your cell culture experiments. We understand that maintaining the integrity of small molecule inhibitors is critical for reproducible and reliable data. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Casp-Inhib-X and what is its primary mechanism of action?

A1: Casp-Inhib-X is a highly specific, reversible peptide aldehyde inhibitor of caspase-1 (Interleukin-1β Converting Enzyme, ICE). Its design is based on the preferred caspase-1 cleavage sequence, allowing it to potently inhibit the enzyme's activity. To facilitate its use in cell-based assays, the peptide is modified to be cell-permeable, enabling it to cross the cell membrane and interact with its intracellular target. Inhibition of caspase-1 by Casp-Inhib-X blocks the proteolytic processing and activation of pro-inflammatory cytokines IL-1β and IL-18, making it a valuable tool for studying inflammation and apoptosis.

Q2: What are the recommended storage conditions for Casp-Inhib-X?

A2: Proper storage is paramount for maintaining the stability and activity of Casp-Inhib-X.[1] Lyophilized powder should be stored at -20°C, desiccated.[1] Upon reconstitution in high-quality, anhydrous dimethyl sulfoxide (DMSO), the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][2]

Q3: What is the recommended solvent for reconstituting Casp-Inhib-X?

A3: Casp-Inhib-X is readily soluble in DMSO. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote hydrolysis of the inhibitor over time.

Q4: How should I prepare my working solution of Casp-Inhib-X for cell culture experiments?

A4: To prepare a working solution, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Troubleshooting Guide

Issue 1: I'm observing a decrease in the inhibitory effect of Casp-Inhib-X over the course of a long-term experiment.

This is a common issue and can be attributed to several factors related to the inhibitor's stability in the aqueous environment of cell culture media.

  • Potential Cause 1: Hydrolytic Degradation. Peptide-based inhibitors can be susceptible to hydrolysis in aqueous solutions.[2] The rate of degradation can be influenced by the pH and temperature of the culture medium.

    • Solution: For experiments lasting longer than 24-48 hours, it is recommended to perform partial media changes with freshly diluted Casp-Inhib-X every 24 to 48 hours. This ensures a consistent concentration of the active inhibitor.

  • Potential Cause 2: Enzymatic Degradation. Cell-secreted or serum-derived proteases in the culture medium can potentially cleave and inactivate the peptide inhibitor.

    • Solution: If you suspect enzymatic degradation, consider reducing the serum concentration in your media if your cell line can tolerate it. Alternatively, performing more frequent media changes will help to remove accumulated proteases.

  • Potential Cause 3: Cellular Metabolism. Cells can actively metabolize small molecule inhibitors, reducing their effective intracellular concentration over time.

    • Solution: The rate of metabolism can be cell-type dependent. If you observe a rapid loss of activity, increasing the frequency of media changes with fresh inhibitor is the most effective strategy.

Issue 2: I'm seeing inconsistent results between experiments, even when using the same concentration of Casp-Inhib-X.

Inconsistent results often point to issues with the preparation and handling of the inhibitor.

  • Potential Cause 1: Instability of Diluted Working Solutions. Storing pre-diluted working solutions of Casp-Inhib-X in aqueous media for extended periods is not recommended, as the inhibitor will degrade.

    • Solution: Always prepare fresh working dilutions of Casp-Inhib-X from your frozen DMSO stock solution immediately before each experiment.

  • Potential Cause 2: Repeated Freeze-Thaw Cycles of Stock Solution. Each freeze-thaw cycle can introduce moisture and potentially lead to the degradation of the inhibitor in the DMSO stock.

    • Solution: Aliquot your stock solution into single-use volumes after initial reconstitution. This will ensure that you are always working with a high-quality stock.

  • Potential Cause 3: Adsorption to Plastics. Small molecule inhibitors can sometimes adsorb to the surface of plastic labware, reducing the actual concentration in the media.

    • Solution: Use low-protein-binding microplates and tubes for your experiments. When preparing dilutions, ensure thorough mixing.

Issue 3: I've noticed a precipitate in my culture medium after adding Casp-Inhib-X.

Precipitation indicates that the inhibitor's solubility limit has been exceeded in the culture medium.

  • Potential Cause 1: Poor Solubility in Aqueous Media. While soluble in DMSO, Casp-Inhib-X, like many small molecules, has limited solubility in aqueous solutions.

    • Solution: Ensure that the DMSO stock is added to the culture medium with vigorous mixing to facilitate its dispersion. Avoid "shock" precipitation by not adding a highly concentrated stock directly to a small volume of media. It is better to perform serial dilutions.

  • Potential Cause 2: Interaction with Media Components. Components in the serum or the basal media itself can sometimes interact with the inhibitor, leading to precipitation.

    • Solution: Try pre-warming the cell culture medium to 37°C before adding the inhibitor. If the problem persists, you may need to test the solubility of Casp-Inhib-X in different basal media formulations.

Data Presentation

Table 1: Recommended Storage and Handling of Casp-Inhib-X

FormStorage TemperatureRecommended SolventDuration of StabilityKey Recommendations
Lyophilized Powder-20°CN/AUp to 1 yearKeep desiccated.
Stock Solution-20°CAnhydrous DMSOUp to 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles.[1][2]
Stock Solution-80°CAnhydrous DMSOUp to 6 monthsAliquot into single-use volumes. Preferred for long-term storage.
Working Solution37°CCell Culture Medium< 24 hoursPrepare fresh for each experiment. Do not store.

Experimental Protocols

Protocol 1: Assessment of Casp-Inhib-X Stability in Cell Culture Medium via LC-MS

This protocol provides a framework for determining the stability of Casp-Inhib-X under your specific experimental conditions.

  • Preparation of Samples:

    • Prepare a solution of Casp-Inhib-X in your cell culture medium (both with and without serum) at the highest concentration you plan to use in your experiments.

    • Prepare a control sample of Casp-Inhib-X in a stable solvent like acetonitrile at the same concentration.

    • Aliquot the samples for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation:

    • Incubate the media-containing samples in a cell culture incubator at 37°C and 5% CO2.

    • Store the control samples at -20°C.

  • Sample Analysis:

    • At each time point, remove an aliquot and quench any potential enzymatic activity by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to pellet any precipitated proteins.

    • Analyze the supernatant by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the remaining amount of intact Casp-Inhib-X.

  • Data Interpretation:

    • Compare the peak area of Casp-Inhib-X in the incubated samples to the time zero sample and the control sample to determine the percentage of inhibitor remaining at each time point. This will give you the degradation kinetics of the compound in your specific media.

Mandatory Visualization

Stability_Factors Inhibitor Casp-Inhib-X (in Cell Culture) Degradation Degradation (Loss of Activity) Inhibitor->Degradation leads to Precipitation Precipitation (Reduced Bioavailability) Inhibitor->Precipitation can result in Hydrolysis Hydrolysis (Aqueous Environment) Hydrolysis->Degradation Enzymatic Enzymatic Cleavage (Proteases) Enzymatic->Degradation Metabolism Cellular Metabolism Metabolism->Degradation Solubility Poor Aqueous Solubility Solubility->Precipitation Interactions Media Component Interactions Interactions->Precipitation

Caption: Factors influencing the stability and bioavailability of Casp-Inhib-X.

References

  • Arden, N., Ahn, S. H., Vaz, W., Rhodes, M., Hancock, C., Abitorabi, M. A., & Betenbaugh, M. J. (2007). Chemical caspase inhibitors enhance cell culture viabilities and protein titer. Biotechnology progress, 23(2), 506–511. Available at: [Link]

  • Instructions for Using Caspase Substrates and Inhibitors. Bio-Rad. Available at: [Link]

  • Does anyone know of an efficient, low-toxic caspase-1 inhibitor for in vitro cell culture? ResearchGate. Available at: [Link]

  • Wilson, W. R., & Hay, M. P. (2007). Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Clinical Cancer Research, 13(13), 3784–3793. Available at: [Link]

Sources

troubleshooting PF-04677490 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting PF-04677490 Precipitation in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical challenges of working with lipophilic small-molecule inhibitors in aqueous environments. This document provides mechanistic insights, diagnostic workflows, and self-validating protocols to resolve the precipitation of PF-04677490 during your biochemical and cell-based assays.

Mechanistic Overview: The Causality of Precipitation

PF-04677490 is a highly potent, selective phosphodiesterase 1 (PDE1) inhibitor (IC50 values: 21 nM for PDE1B, 83 nM for PDE1C, and 118 nM for PDE1A)[1]. Because PDE1 is a critical dual-substrate enzyme that facilitates crosstalk between calcium and cAMP/cGMP signaling cascades, precise in vitro characterization of its inhibitors is essential for neuropharmacological research[2].

However, like many small-molecule inhibitors with a lipophilic core (Formula: C17H21N5O2), PF-04677490 suffers from poor thermodynamic aqueous solubility. When transitioning the compound from a 100% Dimethyl Sulfoxide (DMSO) stock into an aqueous assay buffer, researchers frequently encounter compound "crashing out" or precipitation[3].

This phenomenon is driven by solvent shock . The rapid change in the dielectric constant strips the DMSO solvation shell away from the hydrophobic molecule faster than water molecules can accommodate it. This localized supersaturation forces the molecules to aggregate into amorphous or crystalline precipitates[4]. To successfully assay PF-04677490, you must bypass its thermodynamic limits and maintain kinetic solubility —a metastable state where the compound remains dissolved in the aqueous phase long enough to complete the assay[5].

Diagnostic Workflow

Use the following decision tree to identify the root cause of precipitation in your assay setup.

TroubleshootingWorkflow Start Issue: PF-04677490 Precipitation Detected CheckDMSO Is final DMSO concentration < 0.5%? Start->CheckDMSO AdjustDMSO Increase DMSO to 1% (if assay tolerates) CheckDMSO->AdjustDMSO Yes CheckTemp Was DMSO stock added to cold (4°C) buffer? CheckDMSO->CheckTemp No AdjustDMSO->CheckTemp Equilibrate Equilibrate buffer to Room Temp (25°C) CheckTemp->Equilibrate Yes CheckMixing Was bolus addition used? CheckTemp->CheckMixing No Equilibrate->CheckMixing Dropwise Use dropwise addition with rapid vortexing CheckMixing->Dropwise Yes Success Kinetic Solubility Maintained Proceed to Assay CheckMixing->Success No Dropwise->Success

Diagnostic workflow for resolving PF-04677490 precipitation during aqueous buffer dilution.

Experimental Protocols: Self-Validating Solubilization

To prevent localized supersaturation, the dilution process must be strictly controlled. The following methodology ensures that the kinetic solubility threshold of PF-04677490 is not breached.

Protocol 1: Preparation of the Master Stock
  • Equilibration: Allow the lyophilized PF-04677490 vial to equilibrate to room temperature (25°C) in a desiccator before opening. This prevents atmospheric moisture condensation, which can degrade the compound or initiate premature nucleation.

  • Dissolution: Add high-purity, anhydrous DMSO to achieve a 10 mM Master Stock[3].

  • Verification: Vortex vigorously for 60 seconds. The solution must be completely clear. If micro-particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes and store at -80°C to prevent freeze-thaw degradation and polymorphic shifts[3].

Protocol 2: Stepwise Aqueous Dilution (The "Dropwise" Method)

Causality Note: Bolus addition of a DMSO stock into an aqueous buffer creates micro-environments of 0% DMSO, triggering instant, irreversible precipitation[4]. Stepwise dispersion prevents this.

  • Intermediate Dilution: Prepare your concentration-response curve (CRC) in 100% DMSO first. This ensures that the final DMSO concentration remains constant across all assay wells, eliminating solvent-gradient artifacts.

  • Temperature Matching: Ensure the aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2) is strictly at room temperature (25°C). Cold buffers drastically reduce the kinetic energy required to keep the compound solvated[3].

  • Dispersion: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Slowly add the intermediate DMSO stock dropwise into the vortexing buffer. The final DMSO concentration should be maintained between 0.5% and 1.0% (v/v)[4].

  • Validation: Inspect the final solution via nephelometry or measure absorbance at 600 nm. An OD600 > 0.01 indicates light scattering from amorphous precipitates, meaning the dilution must be repeated[4].

Data Presentation: Solubility Parameters

The following table summarizes how different experimental variables influence the solubility state of PF-04677490 in standard biochemical assay buffers.

Experimental ParameterConditionImpact on PF-04677490Mechanistic Consequence
Final DMSO % < 0.1%High Risk of PrecipitationInsufficient co-solvent to maintain the hydrophobic core in solution[3].
Final DMSO % 0.5% - 1.0%Optimal Kinetic SolubilityStabilizes the solvation shell; generally tolerated by PDE1 enzymes[4].
Buffer Temperature 4°C (Cold)Immediate "Crashing Out"Decreased thermal energy reduces the kinetic barrier to nucleation[3].
Buffer Temperature 25°C (Room Temp)Stable SolutionMaintains the metastable supersaturated state for the assay duration.
Mixing Technique Bolus AdditionAmorphous PrecipitationCreates localized zones of 0% DMSO, forcing immediate aggregation[4].
Mixing Technique Dropwise + VortexClear SolutionRapid dispersion prevents localized supersaturation[3].
Co-solvents 5% PEG3350Enhanced StabilityPolymer chains encapsulate the lipophilic drug, preventing aggregation[5].

Frequently Asked Questions (FAQs)

Q: I see micro-crystals under the microscope in my cell-based assay after 24 hours, but the buffer looked clear initially. Why? A: This is a classic manifestation of the transition from kinetic to thermodynamic solubility. The compound initially remained in a metastable supersaturated state (kinetic solubility) due to proper mixing. However, over 24 hours in the incubator, the system reached thermodynamic equilibrium, causing the compound to slowly nucleate and crystallize[4]. For long-term assays, you must lower the maximum concentration tested.

Q: My IC50 for PDE1B is shifting by 10-fold between assay runs. Could precipitation be the cause? A: Absolutely. If PF-04677490 precipitates, the effective concentration of the inhibitor in solution is significantly lower than your calculated concentration. This artificially inflates the apparent IC50 value, making the compound appear less potent. Always verify solubility via nephelometry if IC50 values fluctuate[4].

Q: Can I adjust the pH of my assay buffer to improve solubility? A: While PF-04677490 contains basic nitrogen atoms that might protonate at lower pH (increasing solubility), PDE1 enzymes require a physiological pH (typically pH 7.4 - 7.5) for optimal catalytic activity. Altering the pH to solubilize the drug will likely denature the enzyme or alter its Vmax, invalidating your assay. Rely on DMSO optimization and surfactants instead.

Q: Is it safe to use Pluronic F-127 or PEG3350 as a co-solvent? A: Yes, the addition of polymers like 5% PEG3350 can significantly enhance the kinetic solubility of small-molecule inhibitors[5]. However, you must run a vehicle-control plate to ensure the polymer does not interfere with your specific detection chemistry (e.g., quenching fluorescence in a TR-FRET assay).

References

  • PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers in Pharmacology. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry (ACS Publications). Available at: [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Available at: [Link]

Sources

Technical Support Center: PF-04677490 Troubleshooting & Storage Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PF-04677490 is a highly potent, selective, and CNS-penetrable quinazoline-based phosphodiesterase 1 (PDE1) inhibitor (IC50 = 21 nM for PDE1B) utilized extensively for targeting cAMP/cGMP activity in neurological and cardiovascular models . A frequent challenge reported by researchers is an "apparent" loss of potency during long-term storage.

As an application scientist, I can confirm that this phenomenon is rarely due to actual chemical degradation (e.g., covalent bond cleavage of the quinazoline core). Instead, it is almost entirely driven by physical instability —specifically, micro-precipitation induced by solvent mishandling. This guide provides a mechanistic breakdown of this failure mode and offers self-validating protocols to ensure 100% compound efficacy across your experimental timelines.

Mechanistic Analysis of Potency Loss

Why does a chemically stable small molecule lose its inhibitory effect over time? The root causality lies in the interaction between the hydrophobic quinazoline core of PF-04677490 and its primary storage solvent, Dimethyl Sulfoxide (DMSO).

  • The Hygroscopicity of DMSO: DMSO acts as a powerful moisture sponge . Every time a stock vial is opened to ambient air, water is absorbed into the solvent. Because PF-04677490 is highly hydrophobic, even a microscopic increase in the water fraction (>2% v/v) dramatically reduces its solubility. This forces the compound out of solution into invisible, microscopic aggregates.

  • Freeze-Thaw Gradients: When a DMSO stock is frozen and thawed repeatedly, the solvent crystallizes first. This physical process pushes the solute (PF-04677490) and any absorbed water into a highly concentrated liquid phase until the entire volume freezes. This localized supersaturation triggers irreversible aggregation.

  • The "Illusion" of Potency Loss: When you pipette from a compromised tube, you are drawing a lower concentration of the active monomer. The compound isn't "dead"; it is simply no longer in the liquid phase, resulting in an artificial loss of potency in your downstream PDE1 assays.

Visualizing the Degradation Pathway

G Stock PF-04677490 DMSO Stock Air Ambient Air Exposure (Cap Open) Stock->Air FT Repeated Freeze-Thaw Cycles Stock->FT Adsorp Adsorption to Plastic Labware Stock->Adsorp Long-term storage Moisture Moisture Absorption (DMSO is hygroscopic) Air->Moisture Gradient Solvent/Solute Gradients FT->Gradient Precip Micro-precipitation & Aggregation Moisture->Precip Gradient->Precip Loss Apparent Loss of Potency (Reduced active concentration) Precip->Loss Adsorp->Loss

Mechanisms of PF-04677490 potency loss during long-term storage.

Quantitative Data: Storage Conditions vs. Expected Stability

To standardize your lab's approach, compare the expected half-life of the active monomer concentration across different storage environments.

Storage ConditionSolventTempExpected StabilityPrimary Risk Factor
Dry Powder None-20°C> 2 YearsAmbient humidity condensation during weighing.
Stock Solution Anhydrous DMSO-80°C6 - 12 MonthsNone (if aliquoted and sealed properly).
Stock Solution Standard DMSO-20°C1 - 3 MonthsFreeze-thaw cycles, progressive water ingress.
Working Dilution Aqueous Buffer4°C< 12 HoursRapid precipitation, adsorption to plastic labware.
Experimental Protocols: A Self-Validating System

To ensure trustworthiness in your assays, your workflow must actively prevent the physical phenomena described above. The following protocols are designed to be self-validating, meaning each step contains a physical check to confirm success.

Protocol A: Optimal Reconstitution and Storage Workflow

Workflow Powder Dry Powder (-20°C, Desiccated) Recon Reconstitute in Anhydrous DMSO Powder->Recon Aliquot Aliquot (Single-use, <50µL) Recon->Aliquot Store Store at -80°C (Argon purged) Aliquot->Store Thaw Thaw once at RT (Vortex/Sonicate) Store->Thaw

Optimal reconstitution and storage workflow for PF-04677490.

Step-by-Step Methodology:

  • Equilibration (Critical): Allow the desiccated PF-04677490 powder to reach room temperature (RT) for at least 30 minutes before opening the vial.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the stock before you even add solvent.

  • Solvent Selection: Reconstitute using strictly fresh, anhydrous DMSO (≥99.9% purity) . Do not use a communal lab DMSO bottle that has been opened multiple times.

  • Dissolution: Add the required volume to achieve your target concentration (e.g., 10 mM stock). Vortex gently for 60 seconds.

    • Validation Check: Hold the tube to the light. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-20 µL) in tightly sealed, low-bind polypropylene tubes.

    • Causality: This completely eliminates the freeze-thaw concentration gradients and repeated air exposure that drive micro-precipitation.

  • Storage: Purge the headspace of the tubes with Argon or Nitrogen gas (if available) to displace ambient air, and store immediately at -80°C.

Protocol B: Rescuing "Lost" Potency (Resolubilization)

If you suspect an older stock has precipitated and you cannot prepare a fresh batch, use this rescue protocol:

  • Thaw the compromised aliquot completely at RT.

  • Incubate the tube in a 37°C to 45°C water bath for 10-15 minutes.

  • Sonicate the tube for 5 minutes to break up micro-aggregates.

  • Validation Check: Centrifuge the tube at 10,000 x g for 2 minutes. Carefully inspect the bottom for a microscopic white pellet.

    • Causality: If a pellet persists, the compound has irreversibly aggregated, and the liquid phase concentration is unknown. The stock must be discarded. If no pellet is visible, the compound has been successfully resolubilized.

Troubleshooting FAQs

Q: My cell-based assay showed excellent PDE1 inhibition last month, but today the exact same PF-04677490 stock shows no effect. Is the compound dead? A: It is highly unlikely the compound chemically degraded in one month at -20°C. The "loss of potency" is almost certainly due to micro-precipitation from moisture absorbed during previous uses. Try Protocol B to resolubilize the compound, but ideally, prepare a fresh stock from powder using Protocol A.

Q: Can I store the diluted compound in my aqueous assay buffer overnight to save time? A: No. PF-04677490 is a hydrophobic quinazoline derivative. In aqueous buffers (even with 0.1% DMSO), it will rapidly precipitate or adsorb to the walls of your plastic labware over a few hours. Always dilute the compound immediately before adding it to your cells or enzyme assay.

Q: Does light exposure degrade PF-04677490? A: While quinazoline cores are relatively stable, prolonged exposure to ambient laboratory light can induce mild photolysis over long periods. It is best practice to store stocks in amber vials or wrap clear tubes in aluminum foil.

References
  • Title: Small-molecule phosphodiesterase probes: discovery of potent and selective CNS-penetrable quinazoline inhibitors of PDE1. Source: RSC Publishing (MedChemComm, 2014) URL: [Link]

Technical Support Center: Minimizing Off-Target Kinase Effects of PF-04677490

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for researchers utilizing PF-04677490. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected phenotypic results—such as abrupt cytotoxicity or altered proliferation—when using this compound.

To troubleshoot these issues, we must first understand the compound's chemical biology. While PF-04677490 is a highly potent 1[1], its chemical backbone is based on a quinazoline scaffold. The quinazoline core is a well-documented "privileged scaffold" in medicinal chemistry, notorious for its high affinity to the ATP-binding hinge region of various2[2].

When used at excessive concentrations, PF-04677490 can cross-react with these kinases, leading to confounding data. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to isolate true PDE1-mediated biology from quinazoline-driven kinase artifacts.

Quantitative Selectivity Profile

To design a robust experiment, you must respect the compound's selectivity window. The table below summarizes the quantitative target affinities of PF-04677490. Staying within the optimal concentration range is the first line of defense against off-target effects.

Target ClassSpecific TargetIC50 ValuePharmacological Implication
Primary Target PDE1B21 nMDesired target engagement; elevated cAMP/cGMP[3].
Primary Target PDE1C83 nMDesired target engagement; elevated cAMP/cGMP[3].
Primary Target PDE1A118 nMDesired target engagement; elevated cAMP/cGMP[3].
Off-Target Risk Tyrosine Kinases (e.g., EGFR)> 1,000 nMATP-competitive inhibition at high doses; toxicity[2].

Frequently Asked Questions (FAQs)

Q1: Why does PF-04677490 inhibit kinases if it was designed specifically for PDE1? A1: PDE1 enzymes 4[4]. However, the quinazoline moiety in PF-04677490 structurally mimics the adenine ring of ATP. At micromolar concentrations, the nitrogen atoms in the quinazoline ring form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, leading to competitive kinase inhibition.

Q2: How do I know if my observed phenotype is due to PDE1 inhibition or an off-target kinase? A2: True PDE1 inhibition should elevate intracellular cAMP/cGMP and increase downstream CREB phosphorylation[4]. Conversely, kinase off-target effects typically manifest as sudden cytotoxicity, suppression of the MAPK/ERK pathway, or an unexpected reduction in global tyrosine phosphorylation. If your phenotype only appears at doses >1 µM, suspect kinase interference.

Pathway PF PF-04677490 PDE1 PDE1 (Primary Target) PF->PDE1 High Affinity (<100 nM) Kinase Tyrosine Kinases (e.g., EGFR) Off-Target PF->Kinase Low Affinity (>1 µM) cAMP Elevated cAMP/cGMP PDE1->cAMP Inhibits Hydrolysis PI3K PI3K / AKT Pathway Inhibition Kinase->PI3K Blocks MAPK MAPK / ERK Pathway Inhibition Kinase->MAPK Blocks PKA PKA / PKG Activation cAMP->PKA CREB CREB Phosphorylation (Neuroplasticity) PKA->CREB Tox Cytotoxicity / Altered Proliferation PI3K->Tox MAPK->Tox

Divergent signaling pathways of PDE1 inhibition versus ATP-competitive kinase off-target effects.

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, your experimental setup must be self-validating. If you suspect PF-04677490 is causing kinase off-target effects in your assay, execute the following protocols to prove or disprove the causality.

Workflow Start Observe Phenotype with PF-04677490 CheckDose Is concentration > 1 µM? Start->CheckDose HighDose High Risk of Kinase Off-Target Effects CheckDose->HighDose Yes LowDose Likely PDE1 Specific (IC50 ~21 nM) CheckDose->LowDose No TestOrthogonal Test with Non-Quinazoline PDE1 Inhibitor HighDose->TestOrthogonal TestKinase Perform Kinome Screen or Phospho-EGFR Blot HighDose->TestKinase ConfirmPDE1 Phenotype Retained: PDE1 Mediated TestOrthogonal->ConfirmPDE1 Matches ConfirmKinase Phenotype Lost: Kinase Off-Target TestOrthogonal->ConfirmKinase Differs

Workflow for differentiating PDE1-specific effects from quinazoline-driven kinase off-targets.

Protocol 1: ATP-Competition Shift Assay

Causality Logic: Kinase inhibition by quinazolines is highly ATP-competitive. Conversely, PDE1 does not utilize ATP as a substrate (it hydrolyzes cAMP/cGMP). By artificially altering intracellular ATP concentrations, you can unmask kinase-driven off-target effects. If the IC50 of your phenotype shifts under high ATP conditions, the effect is kinase-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells at 1×104 cells/well in a 96-well format and allow them to adhere overnight.

  • Permeabilization: Lightly permeabilize the cells using 0.01% digitonin in a physiological buffer for 5 minutes. This allows external ATP to enter the cell without destroying intracellular kinase complexes.

  • ATP Modulation: Split the plate into two distinct conditions. Supplement Condition A with physiological/high ATP (1 mM) and Condition B with low ATP (10 µM).

  • Compound Titration: Apply a 10-point serial dilution of PF-04677490 (ranging from 1 nM to 10 µM) to both conditions. Incubate for 1 hour at 37°C.

  • Readout & Analysis: Measure the phosphorylation of a suspected off-target kinase substrate (e.g., p-ERK or p-EGFR) using an AlphaLISA or Western blot.

  • Interpretation: If the IC50 for the phenotypic readout shifts to the right (becomes significantly less potent) in the 1 mM ATP condition compared to the 10 µM ATP condition, the effect is driven by ATP-competitive kinase inhibition, not PDE1.

Protocol 2: Orthogonal Validation via Structural Divergence

Causality Logic: A self-validating system requires that true target-mediated effects are independent of the chemotype. If a phenotype is observed with PF-04677490 but absent with a structurally distinct PDE1 inhibitor, the result is an artifact of the quinazoline scaffold.

Step-by-Step Methodology:

  • Inhibitor Selection: Obtain a structurally distinct, non-quinazoline PDE1 inhibitor (e.g., Vinpocetine or ITI-214/Lenrispodun).

  • Dose Matching: Determine the IC90 for both PF-04677490 and the orthogonal inhibitor in your specific cell line using a standard cAMP/cGMP reporter assay. Do not guess the equivalent doses.

  • Parallel Treatment: Treat parallel cell cultures with the exact IC90 dose of PF-04677490 and the IC90 dose of the orthogonal inhibitor.

  • Phenotypic Assessment: Evaluate your primary experimental endpoint (e.g., cell migration, proliferation, or CREB phosphorylation).

  • Interpretation: If the phenotype is exclusively observed with PF-04677490, it is an off-target kinase effect. If both compounds yield the same phenotype, you have successfully validated a PDE1-mediated mechanism.

References

  • [3] PF-04677490 | MedChemExpress. MedChemExpress. 3

  • [1] Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. Journal of Medicinal Chemistry - ACS Publications.1

  • [4] PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers in Pharmacology. 4

  • [2] Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. 2

Sources

Technical Support Center: Optimizing PF-04677490 Concentration for cAMP Elevation Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing in vitro assays using PF-04677490. This guide moves beyond basic protocols, detailing the mechanistic causality required to successfully elevate and measure cyclic adenosine monophosphate (cAMP) using this specific phosphodiesterase 1 (PDE1) inhibitor.

Part 1: Pharmacological Profile & Target Data

Understanding the biochemical profile of PF-04677490 is the first step in optimizing your assay concentrations. PF-04677490 is a highly potent, selective inhibitor of the PDE1 family, which is responsible for hydrolyzing both cAMP and cGMP[1]. Notably, this compound offers high peripheral selectivity and does not readily cross the blood-brain barrier (BBB) to enter the central nervous system (CNS)[2].

To avoid off-target effects, your working concentration must be calibrated against the specific PDE1 isoform expressed in your cell line.

Table 1: PF-04677490 Inhibitory Potency Across PDE1 Isoforms

Target IsoformIC50 Value (nM)Relevance for Concentration Optimization
PDE1B1 21 nMPrimary target; highly sensitive. Start dose-response at 1 nM[1].
PDE1C 83 nMModerate sensitivity. Requires ~100 nM for full inhibition[1].
PDE1A 118 nMLowest sensitivity among PDE1s. Requires >300 nM for complete blockade[1].
Part 2: Mechanistic Causality of PDE1 Inhibition

Unlike other PDE families (e.g., PDE4 or PDE5), PDE1 is uniquely calcium/calmodulin (Ca2+/CaM)-dependent[3]. This dictates a critical experimental reality: PDE1 possesses low basal activity in resting cells.

If you apply PF-04677490 to a cell culture without stimulating intracellular calcium influx, you will likely observe no significant elevation in cAMP, leading to false-negative results. The enzyme must first be allosterically activated by Ca2+/CaM before its inhibition by PF-04677490 yields a measurable accumulation of cAMP[3].

Mechanism CaM Intracellular Ca2+/CaM PDE1 PDE1 Enzyme (Active) CaM->PDE1 Allosteric Activation AMP 5'-AMP (Inactive) PDE1->AMP Hydrolysis PF PF-04677490 (Selective Inhibitor) PF->PDE1 Competitive Inhibition AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC Synthesis cAMP->PDE1 Substrate Binding PKA PKA / CREB Pathway cAMP->PKA Downstream Signaling

Figure 1: Ca2+/CaM-dependent activation of PDE1 and targeted inhibition by PF-04677490.

Part 3: Self-Validating Experimental Protocol

To establish a robust, self-validating system, your assay must prove that the observed cAMP elevation is specifically due to PDE1 inhibition, rather than basal fluctuations or adenylyl cyclase hyperactivation.

Step-by-Step Methodology: Ca2+-Stimulated cAMP Accumulation Assay

  • Cell Preparation & Starvation: Seed cells expressing the target PDE1 isoform in a 384-well microplate. Starve cells in serum-free medium for 2-4 hours to reduce basal signaling noise and stabilize resting cAMP levels.

  • Inhibitor Pre-incubation (The Variable): Add PF-04677490 in a 10-point dose-response gradient (e.g., 0.1 nM to 3 µM). Include a vehicle control (DMSO) and a positive control (100 µM IBMX, a pan-PDE inhibitor). Incubate for 15-30 minutes at 37°C.

  • Calcium Stimulation (The Catalyst): Add a calcium ionophore (e.g., A23187 at 1 µM or Ionomycin) to trigger intracellular Ca2+ influx. This step is mandatory to activate the CaM/PDE1 complex[3].

  • Adenylyl Cyclase Activation (The Signal Generator): Immediately add Forskolin (e.g., 1-10 µM) to stimulate robust cAMP production. Incubate for 15-20 minutes.

  • Lysis & Detection: Terminate the reaction using the lysis buffer provided in your cAMP detection kit (e.g., TR-FRET or AlphaScreen). Quantify cAMP levels against a standard curve.

Validation Logic: The wells containing Forskolin + Ca2+ ionophore (without PF-04677490) should show lower cAMP than wells with Forskolin alone, proving PDE1 is actively degrading cAMP. The addition of PF-04677490 should dose-dependently rescue and elevate these cAMP levels[1].

Workflow Cell 1. Cell Starvation (Serum-Free) Inhibitor 2. PF-04677490 Pre-incubation Cell->Inhibitor Ca2 3. Ca2+ Ionophore (Activate PDE1) Inhibitor->Ca2 Fsk 4. Forskolin (Generate cAMP) Ca2->Fsk Assay 5. Cell Lysis & cAMP Detection Fsk->Assay

Figure 2: Sequential workflow for a self-validating PDE1 inhibition assay.

Part 4: Troubleshooting & FAQs

Q: I am treating my cells with 500 nM PF-04677490 but observing no significant increase in cAMP. What is wrong? A: The most common cause is the lack of intracellular calcium stimulation. Because PDE1 requires Ca2+/CaM for activation[3], resting cells have minimal PDE1 activity. If PDE1 isn't actively hydrolyzing cAMP, inhibiting it will not change the net cAMP pool. Ensure you are co-stimulating with a calcium ionophore (like A23187) alongside Forskolin to drive PDE1 activity prior to inhibition.

Q: How do I determine the optimal working concentration of PF-04677490 for my specific cell line? A: Your optimal concentration depends on the dominant PDE1 isoform expressed in your cells. Because the IC50 ranges from 21 nM (PDE1B1) to 118 nM (PDE1A)[1], we recommend running an initial dose-response curve starting from 1 µM down to 0.1 nM. For targeted PDE1B1 inhibition, a working concentration of 100-200 nM is usually sufficient to achieve >80% target engagement without triggering off-target effects.

Q: Can I use PF-04677490 in in vivo models for CNS disorders like schizophrenia? A: While PDE1 is a validated target for CNS disorders[3], PF-04677490 is specifically characterized by its inability to readily cross the blood-brain barrier[2]. It is highly peripherally restricted. If your goal is to elevate cAMP in the brain, you must select a different, CNS-penetrant PDE1 inhibitor. PF-04677490 is best suited for peripheral tissue assays (e.g., cardiovascular, renal, or immune cells).

Q: I am seeing cytotoxicity at concentrations above 10 µM. Is this expected? A: Yes. At concentrations exceeding 10 µM (nearly 100-fold above the highest PDE1 IC50), you risk losing target selectivity and inducing off-target cytotoxicity. Always cap your highest in vitro screening dose at 1-3 µM to maintain the mechanistic integrity of the PDE1 blockade.

References
  • Title: PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise Source: Frontiers in Cellular Neuroscience URL: [Link]

Sources

Technical Support Center: Resolving In Vivo Efficacy Variability with PF-04677490

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing high inter-subject variability, lack of target engagement, or phenotypic inconsistencies when using the PDE1 inhibitor PF-04677490 in in vivo models.

Unlike standard in vitro biochemical assays, transitioning PF-04677490 to in vivo systems—particularly for central nervous system (CNS) indications like schizophrenia or cognitive impairment—requires strict control over pharmacokinetics (PK), formulation, and the unique calcium-dependent activation state of the PDE1 enzyme[1].

The Mechanistic Disconnect: Why In Vitro Potency Fails In Vivo

PF-04677490 is a highly potent, competitive inhibitor of Phosphodiesterase 1 (PDE1)[2]. However, researchers frequently report a "PK/PD disconnect" where excellent enzymatic inhibition fails to translate into behavioral or physiological outputs. This variability stems from two primary causal factors:

  • Poor Blood-Brain Barrier (BBB) Penetrance: While PDE1B is highly expressed in the striatum and cortex (making it a prime target for neuropsychiatric research), PF-04677490 does not readily cross the BBB[3]. Systemic administration (IP/IV) results in erratic brain exposure, leading to highly variable behavioral data.

  • Ca²⁺/Calmodulin Dependency: PDE1 is the only PDE family that is strictly activated by intracellular calcium (Ca²⁺) and Calmodulin (CaM)[1]. In a basal, resting state, PDE1 activity is minimal. If you attempt to measure target engagement (e.g., cAMP/cGMP accumulation) without first inducing a calcium spike, you will observe no drug effect, leading to false-negative efficacy data.

Quantitative Compound Profile

Table 1: PF-04677490 Physicochemical & Pharmacological Parameters

ParameterValue / CharacteristicImpact on In Vivo Studies
Target PDE1 (Dual cAMP/cGMP substrate)Requires Ca²⁺/CaM stimulation for active target engagement[1].
PDE1B1 IC₅₀ 21 nMHighly potent in vitro.
PDE1C IC₅₀ 83 nMModerately selective over peripheral PDE1C[2].
PDE1A IC₅₀ 118 nMWeakest affinity for the PDE1A isoform[2].
CNS Penetrance Poor / RestrictedSystemic dosing is unreliable for brain targets; requires ICV dosing or alternative agents.
Solubility Low in aqueous buffersProne to precipitation in peritoneal cavity if dosed in standard saline.

Diagnostic Workflows

To systematically resolve variability, your experimental design must be a self-validating system. You cannot rely on phenotypic outputs (like the Novel Object Recognition test) without first validating systemic exposure and target engagement.

Troubleshooting_Tree Start In Vivo Efficacy Variability PK 1. LC-MS/MS PK Profiling Start->PK BBB 2. Brain/Plasma Ratio PK->BBB High Plasma Exposure Form Optimize Vehicle (DMSO/PEG) PK->Form Low Plasma Exposure TE 3. Ca2+-Stimulated cGMP Assay BBB->TE Adequate CNS Levels ICV Switch to ICV or ITI-214 BBB->ICV Ratio < 0.1 (Poor CNS) Success Robust Phenotype TE->Success Target Engaged Form->PK

Fig 1. Step-by-step diagnostic workflow for resolving PF-04677490 efficacy variability.

Protocol Library: Self-Validating Methodologies

Protocol A: Optimized Formulation for Systemic Administration

To prevent IP precipitation and ensure reliable plasma exposure, avoid standard saline.

  • Step 1: Weigh PF-04677490 powder and dissolve in 10% DMSO by volume. Vortex vigorously until a clear solution is formed.

  • Step 2: Add 40% PEG-400 dropwise while continuously vortexing. Sonicate in a water bath for 5 minutes at 37°C.

  • Step 3: Slowly add 50% sterile Saline (or PBS) while vortexing to prevent crashing out.

  • Step 4: Administer immediately. Validation: Collect plasma at 0.5h, 1h, and 4h post-dose and quantify via LC-MS/MS to confirm the Area Under the Curve (AUC).

Protocol B: Ex Vivo Target Engagement (Ca²⁺-Stimulated cGMP Assay)

Because PDE1 is Ca²⁺-dependent, basal cGMP measurements will fail to show PF-04677490's efficacy. You must stimulate the tissue.

  • Step 1: Isolate the target tissue (e.g., striatum) 1-hour post-dosing.

  • Step 2: Homogenize tissue in cold buffer lacking broad-spectrum PDE inhibitors (do not use IBMX, as it will mask the PF-04677490 effect).

  • Step 3: Aliquot homogenate and spike with 2 µM Calcium Ionophore (A23187) and 1 mM CaCl₂ to induce CaM-dependent PDE1 activation. Incubate for 15 minutes at 37°C.

  • Step 4: Terminate the reaction with 0.1 M HCl and quantify cGMP levels using a competitive ELISA or LC-MS/MS. Validation: Vehicle-treated mice should show massive cGMP depletion upon Ca²⁺ stimulation; PF-04677490-treated mice should rescue cGMP levels.

PDE1_Mechanism Ca Intracellular Ca2+ CaM Calmodulin Ca->CaM Binds PDE1 PDE1 (Active) CaM->PDE1 Activates AMP 5'-AMP / 5'-GMP PDE1->AMP Hydrolyzes cAMP cAMP / cGMP cAMP->PDE1 Substrate PF PF-04677490 PF->PDE1 Inhibits

Fig 2. Ca2+/CaM-dependent activation of PDE1 and competitive inhibition by PF-04677490.

Expert Troubleshooting FAQs

Q: My behavioral data in the mouse Novel Object Recognition (NOR) test is highly variable. Half the cohort shows cognitive improvement, the other half shows nothing. Why? A: This is a classic symptom of poor blood-brain barrier penetrance[3]. PF-04677490 does not readily enter the CNS. In a systemic dosing cohort, slight variations in individual BBB integrity (often induced by the stress of handling or injection) dictate whether the drug reaches the striatum. Solution: Switch your administration route to Intracerebroventricular (ICV) infusion to bypass the BBB, or transition to a highly CNS-penetrant PDE1 inhibitor like ITI-214 for behavioral studies[1].

Q: I am measuring basal cAMP and cGMP in heart tissue after IV dosing, but I see no statistical difference between the vehicle and PF-04677490 groups. Is the drug degraded? A: The drug is likely intact, but the target is inactive. PDE1 acts as a negative feedback regulator that only turns on during intracellular calcium spikes[1]. In a resting, basal state, other PDEs (like PDE3 or PDE4) are responsible for cyclic nucleotide degradation. Solution: You must induce a physiological state that elevates intracellular calcium (e.g., applying a beta-adrenergic agonist like isoproterenol) to open the "PDE1 therapeutic window" before measuring cyclic nucleotides.

Q: Can I use standard 0.9% Saline as my vehicle for intraperitoneal (IP) injections? A: No. PF-04677490 is a lipophilic, planar molecule. Injecting it in pure saline will cause it to rapidly precipitate out of solution in the peritoneal cavity, leading to erratic, slow-release absorption and massive PK variability. Always use a co-solvent system (see Protocol A).

Sources

Technical Support Center: PF-04677490 Vehicle Compatibility & Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is specifically engineered for researchers, scientists, and drug development professionals working with PF-04677490 , a highly potent and selective Phosphodiesterase 1 (PDE1) inhibitor.

Because PF-04677490 possesses a highly lipophilic quinazoline core, improper vehicle selection frequently leads to compound precipitation, compromised assay integrity, and erratic in vivo pharmacokinetics. This guide provides field-proven, self-validating protocols to ensure your experimental data remains robust and reproducible.

Pharmacological Profile & Quantitative Compatibility Data

PF-04677490 exhibits nanomolar potency against PDE1 isoforms (IC50: 21 nM for PDE1B, 83 nM for PDE1C, and 118 nM for PDE1A) . However, its efficacy is entirely dependent on maintaining the compound in a monomeric, fully dissolved state.

Table 1: PF-04677490 Physicochemical & Vehicle Compatibility Profile

Solvent / Vehicle SystemMax SolubilitySuitabilityMechanistic Notes
100% DMSO ≥ 25 mg/mLStock SolutionIdeal for long-term storage at -80°C. Avoid repeated freeze-thaw cycles.
100% Aqueous Buffer < 0.1 mg/mLUnsuitableImmediate hydrophobic collapse and precipitation due to the planar quinazoline ring.
0.1% DMSO in Buffer ≤ 10 µMIn Vitro AssaysRequires stepwise dilution and carrier proteins (e.g., 0.1% BSA) to prevent micro-precipitation.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ≥ 5 mg/mLIn Vivo (IP/PO)Forms a thermodynamically stable microemulsion. PEG provides steric hindrance; Tween 80 forms protective micelles .

Mechanism of Action: Why Bioavailability Matters

To understand why formulation is critical, we must look at the target. PDE1 is activated by Calcium/Calmodulin and is responsible for hydrolyzing the active secondary messengers cAMP and cGMP into inactive AMP and GMP. If PF-04677490 precipitates out of solution, it cannot enter the cell to bind the PDE1 catalytic domain, resulting in false-negative data.

PDE1_Pathway CaM Ca2+/Calmodulin PDE1 PDE1 Enzyme (PDE1A/B/C) CaM->PDE1 Activates cAMP cAMP / cGMP (Active Messengers) PDE1->cAMP Hydrolyzes Inhibitor PF-04677490 Inhibitor->PDE1 Inhibits (IC50: 21nM) AMP AMP / GMP (Inactive Metabolites) cAMP->AMP Conversion by PDE1 Downstream Downstream Signaling (PKA / PKG Activation) cAMP->Downstream Triggers

Mechanism of Action: PF-04677490 inhibition of PDE1 preventing cAMP/cGMP hydrolysis.

Troubleshooting & FAQs: Vehicle Compatibility

Q1: Why does PF-04677490 precipitate instantly when I transfer it from my DMSO stock to my cell culture media? The Causality: This is a classic "solvent shift" phenomenon. PF-04677490 is highly lipophilic. When a concentrated DMSO stock is rapidly injected into an aqueous environment, the local dielectric constant of the solvent drops drastically. The hydrophobic quinazoline molecules experience a thermodynamic drive to minimize contact with water, leading to rapid intermolecular π−π stacking, nucleation, and visible precipitation. The Solution: You must lower the thermodynamic barrier. Pre-warm your aqueous buffer to 37°C and add the DMSO stock dropwise while under constant vortexing. Alternatively, include a carrier protein like 0.1% BSA in your media, which provides hydrophobic pockets that sequester the compound and prevent aggregation.

Q2: I am planning an in vivo efficacy study in mice. Can I just dose PF-04677490 in 100% DMSO or pure saline? The Causality: Absolutely not. Dosing 100% DMSO intraperitoneally (IP) or orally (PO) causes severe tissue necrosis, membrane permeabilization, and profound systemic toxicity, which will confound your behavioral or physiological readouts. Conversely, pure saline will cause the compound to crash out into a solid pellet in the peritoneal cavity or GI tract, yielding zero systemic exposure. The Solution: You must build a co-solvent system. A validated standard is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. PEG300 disrupts the hydrogen-bonding network of water (acting as a co-solvent), while Tween 80 acts as a surfactant, creating micelles that encapsulate the PF-04677490 molecules for safe transit into the bloodstream .

Q3: How can I be absolutely certain that my vehicle formulation isn't masking the PDE1 inhibitory effect or causing off-target toxicity? The Causality: High concentrations of surfactants (Tween) or co-solvents (PEG/DMSO) can independently alter basal cellular cAMP levels or induce apoptosis, creating false-positive readouts in your assays. The Self-Validating System: You must run a parallel "Vehicle-Only" dose-response curve. If your vehicle control alters basal cAMP/cGMP levels by >5% compared to untreated cells, or reduces cell viability (via an ATP-based assay like CellTiter-Glo) by >10%, your vehicle is interfering. You must titrate down the solvent concentrations until the vehicle-only baseline perfectly matches the untreated baseline.

Validated Experimental Protocols

Protocol A: Preparation of a Stable In Vitro Assay Working Solution

This protocol utilizes a self-validating OD600 check to guarantee the absence of micro-precipitation.

  • Thaw: Equilibrate the 10 mM PF-04677490 DMSO stock to room temperature. Ensure no crystals are visible.

  • Pre-warm: Heat the target aqueous assay buffer (e.g., Tris-HCl, pH 7.4, supplemented with 0.1% BSA) to 37°C in a water bath.

  • Dilute: While continuously vortexing the buffer at medium speed, add the required volume of the DMSO stock dropwise into the center of the vortex (avoiding the plastic walls).

  • Self-Validation (Crucial): Transfer 1 mL of the final working solution to a cuvette and measure the optical density at 600 nm (OD600) against a pure buffer blank.

    • Pass: OD600 < 0.05 (Solution is monomeric and ready for assay).

    • Fail: OD600 ≥ 0.05 (Micro-precipitation has occurred; discard and repeat with slower addition or higher BSA concentration).

Protocol B: Formulation for In Vivo Administration (Rodent IP/PO)

Standard 10/40/5/45 Co-solvent Formulation.

  • Solubilization: Weigh the required mass of PF-04677490 powder into a clean glass vial. Add DMSO to reach exactly 10% of your final target volume. Vortex until the solution is completely clear.

  • Steric Stabilization: Add PEG300 to reach 40% of the final volume. Sonicate the vial in a water bath for 2 minutes to ensure homogeneous mixing.

  • Micelle Formation: Add Tween 80 to reach 5% of the final volume. Vortex vigorously for 30 seconds.

  • Aqueous Phase Addition: Place the vial on a magnetic stirrer. While stirring aggressively, add physiological Saline (45% of final volume) dropwise.

  • Self-Validation: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. If a white pellet is visible, the compound has crashed out, and the formulation must be gently heated (40°C) and sonicated again before dosing.

Formulation Troubleshooting Workflow

If you encounter issues during the dilution of PF-04677490, follow this logical decision tree to rescue your experiment.

Formulation_Logic Start Start: 10mM PF-04677490 in 100% DMSO Dilute Dilute in Aqueous Buffer (In Vitro Assay) Start->Dilute Check Visual/OD600 Check: Is there precipitation? Dilute->Check Precip_Yes Yes: Hydrophobic Collapse Check->Precip_Yes OD600 > 0.05 Precip_No No: Solution Stable Check->Precip_No OD600 < 0.05 Fix Add 0.01% Tween-20 or 0.1% BSA as Carrier Precip_Yes->Fix Proceed Proceed with Assay Precip_No->Proceed Fix->Dilute Retry Dilution

Troubleshooting logic for PF-04677490 aqueous dilution and precipitation resolution.

References

  • Title: PF-04677490 | 1628342-10-8 | COA Source: DC Chemicals URL: [Link]

overcoming poor solubility of PF-04677490 at high doses

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Solubility of PF-04677490 at High Doses

Overview

PF-04677490 is a potent, selective phosphodiesterase 1 (PDE1) inhibitor with IC50 values of 21 nM for PDE1B, 83 nM for PDE1C, and 118 nM for PDE1A[1]. By preventing the hydrolysis of cyclic nucleotides (cAMP and cGMP), it enhances dopaminergic signaling, making it a critical tool compound for schizophrenia and neurological research[2]. However, its high lipophilicity and rigid molecular structure result in high crystal lattice energy, leading to notoriously poor aqueous solubility. This creates significant bottlenecks when researchers attempt to dose the compound at high concentrations for in vitro IC50 curve generation or in vivo behavioral assays.

Mechanistic Visualization

PDE1Pathway CaM Ca2+/Calmodulin PDE1 PDE1B / PDE1A / PDE1C (Active) CaM->PDE1 Activates cAMP cAMP / cGMP (Active Second Messengers) AMP AMP / GMP (Inactive) cAMP->AMP Hydrolysis by PDE1 Downstream Dopaminergic Signaling (Enhanced) cAMP->Downstream Promotes PF PF-04677490 (Inhibitor) PF->PDE1 Inhibits

Caption: Mechanism of action of PF-04677490 inhibiting PDE1-mediated cyclic nucleotide hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q1: Why does PF-04677490 crash out of solution in my cell culture media even when using 1% DMSO? A: This is a classic case of solvent-shift precipitation. While PF-04677490 is highly soluble in 100% DMSO, diluting this stock into aqueous media exponentially decreases the solvent's capacity to disrupt the compound's intermolecular forces. At high doses (e.g., >10 µM final concentration), the local concentration of the drug exceeds its thermodynamic solubility limit in water before it can evenly disperse, causing rapid nucleation and microcrystal formation. Troubleshooting Fix: Always perform a "warm dilution." Pre-warm your media to 37°C and add the DMSO stock dropwise while vortexing vigorously. If you need concentrations >10 µM, you must use a carrier molecule like Bovine Serum Albumin (BSA) (0.1% w/v) in your media to act as a hydrophobic sink, preventing crystallization.

Q2: How can I formulate PF-04677490 for high-dose in vivo studies (e.g., 15 mg/kg) without using toxic levels of co-solvents? A: For in vivo dosing, relying solely on co-solvents (like PEG400 or Ethanol) often leads to precipitation upon injection due to rapid dilution in blood or interstitial fluid. The gold standard for lipophilic compounds like PF-04677490 is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic drug, while its hydrophilic exterior ensures aqueous solubility, preventing precipitation in vivo[4].

Q3: My cyclodextrin formulation is still precipitating after 24 hours. What went wrong? A: Cyclodextrin complexation is an equilibrium process. If precipitation occurs over time, you have likely exceeded the complexation efficiency limit or failed to reach thermodynamic equilibrium during preparation. Ensure you are using a sufficient molar excess of HP-β-CD (typically 20-30% w/v) and allow at least 2 hours of sonication/stirring at 37°C. Do not store aqueous HP-β-CD formulations at 4°C, as the solubility of the complex drops at lower temperatures, forcing the drug out of solution.

Formulation Decision Workflow

FormulationWorkflow Start PF-04677490 High-Dose Requirement InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Assays (Animal Models) Start->InVivo DMSO DMSO Stock (10-50 mM) InVitro->DMSO HPBCD 20% HP-β-CD + 5% DMSO (Up to 15 mg/kg) InVivo->HPBCD Soluble dose Nano Nanosuspension / Tween-80 (>50 mg/kg) InVivo->Nano Suspension dose Dilution Dilute in Media Max 0.5% DMSO DMSO->Dilution Aqueous crash risk

Caption: Decision tree for selecting PF-04677490 formulation strategies based on assay type.

Quantitative Data: Solubility Limits

The following table summarizes the expected solubility limits of PF-04677490 across various standard vehicles to guide your experimental design.

Formulation VehicleMax Soluble ConcentrationSuitabilityVisual State
100% DMSO >50 mMStock SolutionsClear liquid
PBS (pH 7.4) <1 µMNoneCloudy/Precipitate
Cell Media + 0.5% DMSO ~10 µMIn vitro assaysClear liquid
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline ~5 mg/mLIn vivo (IV/IP)Clear liquid
5% DMSO + 20% HP-β-CD in Saline ~10 mg/mLIn vivo (PO/IP)Clear liquid
0.5% CMC + 0.1% Tween 80 in Water >50 mg/mLIn vivo (PO only)Opaque Suspension

Standardized Experimental Protocols

Protocol A: Preparation of 20% HP-β-CD / 5% DMSO Solution (For True Solution Dosing up to 15 mg/kg)

Causality Note: This protocol uses a small amount of DMSO to break the initial crystal lattice, followed by HP-β-CD to encapsulate the free molecules before they can re-aggregate. This self-validating system ensures the drug remains in a bioavailable state.

  • Weighing: Weigh the required amount of PF-04677490 powder into a clean glass vial.

  • Primary Solubilization: Add 5% (of the final target volume) of pure DMSO. Vortex vigorously until the powder is completely dissolved. Validation step: The solution must be completely transparent with no particulate matter.

  • Complexation: Add 95% (of the final target volume) of a pre-prepared 20% (w/v) HP-β-CD in physiological saline. Add this dropwise while continuously vortexing the vial to prevent localized precipitation.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15-20 minutes to drive the thermodynamic equilibrium of the inclusion complex.

  • Verification: Inspect under a light microscope (10x objective). If microcrystals are visible, the concentration exceeds the complexation limit. Filter through a 0.22 µm PTFE syringe filter before injection to ensure sterility and remove any trace nuclei.

Protocol B: Preparation of a Nanosuspension (For Ultra-High Oral Dosing >50 mg/kg)

Causality Note: When thermodynamic solubility cannot be achieved, kinetic stabilization of a suspension is required. Surfactants (Tween 80) lower the interfacial tension, and viscosity modifiers (CMC) prevent particle agglomeration and settling.

  • Dry Wetting: Weigh PF-04677490 into a mortar or a bead-milling tube. Add 0.1% (v/v) Tween 80 directly to the powder and triturate/mix to wet the hydrophobic surfaces.

  • Dispersion: Slowly add 0.5% (w/v) Carboxymethylcellulose (CMC) in water while continuously grinding or milling.

  • Size Reduction: Probe sonicate the suspension on ice (to prevent thermal degradation) for 3 cycles of 30 seconds, or use a bead mill for 5 minutes.

  • Validation: The resulting liquid should be a uniform, milky-white suspension. It must be dosed via oral gavage (PO) immediately or continuously stirred on a magnetic plate to prevent sedimentation prior to dosing.

References

  • Title: PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise - Frontiers Source: frontiersin.org URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI Source: mdpi.com URL: [Link]

Sources

Technical Support Center: Validating PF-04677490 Target Engagement in Tissue Samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the target engagement of PF-04677490, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1), in tissue samples. Ensuring that a drug binds to its intended target in a complex biological environment is a critical step in preclinical and clinical development.[1][2][3] This document offers detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during these experiments.

Understanding the Target: SPHK1 and its Role

Sphingosine Kinase 1 (SPHK1) is a lipid kinase that plays a crucial role in cellular signaling. It catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in a myriad of cellular processes including cell growth, proliferation, survival, and inflammation.[4][5][6][7] Dysregulation of the SPHK1/S1P signaling axis has been implicated in various diseases, most notably cancer and inflammatory disorders, making SPHK1 a compelling therapeutic target.[7][8]

PF-04677490 (also known as PF-543) is a highly selective, sphingosine-competitive inhibitor of SPHK1.[9][10][11][12][13] Validating its engagement with SPHK1 in tissue is essential to correlate pharmacokinetic properties with pharmacodynamic effects and to understand the in vivo mechanism of action.[2][14]

Section 1: Direct Assessment of Target Engagement

Directly measuring the binding of PF-04677490 to SPHK1 in its native environment provides the most definitive evidence of target engagement.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in cells and tissues.[3][8][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein. When PF-04677490 binds to SPHK1, the complex becomes more resistant to heat-induced denaturation.

FAQ: CETSA® for PF-04677490 in Tissue

Q1: We are not seeing a thermal shift for SPHK1 in our tissue lysates after PF-04677490 treatment. What could be wrong?

A1: Several factors can contribute to this issue:

  • Suboptimal Drug Concentration/Incubation Time: Ensure that the concentration of PF-04677490 is sufficient to engage a significant fraction of SPHK1 in the tissue. An isothermal dose-response (ITDR) experiment is recommended to determine the optimal concentration. Incubation time may also need optimization.

  • Poor Tissue Lysis: Incomplete cell lysis can prevent the release of SPHK1, making it unavailable for analysis. Ensure your lysis buffer and homogenization method are effective for the specific tissue type. The addition of detergents should be tested, but be mindful of their potential to interfere with protein stability.

  • Ineffective Antibody: The anti-SPHK1 antibody used for Western blotting may not be sensitive enough or may not recognize the native protein in the soluble fraction. Validate your antibody with a positive control (e.g., recombinant SPHK1 or a cell line overexpressing SPHK1).

  • Protein Degradation: Proteases released during tissue homogenization can degrade SPHK1. Always work quickly on ice and use a fresh protease inhibitor cocktail in your lysis buffer.

  • Intrinsic Protein Stability: Some proteins are inherently very stable or unstable, which can make it difficult to observe a ligand-induced shift. You may need to optimize the temperature gradient used in the assay.

Q2: How do we adapt a cell-based CETSA® protocol for solid tissue samples?

A2: The key difference lies in sample preparation. Here's a general workflow adaptation:

  • Tissue Homogenization: Rapidly homogenize fresh or frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Mechanical homogenization (e.g., with a Dounce or bead homogenizer) is typically required.

  • Clarification of Lysate: Centrifuge the homogenate at high speed to pellet cell debris and insoluble components. The resulting supernatant contains the soluble proteins, including SPHK1.

  • Protein Quantification: Determine the total protein concentration of the lysate to ensure equal loading for the subsequent steps.

  • Drug Incubation: Incubate the lysate with PF-04677490 or vehicle control for an optimized duration.

  • Thermal Denaturation and Analysis: Proceed with the standard CETSA® protocol of heating aliquots of the lysate to a range of temperatures, followed by centrifugation to separate aggregated proteins from the soluble fraction, and analysis by Western blot.[8]

Experimental Protocol: CETSA® for SPHK1 in Tissue Lysates

  • Tissue Lysis:

    • On ice, homogenize ~50-100 mg of tissue in 1 mL of ice-cold lysis buffer (e.g., PBS with 0.4% NP-40 and freshly added protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay). Adjust concentration to 1-2 mg/mL.

  • Drug Incubation:

    • In separate tubes, incubate the tissue lysate with PF-04677490 (e.g., at a final concentration of 1-10 µM) or vehicle (e.g., DMSO) for 1 hour at room temperature.

  • Heat Treatment:

    • Aliquot the drug-treated and vehicle-treated lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Prepare samples for SDS-PAGE by adding an equal volume of 2x Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and probe with a validated primary antibody against SPHK1.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and image the blot.

    • Quantify the band intensities to generate thermal stability curves.

Section 2: Indirect Assessment of Target Engagement

Indirect methods measure the functional consequences of PF-04677490 binding to SPHK1. These are often more straightforward to implement and can provide valuable pharmacodynamic information.

A. Measurement of SPHK1 Enzymatic Activity

A direct consequence of PF-04677490 binding is the inhibition of SPHK1's catalytic activity. Measuring this activity in tissue lysates from treated and untreated animals can serve as a robust indicator of target engagement.

FAQ: SPHK1 Activity Assays in Tissue

Q1: Our SPHK1 activity assay has high background noise. How can we improve the signal-to-noise ratio?

A1:

  • Inhibitor Specificity: Ensure you are specifically measuring SPHK1 activity. Some tissues may have significant SPHK2 activity. Consider using an assay condition that selectively inhibits SPHK2, such as the inclusion of the zwitterionic detergent CHAPS.[7]

  • Substrate Concentration: Use a concentration of sphingosine that is close to the Km of SPHK1 to maximize sensitivity to competitive inhibitors.

  • ATP Concentration: Ensure the [γ-32P]ATP has high specific activity.

  • Lipid Extraction Efficiency: Optimize the Bligh-Dyer or other solvent extraction method to ensure efficient recovery of the S1P product and removal of unincorporated [γ-32P]ATP.

  • TLC Separation: Ensure good separation of S1P from the origin and other lipids on the TLC plate. Use a fresh solvent system for each run.

Q2: Can we use a non-radioactive method to measure SPHK1 activity in tissue lysates?

A2: Yes, several commercial kits are available that use fluorescence-based detection methods.[1][17] These assays typically measure ATP depletion (as a proxy for kinase activity) using a luciferase-based system (e.g., Kinase-Glo®) or utilize fluorescently labeled sphingosine substrates.[1][17] While potentially less sensitive than the radiometric assay, they offer a safer and higher-throughput alternative. However, be aware that components in tissue lysates can sometimes interfere with fluorescence or luminescence, so proper controls are essential.

Experimental Protocol: Radiometric SPHK1 Activity Assay in Tissue Lysates

  • Tissue Lysate Preparation:

    • Homogenize tissue in a lysis buffer that preserves kinase activity (e.g., 50 mM Tris-HCl pH 7.4, 10% glycerol, 1 mM DTT, with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Kinase Reaction:

    • In a reaction tube, combine:

      • Tissue lysate (containing 10-50 µg of total protein)

      • Kinase reaction buffer (containing MgCl2, and sphingosine substrate dispersed in a detergent like Triton X-100).

      • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate at 37°C for 15-30 minutes.

  • Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol/HCl solution (Bligh-Dyer extraction).

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the plate in a TLC tank with a suitable solvent system (e.g., 1-butanol/acetic acid/water).

    • Include a non-radioactive S1P standard to identify the product spot (visualize with iodine vapor or other stains).

  • Quantification:

    • Expose the dried TLC plate to a phosphor screen or X-ray film.

    • Quantify the radioactivity of the S1P spot using a phosphorimager or by scraping the silica and performing scintillation counting.[7]

B. Quantification of S1P and Sphingosine Levels by LC-MS/MS

The most direct downstream pharmacodynamic readout of SPHK1 inhibition is a decrease in the product, S1P, and a corresponding increase in the substrate, sphingosine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying these lipids in tissue samples.[4][5][6]

FAQ: Sphingolipid Quantification by LC-MS/MS

Q1: We are seeing high variability in our S1P measurements between tissue samples. What are the common sources of variability?

A1:

  • Sample Handling: Sphingolipid levels can change rapidly post-mortem. It is crucial to flash-freeze tissues immediately after collection.

  • Extraction Efficiency: Inconsistent lipid extraction is a major source of variability. Ensure precise and consistent pipetting of solvents and use an internal standard (e.g., C17-S1P) in every sample to correct for differences in extraction efficiency and instrument response.[6]

  • Tissue Heterogeneity: Different regions of a tumor or organ can have different SPHK1 activity and S1P levels. Be consistent in how you sample the tissue.

  • Blood Contamination: Blood has very high levels of S1P.[12] If possible, perfuse animals with saline before tissue collection to minimize blood contamination.

Q2: What are the critical steps for a robust LC-MS/MS method for S1P and sphingosine?

A2:

  • Internal Standards: Use stable isotope-labeled or odd-chain internal standards for both S1P and sphingosine to ensure accurate quantification.

  • Chromatography: Achieve good chromatographic separation of S1P and sphingosine from other isobaric lipids to prevent ion suppression and ensure specificity. A C18 reversed-phase column is commonly used.[4][10]

  • Mass Spectrometry: Optimize the multiple reaction monitoring (MRM) transitions for each analyte and internal standard to maximize sensitivity and specificity.[10]

Experimental Protocol: Extraction and Quantification of S1P and Sphingosine from Tissue

  • Tissue Homogenization and Extraction:

    • Weigh a small piece of frozen tissue (~20-50 mg).

    • Homogenize in a suitable buffer (e.g., PBS) containing an internal standard mix (e.g., C17-S1P and C17-sphingosine).

    • Perform a lipid extraction using an acidified chloroform/methanol procedure.[4][6]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the lower organic phase to a new tube.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid film in a solvent compatible with your LC system (e.g., methanol/chloroform).[6]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the lipids using a reversed-phase HPLC column with a suitable gradient.

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in positive ion ESI and MRM mode.[4][10]

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of each analyte in the tissue samples by comparing these ratios to a standard curve prepared with known amounts of S1P and sphingosine.

C. Western Blotting for SPHK1 Expression and Phosphorylation

While not a direct measure of binding, assessing the levels of total SPHK1 and its phosphorylated form can provide supporting evidence of target engagement, particularly for inhibitors that may induce protein degradation. Some SPHK1 inhibitors have been shown to cause proteasomal degradation of the SPHK1 protein.[8] Additionally, phosphorylation of SPHK1 at Ser225 is important for its activation and translocation.[8]

FAQ: Western Blotting for SPHK1

Q1: We are having trouble detecting phospho-SPHK1 (Ser225) in our tissue lysates.

A1:

  • Phosphatase Activity: It is critical to use a robust phosphatase inhibitor cocktail in your lysis buffer and to keep the samples on ice at all times to preserve the phosphorylation state.[18][19]

  • Antibody Specificity: Ensure your phospho-specific antibody has been validated for the species you are using. It's good practice to include a control where the lysate is treated with a phosphatase (e.g., lambda phosphatase) to confirm the signal is indeed from phosphorylation.[14]

  • Low Abundance: The phosphorylated form of a protein is often a small fraction of the total protein. You may need to load a higher amount of total protein on your gel.

  • Blocking Buffer: When using phospho-specific antibodies, block the membrane with 5% BSA in TBST, not milk, as milk contains phosphoproteins (casein) that can cause high background.[19]

Experimental Protocol: Western Blot for Total and Phospho-SPHK1

  • Lysate Preparation:

    • Homogenize tissue in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[19]

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature 20-50 µg of protein per sample in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate overnight at 4°C with a primary antibody specific for total SPHK1 or phospho-SPHK1 (Ser225).[20][21]

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly with TBST.

    • Detect with an ECL substrate.

  • Analysis:

    • Quantify band intensities and normalize the phospho-SPHK1 signal to the total SPHK1 signal to determine changes in the phosphorylation status.

Section 3: Visualization and Data Presentation

Clear presentation of data is crucial for interpreting target engagement studies.

Data Summary Table
AssayPrincipleReadoutProsCons
CETSA® Ligand-induced thermal stabilization of SPHK1Western blot band intensity of soluble SPHK1 at different temperaturesDirect evidence of target binding in a native contextTechnically demanding; antibody-dependent; indirect readout of binding
SPHK1 Activity Assay Measures catalytic activity of SPHK1Formation of radiolabeled or fluorescent S1P; ATP depletionFunctional readout of inhibition; sensitiveCan be low-throughput (radiometric); potential for interference from lysate components
LC-MS/MS Quantification of SPHK1 substrate and productAbsolute levels of sphingosine and S1PHighly quantitative and specific; direct pharmacodynamic biomarkerRequires specialized equipment; can be affected by sample handling
Western Blot Detection of SPHK1 protein levels and phosphorylationBand intensity of total SPHK1 and phospho-S225 SPHK1Simple and widely available techniqueIndirect; may not reflect direct binding for all inhibitors
Diagrams

SPHK1 Signaling Pathway and PF-04677490 Inhibition

SPHK1_Pathway Sphingosine Sphingosine SPHK1 SPHK1 Sphingosine->SPHK1 Substrate S1P S1P Cell_Processes Cell Growth, Survival, Inflammation S1P->Cell_Processes Activates SPHK1->S1P Phosphorylation PF04677490 PF04677490 PF04677490->SPHK1 Inhibits

Caption: SPHK1 pathway and the inhibitory action of PF-04677490.

CETSA® Experimental Workflow

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Treatment & Heating cluster_2 Analysis Tissue Tissue Sample Lysate Tissue Lysate Tissue->Lysate Homogenize Incubation Incubate with PF-04677490 or Vehicle Lysate->Incubation Heating Heat to Temp. Gradient (T1-Tn) Incubation->Heating Centrifuge Centrifuge Heating->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant WB Western Blot for SPHK1 Supernatant->WB Curve Generate Melt Curve WB->Curve

Caption: Cellular Thermal Shift Assay (CETSA®) workflow for tissue.

References

  • Berdyshev, E. V. (2011). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Methods in Molecular Biology, 721, 1-13. [Link]

  • Blaho, V. A., & Hla, T. (2011). Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • Engel, N., L'hermine-Coulomb, A., & Pavoine, C. (2016). Extraction and Quantification of Sphingosine 1-Phosphate (S1P). Bio-protocol, 6(11), e1825. [Link]

  • Neubauer, H. A., & Pitson, S. M. (2017). An Improved Isoform-Selective Assay for Sphingosine Kinase 1 Activity. Methods in Molecular Biology, 1609, 29-37. [Link]

  • Wallington-Beddoe, C. T., Powell, J. A., & Pitson, S. M. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Oncotarget, 9(10), 8917–8931. [Link]

  • Min, J., & So, J.-S. (2009). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical Biochemistry, 391(2), 143-147. [Link]

  • BPS Bioscience. (n.d.). SPHK1 Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Kim, J. Y., et al. (2023). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride. Preprints.org. [Link]

  • Pitson, S. M., et al. (2014). Crystal Structure of Sphingosine Kinase 1 with PF-543. ACS Medicinal Chemistry Letters, 5(9), 1019-1023. [Link]

  • Karjalainen, M., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry, 407(27), 8275-8284. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Al-Ali, H. (2016). Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Chemical Biology, 12(12), 1069-1074. [Link]

  • Wilson, A. J., et al. (2007). Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Cancer Research, 67(13), 6337-6345. [Link]

  • Zhang, T., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 1-13. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 405-408. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • Singh, O. P., et al. (2025). Targeting Leishmania donovani Sphingosine Kinase 1 using PF-543 enhances immune response and limits parasite load. bioRxiv. [Link]

  • Li, X., et al. (2024). Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis. Journal of Hematology & Oncology, 17(1), 10. [Link]

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4. Validation & Comparative

PF-04677490 vs. IBMX: A Comprehensive Guide to Selective vs. Pan-PDE Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphodiesterases (PDEs) are the critical enzymatic regulators of intracellular cyclic nucleotide (cAMP and cGMP) signaling. For decades, researchers have relied on broad-spectrum tools like IBMX (3-Isobutyl-1-methylxanthine) to globally elevate cyclic nucleotide pools by indiscriminately blocking nearly all PDE families. However, as modern pharmacology shifts toward dissecting highly specific spatiotemporal signaling domains, the need for precision probes has become paramount.

Enter PF-04677490 , a state-of-the-art, highly potent, and selective inhibitor of the PDE1 family. Unlike other PDEs, PDE1 is uniquely stimulated by calcium/calmodulin complexes, acting as the primary bridge between intracellular calcium spikes and cyclic nucleotide degradation. This guide provides an objective, data-driven comparison between the pan-inhibition of IBMX and the precision targeting of PF-04677490, equipping researchers with the mechanistic insights and self-validating protocols needed to design robust cellular assays.

Pharmacological Profiles & Quantitative Data

Understanding the kinetic differences between these two compounds is critical for experimental design. IBMX requires micromolar concentrations to achieve efficacy, whereas PF-04677490 operates in the low nanomolar range, drastically reducing the risk of off-target cellular toxicity.

FeaturePF-04677490IBMX (3-Isobutyl-1-methylxanthine)
Target Profile Highly selective PDE1 inhibitorBroad-spectrum Pan-PDE inhibitor
Primary Isoforms PDE1B, PDE1C, PDE1APDE1, PDE2, PDE3, PDE4, PDE5, PDE7, PDE10, PDE11
Potency (IC 50​ ) PDE1B: 21 nM; PDE1C: 83 nM; PDE1A: 118 nM[1]PDE3: 6.5 μM; PDE4: 26.3 μM; PDE5: 31.7 μM[2]
Selectivity >45-fold over other PDE families[3]Non-selective (micromolar affinity across families)[2]
Chemical Nature Synthetically optimized small moleculeMethylxanthine derivative
Primary Use Case Dissecting Ca 2+ /CaM-dependent signaling, Schizophrenia models[4]General assay standardization, maximizing cAMP/cGMP pools

Mechanistic Pathways & Logical Relationships

The fundamental difference between these two inhibitors lies in their network impact. IBMX creates a global bottleneck, preventing the hydrolysis of cAMP/cGMP across the entire cell. In contrast, PF-04677490 specifically isolates the Calcium/Calmodulin-dependent degradation pathway. This is particularly crucial in neuropharmacology, where PDE1B is highly expressed in the striatum and co-localizes with dopamine receptors. Inhibiting PDE1B with precision enhances D1-receptor signaling, a mechanism currently being explored to ameliorate negative symptoms and cognitive deficits in schizophrenia[4].

PDE_Signaling GPCR GPCR Activation (Gs / NO) CyclicNuc cAMP / cGMP Pool GPCR->CyclicNuc Synthesis Downstream Downstream Signaling (PKA / PKG / CREB) CyclicNuc->Downstream Activation PDE1 PDE1 Isoforms (1A, 1B, 1C) CyclicNuc->PDE1 Hydrolysis OtherPDE Other PDEs (PDE2-5, 7, 10, 11) CyclicNuc->OtherPDE Hydrolysis CaCaM Ca2+ / Calmodulin Complex CaCaM->PDE1 Allosteric Activation PF PF-04677490 (Selective Inhibitor) PF->PDE1 Specific Inhibition IBMX IBMX (Pan-PDE Inhibitor) IBMX->PDE1 Broad Inhibition IBMX->OtherPDE Broad Inhibition

Figure 1: Mechanistic divergence of PF-04677490 (selective) and IBMX (pan-PDE) on cyclic nucleotide pools.

Experimental Methodologies: Step-by-Step Protocols

To accurately measure GPCR-mediated cAMP production while isolating the specific hydrolytic contribution of PDE1, researchers must employ a self-validating assay matrix . The following protocol utilizes Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for high-throughput quantification.

Intracellular cAMP Accumulation Assay (TR-FRET)

Step 1: Cell Preparation & Seeding

  • Action: Seed striatal neurons or PDE1B-transfected CHO cells at 1×10⁴ cells/well in a 384-well microplate.

  • Causality: Striatal cells endogenously express high levels of PDE1B and dopamine D1 receptors[4]. Using a 384-well format ensures rapid thermal equilibration and minimizes reagent volume for sensitive TR-FRET detection.

Step 2: Compound Pre-Incubation (The Self-Validating Matrix)

  • Action: Treat cells for 30 minutes at 37°C with three distinct parallel conditions:

    • Vehicle Control (0.1% DMSO): Establishes the baseline degradation rate by all endogenous PDEs.

    • IBMX (500 μM): Acts as the maximum accumulation control.

      • Causality: Because IBMX has IC 50​ values in the micromolar range (e.g., PDE4 at 26.3 μM)[2], a massive 500 μM dose is required to completely saturate the catalytic pockets of all PDEs. This prevents any cAMP breakdown, validating the total synthetic capacity of the adenylate cyclase in your assay. If this well fails to show a signal spike, the assay is immediately invalidated.

    • PF-04677490 (100 nM): Acts as the selective probe.

      • Causality: Dosing at ~5x the IC 50​ for PDE1B (21 nM) ensures >80% target engagement while remaining well below the threshold for off-target PDE inhibition, preserving the >45-fold selectivity window[1].

Step 3: GPCR Stimulation

  • Action: Add a D1-receptor agonist (e.g., SKF-38393) or Forskolin (10 μM) and incubate for 30 minutes.

  • Causality: Forskolin directly activates adenylate cyclase, bypassing the GPCR to create a massive cAMP influx. If you are specifically studying D1-receptor/PDE1B crosstalk[4], a D1 agonist must be used to maintain physiological signaling stoichiometry.

Step 4: Lysis and TR-FRET Detection

  • Action: Add lysis buffer containing a europium-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody. Read time-resolved fluorescence at 665 nm.

  • Causality: The assay relies on competitive binding. Endogenous cAMP synthesized by the cells competes with the europium-tracer for the antibody. A decrease in the FRET signal directly correlates with an increase in intracellular cAMP, providing a highly sensitive, ratiometric readout that is immune to well-to-well volume variations.

Application Guide: When to Use Which?

Choose IBMX when:

  • You are running a generic GPCR screening assay (e.g., screening novel Gs-coupled agonists) and need a positive control for maximum cAMP/cGMP accumulation.

  • The specific PDE isoform degrading the cyclic nucleotides is irrelevant to your hypothesis.

  • You need to establish the absolute upper boundary of the assay's dynamic range.

Choose PF-04677490 when:

  • You are investigating the specific crosstalk between intracellular Calcium ( Ca2+ ) spikes and cAMP/cGMP signaling.

  • You are developing therapeutic models for psychiatric disorders (e.g., Schizophrenia), where targeted inhibition of PDE1B in the basal ganglia is required to potentiate dopamine D1 receptor signaling without triggering the side effects associated with pan-PDE inhibition[4].

References

  • Rautela J, et al. "PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise". Frontiers in Pharmacology. URL:[Link]

Sources

A Tale of Two Inhibitors: A Comparative Selectivity Analysis of Vinpocetine and the Highly Selective PDE1 Inhibitor, ITI-214

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Selectivity in PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a critical enzyme in cellular signaling, acting as a key regulator of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). As a calcium/calmodulin-dependent phosphodiesterase, PDE1 plays a pivotal role in the intricate crosstalk between calcium and cyclic nucleotide signaling pathways. Its isoforms—PDE1A, PDE1B, and PDE1C—are expressed in various tissues, including the brain, cardiovascular system, and inflammatory cells, making PDE1 an attractive therapeutic target for a range of disorders, from neurodegenerative diseases to cardiovascular conditions.

The therapeutic efficacy and safety of a PDE1 inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor promises targeted engagement with the desired PDE1 isoform, minimizing off-target effects and widening the therapeutic window. Conversely, a less selective compound may offer a broader spectrum of action through its engagement with multiple targets, which could be beneficial or detrimental depending on the pathological context.

This guide provides an in-depth comparison of the selectivity profiles of two noteworthy PDE1 inhibitors: vinpocetine, a long-established compound with a broad pharmacological profile, and ITI-214 (lenrispodun), a modern, highly selective PDE1 inhibitor.

A Note on the Comparator Compound: Initial investigation for this guide was directed at PF-04677490. However, due to the limited availability of public data on its selectivity profile, we have substituted it with the well-characterized, potent, and highly selective PDE1 inhibitor, ITI-214. This allows for a robust and data-supported comparison, illustrating the contrast between a promiscuous and a highly selective PDE1 inhibitor.

The Multifaceted Profile of Vinpocetine

Vinpocetine, a synthetic derivative of the periwinkle alkaloid vincamine, has been utilized for decades in some countries for the treatment of cerebrovascular disorders and cognitive impairment.[1][2] Its mechanism of action is complex, extending beyond simple PDE1 inhibition.

Vinpocetine demonstrates inhibitory activity against PDE1, with a preference for the PDE1A and PDE1B isoforms over PDE1C.[2][3] However, its potency is in the micromolar range, which is significantly lower than that of newer, more selective inhibitors.[2][3] Furthermore, vinpocetine's pharmacological effects are not solely attributable to PDE1 inhibition. It is also known to block voltage-gated sodium channels and inhibit IκB kinase (IKK), a key component in the NF-κB inflammatory pathway.[2][3][4] This multi-target engagement contributes to its observed neuroprotective and anti-inflammatory effects, but also complicates the interpretation of its mechanism of action in a given therapeutic context.[4]

The Precision of ITI-214 (Lenrispodun)

In contrast to vinpocetine, ITI-214 represents a new generation of PDE1 inhibitors designed for high potency and selectivity. Developed by Intra-Cellular Therapies, ITI-214 is a potent inhibitor of all three PDE1 isoforms, with Ki values in the picomolar to sub-nanomolar range.[5][6]

Crucially, ITI-214 exhibits exceptional selectivity for the PDE1 family. It is over 1,000-fold more selective for PDE1 isoforms than for the next closest PDE family member, PDE4D, and demonstrates between 10,000 and 300,000-fold selectivity against all other PDE families.[5][6] This high degree of selectivity minimizes the potential for off-target effects that could arise from the inhibition of other PDE isoforms, which regulate a wide array of distinct physiological processes. This precision allows for a more targeted modulation of the signaling pathways specifically governed by PDE1.[1][7][8]

Head-to-Head Selectivity: A Quantitative Comparison

The following table summarizes the available inhibitory potency data for vinpocetine and ITI-214 against various PDE isoforms and other relevant targets. This quantitative data starkly illustrates the difference in their selectivity profiles.

TargetVinpocetine (IC50/Ki)ITI-214 (Ki)Fold Selectivity (ITI-214 vs. PDE1A)
PDE1A ~8–20 µM[2]33 pM [5][6]1
PDE1B ~8–20 µM[2]380 pM [5][6]~11.5
PDE1C ~40–50 µM[2]35 pM [6]~1
PDE3 ~300 µM[9]>10,000 nM[10]>303,030
PDE4D Not widely reported33 nM [5][10]~1,000
PDE5A Not widely reported>10,000 nM[10]>303,030
PDE7B ~60 µM[9]>10,000 nM[10]>303,030
Voltage-gated Na+ Channels ~10-50 µM[2]Not a primary target-
IKK ~17 µM[3][4]Not a primary target-

Note: IC50 and Ki values are measures of inhibitory potency, where a lower value indicates greater potency. The data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions.

The Signaling Landscape: A Visual Representation

The following diagram illustrates the central role of PDE1 in modulating cAMP and cGMP signaling pathways and the points of intervention for PDE1 inhibitors.

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase (AC) Receptor->AC GC Guanylyl Cyclase (GC) Receptor->GC cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE1 PDE1 cAMP->PDE1 PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->PDE1 AMP 5'-AMP GMP 5'-GMP Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response PKG->Cellular_Response PDE1->AMP Hydrolyzes PDE1->GMP Hydrolyzes CaM Ca2+/Calmodulin CaM->PDE1 Activates Inhibitor Vinpocetine / ITI-214 Inhibitor->PDE1 Inhibits

Caption: PDE1 signaling pathway and inhibitor action.

Experimental Protocol: Determining PDE Inhibitor Selectivity

The determination of a compound's selectivity profile is a cornerstone of preclinical drug development. The following is a generalized protocol for an in vitro phosphodiesterase enzyme inhibition assay, a standard method for determining the IC50 or Ki of a compound against a panel of PDE isoforms.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., vinpocetine, ITI-214) against a panel of purified, recombinant human PDE isoforms.

Methodological Choices:

Two primary methodologies are commonly employed: radiolabeled substrate assays and non-radiolabeled (e.g., colorimetric, fluorescence polarization, or luminescence-based) assays.

  • Radiolabeled Assays: These are considered the "gold standard" for their sensitivity and direct measurement of enzymatic activity. They typically use a radiolabeled substrate like [³H]-cAMP or [³H]-cGMP. The choice of this method is driven by the need for high accuracy and the ability to work with low enzyme concentrations.[11]

  • Non-Radiolabeled Assays: These methods offer advantages in terms of safety (no radioactive waste) and are often more amenable to high-throughput screening.[12][13][14] Colorimetric assays, for instance, measure the phosphate produced in a coupled enzymatic reaction.[13] The choice here is often for screening larger compound libraries where throughput and ease of use are prioritized.

Materials:
  • Purified, recombinant human PDE enzymes (full panel: PDE1-11)

  • Test compounds (vinpocetine, ITI-214) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Substrate:

    • For Radiolabeled Assay: [³H]-cAMP or [³H]-cGMP and corresponding unlabeled ("cold") substrate.[11]

    • For Colorimetric Assay: Unlabeled cAMP or cGMP.[13]

  • For Radiolabeled Assay: Snake venom 5'-nucleotidase, anion exchange resin or SPA beads, scintillation fluid.[11]

  • For Colorimetric Assay: 5'-nucleotidase, phosphate detection reagent (e.g., Malachite Green-based).[13]

  • Microplates (e.g., 96-well)

  • Instrumentation: Liquid scintillation counter (for radiolabeled assay) or microplate reader (for non-radiolabeled assay)

Step-by-Step Procedure (Radiolabeled Method):
  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical experiment would use 8-10 concentrations to generate a dose-response curve. Include a vehicle control (e.g., DMSO) for 100% enzyme activity and a control with a known inhibitor as a positive control.

  • Reaction Setup: In a microplate, add the assay buffer, the diluted test compound, and the diluted PDE enzyme for the specific isoform being tested. The enzyme concentration should be optimized to ensure linear reaction kinetics over the incubation period.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate mix, containing both unlabeled and [³H]-labeled cAMP or cGMP. The substrate concentration is typically kept below the Michaelis-Menten constant (Km) of the enzyme to allow for the direct calculation of the Ki value from the IC50.[5]

  • Incubation: Incubate the reaction for a fixed time (e.g., 10-30 minutes) at a constant temperature. The reaction time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., boiling for 1-2 minutes).[11]

  • Product Conversion: Add snake venom 5'-nucleotidase to convert the [³H]-labeled 5'-monophosphate product (e.g., 5'-AMP) to the corresponding [³H]-nucleoside (e.g., adenosine). This step is crucial as the separation method distinguishes the charged monophosphate from the uncharged nucleoside.

  • Separation: Separate the [³H]-nucleoside product from the unreacted [³H]-cyclic nucleotide substrate. This is commonly achieved by passing the reaction mixture through an anion exchange resin column, which retains the charged substrate and allows the uncharged product to pass through.[11] Alternatively, Scintillation Proximity Assay (SPA) beads can be used, which bind the radiolabeled substrate, and only the product in solution generates a signal.[15]

  • Quantification: Collect the eluate (containing the [³H]-nucleoside) into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[16]

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Buffer, Compound Dilutions) start->prep setup Set up Reaction Plate (Buffer + Inhibitor + Enzyme) prep->setup pre_incubate Pre-incubate (e.g., 15 min at 30°C) setup->pre_incubate initiate Initiate Reaction (Add [3H]-cAMP/cGMP Substrate) pre_incubate->initiate incubate Incubate (e.g., 20 min at 30°C) initiate->incubate terminate Terminate Reaction (e.g., Boil for 2 min) incubate->terminate convert Convert Product (Add 5'-Nucleotidase) terminate->convert separate Separate Product from Substrate (Anion Exchange Chromatography) convert->separate quantify Quantify Product (Liquid Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50/Ki) quantify->analyze end End analyze->end

Caption: Workflow for an in vitro PDE inhibition assay.

Conclusion: The Impact of Selectivity on Therapeutic Strategy

The comparison between vinpocetine and ITI-214 provides a clear illustration of the evolution of PDE1 inhibitor development. Vinpocetine, with its micromolar potency and broad target profile, represents an earlier approach where the observed clinical effects are likely a composite of its actions on PDE1, ion channels, and inflammatory pathways. While this may offer a polypharmacological advantage in complex diseases, it also presents challenges in terms of understanding the precise mechanism of action and predicting potential side effects.

ITI-214, on the other hand, exemplifies a modern, target-centric drug design philosophy. Its picomolar potency and exceptional selectivity for PDE1 allow for a more precise dissection of the role of PDE1 in health and disease. For researchers, this makes ITI-214 a superior tool for probing the specific functions of the PDE1 enzyme family. For drug developers, this high selectivity is anticipated to translate into a better-defined therapeutic window and a more predictable safety profile in clinical settings.

Ultimately, the choice between a broad-spectrum agent and a highly selective one depends on the therapeutic goal. However, the development of highly selective inhibitors like ITI-214 is a critical step forward, enabling a more nuanced understanding of cellular signaling and paving the way for more targeted and potentially safer therapeutic interventions.

References

  • Snyder, G. L., et al. (2016). Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats. Psychopharmacology, 233(15-16), 2857–2871. [Link]

  • Intra-Cellular Therapies. (2019, September 26). Intra-Cellular Therapies Announces Progression to Higher Dose Cohort in ITI-214 Study in Patients with Chronic Heart Failure. GlobeNewswire. [Link]

  • Intra-Cellular Therapies. (2018, July 23). Intra-Cellular Therapies Announces Publication Highlighting ITI-214 Mechanism of Action and Describing Positive Results in Preclinical Models of Heart Failure. GlobeNewswire. [Link]

  • O'Donnell, J. M., et al. (2019). Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses. Molecular and Cellular Neuroscience, 102, 103449. [Link]

  • Zhang, Y. S., & Yan, C. (2018). An update on vinpocetine: New discoveries and clinical implications. European Journal of Pharmacology, 819, 30-34. [Link]

  • Zhang, Y. S., et al. (2018). An update on Vinpocetine: New discoveries and clinical implications. European Journal of Pharmacology, 819, 30-34. [Link]

  • BPS Bioscience. (n.d.). Vinpocetine. Retrieved from [Link]

  • ResearchGate. (2016). Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats. Retrieved from [Link]

  • Snyder, G. L., et al. (2016). Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats. PubMed. [Link]

  • BIOMOL. (n.d.). Cyclic Nucleotide Phosphodiesterase Assay Kit. Retrieved from [Link]

  • Conti, M., & Beavo, J. (2007). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology, 370, 83-93. [Link]

  • Li, Y., et al. (2023). Synthesis and Activity Evaluation of Vinpocetine-Derived Indole Alkaloids as Potential PDE1A Inhibitors. Molecules, 28(21), 7385. [Link]

  • Zhang, Y. S., et al. (2020). Updates of Recent Vinpocetine Research in Treating Cardiovascular Diseases. Molecules, 25(16), 3737. [Link]

  • Hanafiah, A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors. F1000Research, 8, 1729. [Link]

  • Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(9), 4567-4589. [Link]

  • Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. ACS Publications. [Link]

  • Al-Ali, H., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 13, 1057083. [Link]

Sources

Potency Analysis and Experimental Guide: PF-04677490 vs. PF-04827736

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Phosphodiesterase 1 (PDE1) is a unique, calcium/calmodulin-dependent enzyme responsible for the hydrolysis of cyclic nucleotides (cAMP and cGMP) into their inactive 5'-monophosphate forms. Because PDE1 plays a critical role in regulating vascular tone and smooth muscle proliferation, it has emerged as a high-value target for cardiovascular and peripheral vascular diseases.

When evaluating preclinical candidates, distinguishing between racemic mixtures and isolated enantiomers is paramount. PF-04677490 is a potent PDE1 inhibitor, but it exists as a racemate . Its isolated (S)-enantiomer, PF-04827736 (also known as compound (S)-3), demonstrates significantly enhanced potency and selectivity . Notably, PF-04827736 is a non-brain penetrant compound, making it an ideal candidate for targeting peripheral vascular smooth muscle without inducing central nervous system (CNS) off-target effects.

PDE1_Pathway CaM Ca2+/Calmodulin PDE1 PDE1 Enzyme CaM->PDE1 Activates AMP 5'-AMP / 5'-GMP PDE1->AMP Hydrolysis cAMP cAMP / cGMP cAMP->PDE1 Substrate Response Vascular Smooth Muscle Relaxation cAMP->Response Accumulation Inhibitor PF-04827736 (S-enantiomer) Inhibitor->PDE1 Inhibits

Figure 1: Mechanism of action for PDE1 inhibition by PF-04827736 and PF-04677490.

Comparative Potency Analysis

The stereochemistry of a molecule dictates its 3D conformation and, consequently, its binding affinity within the enzymatic pocket. The table below summarizes the in vitro IC50 values for both compounds across the three primary PDE1 isoforms (PDE1A, PDE1B, and PDE1C).

Target IsoformPF-04677490 (Racemate)PF-04827736 ((S)-Enantiomer)Potency Shift (Fold Improvement)
PDE1B 21 nM9.1 nM~2.3x
PDE1C 83 nM38 nM~2.2x
PDE1A 118 nM42 nM~2.8x
Application Scientist Insight: The Causality of Potency

In classical pharmacology, if only one enantiomer in a racemic mixture is active, the racemate (a 1:1 mixture) will exhibit exactly half the apparent potency (a 2-fold increase in IC50). The observed ~2.2x to 2.8x shift between PF-04677490 and PF-04827736 strongly suggests that the (R)-enantiomer is virtually inactive at the PDE1 active site, and may even cause minor steric hindrance.

Isolating the (S)-enantiomer (PF-04827736) is therefore critical; it maximizes target engagement while halving the total chemical burden introduced into the biological system, thereby reducing potential off-target toxicity. Furthermore, PF-04827736 displays >10-fold selectivity over PDE10A1 and >45-fold selectivity over other PDE families .

Experimental Workflows & Protocols

To rigorously validate the potency of these compounds, a two-tiered testing cascade is required: an in vitro biochemical assay to confirm direct enzyme inhibition, followed by a cell-based assay to confirm physiological target engagement.

In Vitro PDE1 Enzymatic Activity Assay (TR-FRET)

Causality & Assay Selection: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional radiometric assays. TR-FRET is homogeneous (no wash steps), avoids radioactive waste, and crucially, its time-resolved nature eliminates interference from the autofluorescence commonly exhibited by small molecule libraries.

Assay_Workflow Step1 1. Enzyme Preparation (Recombinant PDE1) Step2 2. Compound Titration (10-point dose response) Step1->Step2 Addition to microplate Step3 3. Substrate Incubation (cAMP/cGMP + Ca2+/CaM) Step2->Step3 15 min pre-incubation Step4 4. TR-FRET Detection (Fluorescence Emission) Step3->Step4 Stop reaction & read Step5 5. Data Analysis (IC50 Calculation) Step4->Step5 Non-linear regression

Figure 2: Step-by-step TR-FRET enzymatic assay workflow for IC50 determination.

Self-Validating Methodology:

  • Reagent Preparation: Prepare recombinant human PDE1 (A, B, or C isoform), 1 µM Calmodulin, and 1 mM CaCl₂ in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of PF-04677490 and PF-04827736 in DMSO. Transfer to a 384-well low-volume plate. Critical Control: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation. Include a pan-PDE inhibitor (e.g., IBMX) as a positive control and DMSO as a vehicle (negative) control.

  • Pre-Incubation: Add the enzyme/CaM/Ca²⁺ mixture to the compounds. Incubate for 15 minutes at room temperature to allow the inhibitor to reach equilibrium binding within the active site.

  • Reaction Initiation: Add the substrate (e.g., 100 nM cAMP). Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection mixture (containing Eu-cryptate-labeled cAMP and an anti-cAMP-d2 antibody) to stop the reaction.

  • Data Analysis: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm). Fit the data to a 4-parameter logistic non-linear regression model to derive the IC50. Validation: Ensure the assay Z'-factor is >0.5 to confirm assay robustness.

Cellular cAMP Accumulation Assay

Causality & Assay Selection: Biochemical assays do not account for cellular permeability. Since PF-04827736 is designed to act on peripheral tissues, we utilize primary human Vascular Smooth Muscle Cells (hVSMCs) to confirm that the compound successfully penetrates the cell membrane and inhibits intracellular PDE1.

Self-Validating Methodology:

  • Cell Seeding: Seed hVSMCs in a 384-well tissue culture plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a dose-response of PF-04827736 or PF-04677490 for 30 minutes.

  • Forskolin Stimulation (The Causality): Add a sub-maximal dose of Forskolin (e.g., 1 µM). Forskolin directly activates adenylyl cyclase, generating a basal pool of cAMP. Without this stimulation, basal cAMP levels are often too low to provide a robust assay window. Effective PDE1 inhibition will prevent the degradation of this cAMP, leading to a measurable accumulation.

  • Lysis & Detection: After 30 minutes of stimulation, add a luminescence-based or HTRF-based cAMP detection lysis buffer.

  • Read & Analyze: Measure the signal. An increase in cAMP correlates directly with PDE1 inhibition. Compare the EC50 values between the racemate and the (S)-enantiomer to confirm that the in vitro potency shift translates directly to the cellular environment.

References

  • DC Chemicals. "PF-04827736 | CAS - DC Chemicals". Accessed March 2026. URL:[Link]

Comparative Guide: PF-04677490 Selectivity Profiling Against PDE10A and PDE4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the cyclic nucleotide phosphodiesterases (PDEs) represent a critical class of enzymes that regulate intracellular cAMP and cGMP. PF-04677490 is a potent, reversible, and highly selective Phosphodiesterase 1 (PDE1) inhibitor, demonstrating an IC50 of 21 nM for the PDE1B isoform[1]. For drug development professionals targeting cognitive deficits and negative symptoms in schizophrenia, proving a compound's selectivity is just as critical as its potency. PF-04677490 distinguishes itself by exhibiting >10-fold selectivity over PDE10A and >45-fold selectivity over PDE4[2], ensuring a robust therapeutic window free from the dose-limiting side effects associated with off-target PDE inhibition.

Mechanistic Causality: The Selectivity Imperative in Striatal Signaling

To understand the experimental design behind PDE selectivity profiling, one must first examine the physiological causality of these enzymes in the central nervous system:

  • The Target (PDE1): PDE1 is unique among the superfamily because its activation is strictly dependent on Calcium/Calmodulin (Ca2+/CaM)[3]. It acts as a critical bridge between intracellular calcium spikes and cyclic nucleotide degradation. Inhibiting PDE1B, which is highly expressed in the striatum and cortex, enhances D1-dopaminergic signaling, promoting neuroplasticity[3].

  • The Primary Off-Target Liability (PDE10A): PDE10A is a dual-substrate enzyme massively enriched in striatal medium spiny neurons (MSNs), co-localizing with PDE1B[3]. Because both enzymes regulate dopaminergic pathways, accidental cross-inhibition of PDE10A by a PDE1 inhibitor would disrupt the delicate balance between the direct (D1) and indirect (D2) striatal pathways, potentially triggering severe motor side effects.

  • The Systemic Off-Target Liability (PDE4): PDE4 is a cAMP-specific enzyme widely distributed in both the brain and peripheral tissues. Unintended PDE4 inhibition is notoriously associated with severe gastrointestinal toxicity, specifically emesis (nausea and vomiting), which has historically derailed numerous neuro-therapeutics[4].

Quantitative Selectivity Profile

To objectively benchmark PF-04677490, it must be compared against gold-standard, isoform-specific inhibitors. The table below synthesizes the quantitative selectivity landscape.

CompoundPrimary TargetPDE1B IC50 (nM)PDE10A IC50 (nM)PDE4 IC50 (nM)Selectivity Window
PF-04677490 PDE1 21 > 250 > 1000 >10x (PDE10A), >45x (PDE4)
TAK-063 PDE10A> 100000.30> 10000>15000x over other PDEs
Rolipram PDE4> 10000> 100003 (PDE4A)Highly selective for PDE4

Data supported by in vitro enzymatic profiling[1],[5],[6],[2].

Experimental Workflows: Self-Validating Protocols for PDE Selectivity

To establish the trustworthiness of the selectivity claims, researchers must utilize orthogonal, self-validating assay systems. Below are the step-by-step methodologies required to reproduce this selectivity profiling.

Protocol A: TR-FRET Enzymatic Selectivity Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric assays because its ratiometric readout (acceptor/donor emission) inherently normalizes for well-to-well dispensing errors and eliminates short-lived background autofluorescence from the test compounds.

Step-by-Step Methodology:

  • Enzyme & Cofactor Preparation: Reconstitute recombinant human PDE1B, PDE10A, and PDE4A. Critical Step: For the PDE1B assay, the buffer must be supplemented with 100 nM Calmodulin and 1 mM CaCl2 to induce the enzyme's active conformational state. PDE10A and PDE4 assays require only standard Mg2+ buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of PF-04677490, TAK-063 (PDE10A positive control)[5], and Rolipram (PDE4 positive control)[6] in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Substrate Incubation: Add fluorescently labeled cAMP (for PDE4/PDE1B) or cGMP (for PDE10A/PDE1B) at a concentration equal to the enzyme's specific Km​ . Incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add the TR-FRET binding reagent (containing a europium-labeled antibody that specifically binds the unhydrolyzed cyclic nucleotide). Incubate for 30 minutes.

  • Data Validation: Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC50. The assay is self-validating if Rolipram inhibits PDE4 at ~3 nM and TAK-063 inhibits PDE10A at ~0.3 nM, confirming assay sensitivity before evaluating PF-04677490.

Protocol B: Cell-Based Striatal Neuron cAMP/cGMP Accumulation Assay

Causality & Rationale: Enzymatic assays prove direct binding but ignore membrane permeability and intracellular compartmentalization. Using intact primary striatal neurons ensures that PF-04677490 can cross the lipid bilayer and selectively engage PDE1 in its native, physiological environment without hitting PDE10A or PDE4.

Step-by-Step Methodology:

  • Cell Culture: Plate primary murine striatal neurons in 96-well plates and culture for 10 days in vitro (DIV) to ensure mature expression of PDE1, PDE10A, and PDE4.

  • Compound Treatment: Pre-incubate cells with PF-04677490 (100 nM to 10 μM) for 30 minutes. Control Logic: Include a subset of wells treated with IBMX (a pan-PDE inhibitor) to establish the maximum possible cyclic nucleotide accumulation.

  • Stimulation: Stimulate the neurons with a D1-receptor agonist (e.g., SKF-38393) to drive adenylyl cyclase activity and generate a cAMP pool.

  • Lysis and Quantification: Lysis the cells using 0.1 M HCl to instantly halt all enzymatic activity. Quantify intracellular cAMP and cGMP using a competitive ELISA.

  • Interpretation: Selective PDE1 inhibition by PF-04677490 will result in a dose-dependent increase in cAMP/cGMP without reaching the hyper-elevated levels seen when PDE10A (TAK-063) or PDE4 (Rolipram) are simultaneously inhibited.

Signaling Pathway Visualization

The following diagram illustrates the distinct nodes within the cyclic nucleotide signaling pathway targeted by these specific inhibitors.

G CaM Ca2+/Calmodulin PDE1 PDE1 (CaM-dependent) CaM->PDE1 Activates AC_GC Adenylyl/Guanylyl Cyclase cAMP_cGMP cAMP / cGMP Pool AC_GC->cAMP_cGMP Synthesis cAMP_cGMP->PDE1 Hydrolysis PDE4 PDE4 (cAMP specific) cAMP_cGMP->PDE4 PDE10A PDE10A (Dual substrate) cAMP_cGMP->PDE10A Effectors PKA / PKG Activation cAMP_cGMP->Effectors Activation PF04677490 PF-04677490 PF04677490->PDE1 Inhibits Rolipram Rolipram Rolipram->PDE4 Inhibits TAK063 TAK-063 TAK063->PDE10A Inhibits Response Neuroplasticity / Cognition Effectors->Response

Fig 1: Pharmacological modulation of striatal cAMP/cGMP signaling pathways by selective PDE inhibitors.

References

  • DC Chemicals. "PF-04827736 | CAS - DC Chemicals". DC Chemicals. URL:[Link]

  • Frontiers in Pharmacology. "PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise". Frontiers. URL: [Link]

Sources

Benchmarking PDE1 Inhibition in Heart Failure: A Comparative Guide to PF-04677490 and Emerging Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of cardiovascular drug discovery, I frequently encounter the challenge of isolating specific cyclic nucleotide signaling pathways. Phosphodiesterase 1 (PDE1) is unique among the PDE superfamily due to its dual-substrate specificity—hydrolyzing both cAMP and cGMP—and its calcium/calmodulin-dependent activation.

In the context of heart failure (HF), PDE1 isoforms (specifically PDE1A and PDE1C) are pathologically upregulated. This upregulation accelerates the degradation of cyclic nucleotides, blunting the cardioprotective signaling of Protein Kinase A (PKA) and Protein Kinase G (PKG), which ultimately drives maladaptive cardiac remodeling, hypertrophy, and fibrosis .

To isolate and study these PDE1-dependent mechanisms, researchers require reliable pharmacological tools. PF-04677490 has emerged as a standard preclinical benchmark. While newer, ultra-potent molecules like ITI-214 (Lenrispodun) have advanced to clinical trials, PF-04677490 provides the necessary baseline data for in vitro and ex vivo cardiac assays due to its well-characterized selectivity profile .

Mechanism of Action: PDE1 in the Failing Heart

The following diagram illustrates the causality of PDE1 activation in cardiomyocytes and how PF-04677490 acts as a self-validating system to restore cardioprotective signaling.

Mechanism Ca Intracellular Ca2+ CaM Calmodulin (CaM) Ca->CaM PDE1 PDE1 (Active) CaM->PDE1 Activates Degraded AMP & GMP PDE1->Degraded PF PF-04677490 (Benchmark Inhibitor) PF->PDE1 Inhibits Cyclic cAMP & cGMP Cyclic->Degraded Hydrolyzed by PDE1 Kinases PKA & PKG Pathways Cyclic->Kinases Activates HF Heart Failure Progression Degraded->HF Promotes Protection Cardioprotection (Improved Inotropy) Kinases->Protection

Mechanism of PDE1 in heart failure and its targeted inhibition by PF-04677490.

Benchmark Data Comparison

When evaluating novel HF therapeutics, PF-04677490 serves as the reference standard against both historical, non-selective agents (like Vinpocetine) and next-generation clinical candidates (like ITI-214). The table below synthesizes the benchmark IC50 data across key PDE1 isoforms.

CompoundPDE1A IC50PDE1B IC50PDE1C IC50Selectivity & Research Role
PF-04677490 118 nM21 nM83 nMPreclinical Benchmark Tool: Ideal for acute cellular assays where precise titration avoids off-target cross-reactivity .
ITI-214 0.033 nM0.380 nM0.035 nMClinical Candidate: Ultra-potent inhibitor utilized for in vivo efficacy and translational models .
Vinpocetine ~21,000 nM~21,000 nM~21,000 nMHistorical Agent: Weak and non-selective; largely obsolete for precise mechanistic profiling [[1]]([Link]).

Expert Insight: While ITI-214 operates in the picomolar range, PF-04677490's nanomolar potency is highly advantageous for in vitro dose-response mapping. It allows researchers to establish a clear therapeutic window before advancing uncharacterized compounds.

Experimental Protocols: Benchmarking in Isolated Cardiomyocytes

To generate trustworthy, reproducible data, PDE1 inhibitors must be tested in systems that preserve the heart's intricate cytoarchitecture.

Workflow Iso 1. ARVM Isolation (Langendorff) Prep 2. Compound Treatment (PF-04677490) Iso->Prep Assay1 3a. IonOptix System (Ca2+ & Contractility) Prep->Assay1 Assay2 3b. FRET Biosensors (cAMP/cGMP Tracking) Prep->Assay2 Data 4. Data Analysis (Benchmark Comparison) Assay1->Data Assay2->Data

Experimental workflow for evaluating PDE1 inhibitors in isolated adult rat ventricular myocytes.

Step-by-Step Methodology

1. Cardiomyocyte Isolation (Langendorff Perfusion)

  • Procedure: Excise the heart from an adult rat and mount it on a Langendorff apparatus. Perfuse with a collagenase-based buffer to digest the extracellular matrix, yielding isolated Adult Rat Ventricular Myocytes (ARVMs).

  • Causality (Why Adult Rats?): Unlike neonatal cardiomyocytes, ARVMs maintain a mature T-tubule network. This is critical because PDE1 is highly compartmentalized within specific subcellular microdomains. Disrupting this architecture (as seen in neonatal cultures) yields false-positive cyclic nucleotide pooling, destroying the assay's trustworthiness.

2. Compound Preparation & Treatment

  • Procedure: Dissolve PF-04677490 in DMSO to create a 10 mM stock. Dilute in Tyrode's solution to a final working concentration of 250–500 nM.

  • Causality: Treating at ~3-5x the IC50 of PDE1C (83 nM) ensures near-complete target engagement while remaining well below the threshold that might inhibit PDE3 or PDE4. This establishes a self-validating control where observed effects are strictly PDE1-dependent.

3. Functional Assessment (IonOptix System)

  • Procedure: Field-stimulate the ARVMs at 1 Hz. Record sarcomere shortening and calcium transients simultaneously using Fura-2 AM dye.

  • Causality: PDE1 inhibition should theoretically enhance contractility (via cAMP/PKA) without causing arrhythmogenic calcium overload. Measuring these simultaneously validates the inotropic safety profile of the benchmark compound.

4. Biochemical Quantification (FRET Biosensors)

  • Procedure: Transfect ARVMs with targeted FRET sensors (e.g., Epac1-camps for cAMP). Monitor emission ratios post-treatment with PF-04677490.

  • Causality: FRET provides real-time, spatiotemporal resolution of cAMP/cGMP accumulation. This proves that the functional changes observed in Step 3 are directly caused by targeted PDE1 inhibition rather than off-target ion channel modulation.

Conclusion

By leveraging PF-04677490 as a benchmark, researchers can confidently map the therapeutic windows of novel PDE1 inhibitors. Its predictable kinetics and established baseline make it an indispensable tool in the cardiovascular drug discovery pipeline, ensuring that experimental models remain robust, reproducible, and scientifically sound.

References

  • Title: PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise Source: Frontiers in Pharmacology (2026) URL: [Link]

Sources

Mechanistic Grounding: The PDE1 Axis and PF-04677490

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: PF-04677490 and Negative Control Strategies in PDE1 Pharmacology

As a Senior Application Scientist, I frequently encounter a critical pitfall in preclinical drug development: the over-reliance on active inhibitors without rigorous negative control validation. When investigating the Phosphodiesterase 1 (PDE1) axis—a pathway vital for integrating calcium signaling with cyclic nucleotide cascades—proving target engagement is paramount.

This guide objectively compares the selective PDE1 inhibitor PF-04677490 with alternative compounds and establishes a self-validating framework using negative controls to ensure absolute scientific integrity in your assays.

Phosphodiesterase 1 (PDE1) is unique among the PDE superfamily because it is the only isoform whose activity is strictly dependent on the calcium/calmodulin ( Ca2+ /CaM) complex[1]. By hydrolyzing cAMP and cGMP, PDE1 acts as a critical node in both neurological function (e.g., D1-dopaminergic signaling in schizophrenia) and cardiovascular contractility[1][2].

PF-04677490 is a highly potent, selective PDE1 inhibitor that efficaciously blocks both cAMP and cGMP hydrolytic activity[3]. Its purified (S)-enantiomer, PF-04827736 , exhibits even greater binding affinity, making it an exceptional tool for high-resolution in vitro assays[4]. However, because PDE inhibitors often feature deep hydrophobic binding pockets, they are prone to off-target lipid membrane interactions. This necessitates the use of a strict negative control.

Mechanism CaM Ca2+/Calmodulin PDE1 PDE1 (Active) CaM->PDE1 Activation AMP AMP / GMP PDE1->AMP Hydrolysis cAMP cAMP / cGMP cAMP->PDE1 Substrate Binding PF PF-04677490 (Active Inhibitor) PF->PDE1 Potent Inhibition (IC50 ~21 nM) NegCtrl Negative Control (Inactive Enantiomer) NegCtrl->PDE1 No Binding (IC50 >10 µM)

Fig 1: PDE1 signaling axis illustrating the divergent binding impacts of active vs. control compounds.

The Critical Role of Negative Controls in Target Validation

In pharmacological profiling, observing a phenotypic change (such as modulated cardiomyocyte contraction[2] or attenuated cardiac remodeling[5]) is insufficient to prove target engagement. A self-validating system requires a Negative Control Compound —typically the inactive enantiomer (e.g., the (R)-enantiomer of a chiral inhibitor) or a structurally matched analog lacking the specific pharmacophore required for PDE1 binding.

The Causality of the Control: Why use a structurally matched inactive analog instead of just a DMSO vehicle? An inactive enantiomer shares the exact molecular weight, lipophilicity, and solubility as the active drug. If your cellular assay shows a response to PF-04677490 but also responds to the inactive negative control, the observed phenotype is an artifact of physicochemical properties (e.g., membrane fluidization or generalized toxicity) rather than true PDE1 inhibition.

Quantitative Performance Comparison

To select the right tool for your assay, you must compare the active compounds against both negative controls and clinical-stage alternatives like ITI-214[6].

CompoundClassificationPDE1A IC50​ PDE1B IC50​ PDE1C IC50​ Primary Application
PF-04677490 Selective PDE1 Inhibitor118 nM21 nM83 nMStandard in vitro target validation[3]
PF-04827736 (S)-Enantiomer (Active)42 nM9.1 nM38 nMHigh-potency enzymatic screening[4]
Inactive Analog Negative Control>10,000 nM>10,000 nM>10,000 nMBaseline validation, ruling out off-target effects
ITI-214 Pan-PDE1 Inhibitor0.033 nM0.380 nM0.035 nMIn vivo efficacy, clinical benchmarking[6]

Self-Validating Experimental Protocol: PDE1 Hydrolysis Assay

To ensure trustworthiness, every biochemical assay must be designed as a closed, self-validating loop. The following Fluorescence Polarization (FP) protocol is engineered to confirm the specific activity of PF-04677490 while utilizing the negative control to establish the assay's noise floor.

Step-by-Step Methodology

Step 1: Reagent & Plate Preparation

  • Action: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 1 mM CaCl2​ , and 10 µg/mL Calmodulin.

  • Causality: PDE1 is entirely dependent on the Ca2+ /CaM complex for activation[1]. Omitting calcium serves as an additional biological negative control to ensure the enzyme preparation is not contaminated by calcium-independent PDEs (like PDE4 or PDE10A).

Step 2: Compound Titration & Addition

  • Action: Dispense PF-04677490, the Negative Control compound, and a Positive Control (e.g., ITI-214) in a 10-point dose-response curve (ranging from 10 µM down to 0.1 nM) into a 384-well black microplate.

  • Causality: A full titration curve is required to calculate the Hill slope. A Hill slope significantly deviating from 1.0 indicates non-specific aggregation or allosteric interference, which the negative control will help identify.

Step 3: Enzyme and Substrate Incubation

  • Action: Add recombinant PDE1B enzyme and incubate for 15 minutes at room temperature to allow inhibitor binding. Subsequently, add fluorescently labeled cAMP (Fl-cAMP).

  • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the deep hydrophobic pocket of PDE1 before the highly competitive native substrate is introduced.

Step 4: Detection & Validation (Z'-Factor)

  • Action: Measure Fluorescence Polarization (mP). Calculate the Z'-factor using the active compound at Emax​ and the negative control at an equivalent concentration.

  • Causality: FP relies on the molecular tumbling rate. Intact Fl-cAMP tumbles slowly (high polarization). When hydrolyzed by PDE1, the smaller fluorescent fragment tumbles rapidly (low polarization). The negative control must yield low polarization (uninhibited hydrolysis), validating that the high polarization seen with PF-04677490 is strictly due to target inhibition.

Workflow S1 1. Plate Preparation (Enzyme + CaM) S2 2. Compound Addition (PF vs. Control) S1->S2 S3 3. Substrate Incubation (Fl-cAMP) S2->S3 S4 4. FP Detection (mP Readout) S3->S4 S5 5. Data Validation (Z'-factor > 0.5) S4->S5

Fig 2: Self-validating high-throughput screening workflow for PDE1 inhibitor characterization.

References

  • PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise - Frontiers in Pharmacology. Available at:[Link][1]

  • PDE1 Inhibition Modulates Cav1.2 Channel to Stimulate Cardiomyocyte Contraction - Circulation Research (AHA Journals). Available at:[Link][2]

  • PDE1C deficiency antagonizes pathological cardiac remodeling and dysfunction - PNAS. Available at:[Link][5]

Sources

Reproducing PF-04677490 Cardiac Remodeling Effects: A Comprehensive Comparison & Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of PDE1 in Cardiac Pathology

Pathological cardiac hypertrophy and subsequent heart failure are driven by complex intracellular signaling cascades initiated by stress stimuli (e.g., hypertension, myocardial infarction)[1]. A critical nexus in this process is the Calcium/Calmodulin-dependent phosphodiesterase 1 (PDE1) family, which links intracellular calcium handling to the degradation of cyclic nucleotides (cAMP and cGMP)[2].

During pathological stress, PDE1 isoforms are significantly upregulated in the heart, depleting cardioprotective cAMP and cGMP pools and driving adverse remodeling[1]. PF-04677490 has emerged as a premier, highly potent PDE1 inhibitor, exhibiting IC50 values of 21 nM for PDE1B1, 83 nM for PDE1C, and 118 nM for PDE1A, while maintaining >45-fold selectivity over other PDE families[3]. This guide provides drug development professionals and cardiovascular researchers with a self-validating framework for reproducing the cardioprotective and anti-remodeling effects of PF-04677490, objectively comparing it against alternative pharmacological tools.

Mechanistic Causality: How PF-04677490 Reverses Remodeling

To design a robust experiment, researchers must understand the dual-cell causality of PDE1 inhibition in the myocardium:

  • Cardiomyocyte Axis (PDE1C): PDE1C is highly expressed in human and murine cardiac myocytes. Its pathological upregulation drives myocyte hypertrophy and apoptosis. Inhibiting PDE1C with molecules like PF-04677490 restores cAMP/PKA and PI3K/AKT signaling, attenuating myocyte death and hypertrophic growth[4].

  • Fibroblast Axis (PDE1A): PDE1A is specifically induced in activated cardiac myofibroblasts within fibrotic regions. It modulates unique perinuclear pools of cAMP and cGMP. Inhibiting PDE1A restores cGMP-PKG signaling, which directly halts extracellular matrix (ECM) synthesis and interstitial fibrosis[5].

Mechanism Stress Pathological Stress (Ang II, ISO, Pressure Overload) CaCaM Ca2+/Calmodulin Complex Activation Stress->CaCaM Increases Intracellular Ca2+ PDE1 PDE1A (Fibroblasts) & PDE1C (Myocytes) Upregulation CaCaM->PDE1 Binds & Activates Nucleotides Depletion of cAMP & cGMP Pools PDE1->Nucleotides Hydrolyzes Nucleotides PF PF-04677490 (Selective PDE1 Inhibitor) PF->PDE1 Potent Inhibition Restoration Restoration of cAMP/cGMP (PKA & PKG Activation) PF->Restoration Rescues Signaling Remodeling Pathological Cardiac Remodeling (Hypertrophy & Fibrosis) Nucleotides->Remodeling Drives Pathology Protection Cardioprotection & Reversal of Remodeling Restoration->Protection Mediates Protection->Remodeling Blocks

Mechanism of PF-04677490 in preventing PDE1-mediated cardiac remodeling across distinct cell types.

Objective Comparison: PF-04677490 vs. Alternative PDE1 Inhibitors

When designing in vitro or in vivo assays, selecting the correct chemical probe is critical to ensure data integrity. Legacy inhibitors often suffer from poor selectivity, confounding the causality of the observed cardiac phenotypes.

InhibitorTarget ProfileIC50 (PDE1)Selectivity & Off-Target RisksResearch Utility in Cardiac Models
PF-04677490 PDE1B > PDE1C > PDE1A21 nM (1B), 83 nM (1C), 118 nM (1A)[3]High. >45-fold selectivity over other PDEs[3].Optimal Preclinical Probe. Ideal for precise mechanistic validation of PDE1-driven remodeling without off-target toxicity.
ITI-214 (Lenrispodun) Pan-PDE1~34 nMHigh. Excellent safety profile.Translational. Highly relevant for studies aiming to parallel ongoing human clinical trials for heart failure.
IC86340 Pan-PDE1~400 nMModerate. Legacy Tool. Frequently cited in older in vitro cardiac remodeling studies[4], but requires higher dosing than PF-04677490.
Vinpocetine PDE1 (Weak)~14,000 - 21,000 nMPoor. Known to inhibit voltage-gated Na+ channels and IKK at required doses.Outdated. Should be avoided for specific PDE1 pathway validation due to severe confounding off-target cardiovascular effects.

Self-Validating Experimental Protocols

To prove that PF-04677490 effectively halts cardiac remodeling, your experimental design must be a self-validating system . This means independently verifying the myocyte response (hypertrophy) and the fibroblast response (fibrosis) to confirm the dual-action mechanism of PDE1 inhibition.

Workflow Start In Vivo Model: Transverse Aortic Constriction (TAC) Group1 Vehicle Control (Progressive Heart Failure) Start->Group1 Group2 PF-04677490 Treatment (Oral Gavage, 3-10 mg/kg/day) Start->Group2 Echo Echocardiography (EF%, FS%, LV Mass) Group1->Echo Monitor at 2, 4, 8 Weeks Group2->Echo Monitor at 2, 4, 8 Weeks Tissue Tissue Harvesting (Heart Weight / Tibia Length) Echo->Tissue Endpoint Analysis Histo Histological Analysis (Masson's Trichrome, WGA) Tissue->Histo Molec Molecular Profiling (ANP, BNP, Col1a1 qPCR) Tissue->Molec

In vivo experimental workflow for assessing PF-04677490 efficacy in a pressure-overload model.

In Vitro Workflow: Cardiomyocyte Hypertrophy & Fibroblast Activation

Objective: Isolate the direct cellular effects of PF-04677490 on isolated cardiac cell populations.

  • Cell Isolation: Isolate Neonatal Rat Ventricular Myocytes (NRVMs) and cardiac fibroblasts using enzymatic digestion (collagenase/pancreatin) and separate them via differential plating (fibroblasts adhere within 2 hours; myocytes remain in suspension).

  • Pre-treatment: Culture cells in serum-free media for 24 hours. Pre-treat with PF-04677490 (100 nM – 500 nM) or DMSO vehicle for 1 hour.

  • Pathological Stimulation: Induce hypertrophy/activation by adding Isoproterenol (ISO, 10 µM) or Angiotensin II (Ang II, 1 µM) for 48 hours[4].

  • Myocyte Readout (PDE1C validation): Stain NRVMs with fluorophore-conjugated Wheat Germ Agglutinin (WGA) to measure cell surface area. Quantify hypertrophic gene markers (Nppa [ANP], Nppb [BNP]) via RT-qPCR.

  • Fibroblast Readout (PDE1A validation): Measure extracellular matrix synthesis by quantifying Col1a1 and Col3a1 mRNA expression and performing a Sircol collagen assay on the fibroblast culture media[5].

In Vivo Workflow: Transverse Aortic Constriction (TAC) Model

Objective: Evaluate the systemic and structural efficacy of PF-04677490 against pressure-overload-induced heart failure[4].

  • Surgical Induction: Perform TAC surgery on 8-week-old male C57BL/6 mice to induce left ventricular pressure overload. Sham-operated mice serve as baseline controls.

  • Drug Administration: Beginning 1-week post-TAC (once initial remodeling begins), administer PF-04677490 (e.g., 3-10 mg/kg/day) or vehicle via daily oral gavage or surgically implanted osmotic minipumps.

  • Functional Monitoring: Perform M-mode echocardiography at weeks 2, 4, and 8 post-TAC. Calculate Fractional Shortening (FS%) and Ejection Fraction (EF%) to assess contractile function.

  • Endpoint Harvesting: Euthanize mice at week 8. Weigh the heart and normalize to tibia length (HW/TL ratio) to quantify gross macroscopic hypertrophy.

  • Histological Validation: Section the left ventricle. Use Masson's Trichrome stain to quantify the percentage of interstitial fibrosis (blue collagen deposition) and WGA staining to measure cross-sectional myocyte area.

Data Interpretation & Causality

To ensure the scientific integrity of your findings, data interpretation must connect the phenotypic readouts back to the PDE1 mechanism:

  • Reversal of HW/TL and WGA Area: If PF-04677490 reduces these metrics compared to the vehicle TAC group, it confirms that PDE1C inhibition successfully restored cAMP/PKA signaling, suppressing the hypertrophic gene program[4].

  • Reduction in Trichrome Staining: A decrease in interstitial fibrosis confirms that PDE1A inhibition successfully restored the cGMP/PKG axis in fibroblasts, halting their transition into active myofibroblasts[5].

  • Cyclic Nucleotide Assays: For definitive causality, perform ELISA-based quantification of intracellular cAMP and cGMP in the harvested tissue. A successful PF-04677490 experiment must show a statistically significant restoration of these nucleotide pools compared to the depleted levels seen in vehicle-treated TAC hearts.

References

  • MedChemExpress. "PF-04677490 | PDE1 Inhibitor". MedChemExpress. 3

  • Chen, S., Knight, W. E., & Yan, C. "Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction." Journal of Cardiovascular Development and Disease, NIH. 1

  • Miller, C. L., et al. "Cyclic nucleotide phosphodiesterase 1A: a key regulator of cardiac fibroblast activation and extracellular matrix remodeling in the heart." Basic Research in Cardiology, PubMed. 5

  • Knight, W. E., et al. "PDE1C deficiency antagonizes pathological cardiac remodeling and dysfunction." Proceedings of the National Academy of Sciences (PNAS). 4

  • "Phosphodiesterase in heart and vessels: from physiology to diseases." Physiological Reviews, Physiology.org. 2

Sources

PF04677490 inhibition constant (Ki) validation

Comprehensive Validation Guide: PF-04677490 Inhibition Constant ( Ki​ ) and Comparative Profiling

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of PF-04677490

Phosphodiesterase 1 (PDE1) is a unique dual-substrate enzyme that integrates calcium ( Ca2+ ) signaling with cyclic nucleotide (cAMP/cGMP) pathways. Because PDE1 isoforms (PDE1A, PDE1B, PDE1C) are heavily implicated in cardiovascular diseases, neurodegeneration, and schizophrenia, the development of selective inhibitors is a major focus in modern pharmacology[1].

As a Senior Application Scientist, I frequently guide research teams in selecting the right pharmacological tools. While many highly potent PDE1 inhibitors (like ITI-214) are designed to cross the blood-brain barrier for central nervous system (CNS) indications[2], PF-04677490 was specifically engineered as a periphery-restricted quinazoline inhibitor[3]. It achieves free plasma concentrations above its inhibitory threshold without readily entering the CNS[4]. This makes PF-04677490 an indispensable tool for isolating the peripheral effects of PDE1 inhibition—such as in cardiovascular remodeling or pulmonary hypertension—without confounding centrally-mediated behavioral artifacts.

To utilize PF-04677490 effectively, researchers must rigorously validate its inhibition constant ( Ki​ ) under their specific assay conditions. This guide provides a self-validating protocol for Ki​ determination and objectively compares PF-04677490 against alternative PDE1 inhibitors.

Mechanistic Overview

PDE1 is allosterically activated by the Ca2+ /Calmodulin complex. Once active, it hydrolyzes the phosphodiester bonds of cAMP and cGMP, terminating their downstream signaling cascades (e.g., PKA/PKG and CREB pathways). PF-04677490 acts as a competitive inhibitor at the catalytic site, preventing this hydrolysis and sustaining cyclic nucleotide signaling[3].

PDE1_SignalingCaMCa2+/Calmodulin ComplexPDE1Active PDE1 EnzymeCaM->PDE1 Allosteric ActivationcAMP_cGMPcAMP / cGMPPDE1->cAMP_cGMPAMP_GMPAMP / GMP (Inactive)cAMP_cGMP->AMP_GMP Hydrolysis by PDE1DownstreamDownstream Signaling(PKA/PKG, CREB)cAMP_cGMP->Downstream Signal PropagationPFPF-04677490(PDE1 Inhibitor)PF->PDE1 Competitive Inhibition

Fig 1. PDE1 signaling cascade and the targeted competitive inhibitory mechanism of PF-04677490.

Comparative Performance Profiling

When designing an in vivo or in vitro study, selecting the correct PDE1 inhibitor is governed by potency, isoform selectivity, and tissue distribution. Below is an objective comparison of PF-04677490 against two prominent alternatives: ITI-214 (a highly potent, CNS-active clinical candidate)[5] and Vinpocetine (a classic, first-generation PDE1 inhibitor)[6].

Feature / CompoundPF-04677490ITI-214 (Lenrispodun)Vinpocetine
PDE1A Potency ( IC50​ / Ki​ ) 118 nM[7]33 pM[5]~30,000 nM (30 μM)[6]
PDE1B Potency ( IC50​ / Ki​ ) 21 nM[7]380 pM[5]~21,000 nM
PDE1C Potency ( IC50​ / Ki​ ) 83 nM[7]35 pM[5]~30,000 nM
Selectivity Profile Highly selective for PDE1 over other PDEs[3].>1,000-fold selective over PDE4D; >10,000-fold over others[5].Poor. Inhibits voltage-dependent Na+ channels and IKK[6].
Tissue Penetration Peripherally restricted (minimal brain access)[4].CNS penetrant (crosses blood-brain barrier)[2].CNS penetrant.
Primary Research Utility Cardiovascular and peripheral tissue research[4].Cognitive enhancement, schizophrenia, neurodegeneration[2].Historical reference; largely obsolete for specific PDE1 probing.

Data compiled from standardized in vitro recombinant enzyme assays[5][6][7].

Experimental Protocol: Ki​ Validation Workflow

To report reproducible data, researchers must distinguish between IC50​ (which is assay-dependent) and Ki​ (the absolute thermodynamic binding affinity). The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system to accurately derive the Ki​ of PF-04677490.

Ki_ValidationPrep1. RecombinantPDE1 PreparationKm2. Substrate Titration(Determine Km)Prep->KmIC503. Dose-Response(Determine IC50)Km->IC50Ki4. Cheng-PrusoffConversion (Ki)IC50->KiValid5. OrthogonalValidationKi->Valid

Fig 2. Step-by-step experimental workflow for validating the inhibition constant (Ki).

Phase 1: Assay Preparation & Causality
  • Enzyme Source: Use full-length human recombinant PDE1B (or PDE1A/1C).

    • Causality: Truncated enzymes lacking the N-terminal Calmodulin-binding domain will exhibit altered conformational dynamics, artificially skewing the inhibitor's binding affinity.

  • Buffer Composition: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 0.1 mM CaCl2​ , 10 U/mL Calmodulin, 0.01% Brij-35, 1 mM DTT.

    • Causality: MgCl2​ is strictly required for the catalytic hydrolysis of the phosphodiester bond. CaCl2​ and Calmodulin are mandatory to achieve the fully active, allosteric state of PDE1[6]. Brij-35 (a non-ionic detergent) prevents the highly lipophilic PF-04677490 from adsorbing to the plastic walls of the 384-well plate, which would otherwise result in a falsely inflated IC50​ .

Phase 2: Substrate Titration (Determining Km​ )

Before testing the inhibitor, you must determine the Michaelis constant ( Km​ ) of the substrate (e.g., fluorescently labeled cAMP) for your specific enzyme batch.

  • Prepare a 12-point serial dilution of the cAMP substrate (ranging from 0.1 nM to 10 μM).

  • Incubate with a fixed, limiting concentration of PDE1B (e.g., 0.5 nM) for 60 minutes at room temperature.

  • Measure the TR-FRET signal.

  • Fit the velocity data to the Michaelis-Menten equation to extract Km​ .

    • Causality: The Km​ is required for the Cheng-Prusoff conversion. Running the subsequent inhibitor assay at a substrate concentration exactly equal to Km​ ( [S]=Km​ ) balances assay sensitivity with a robust signal-to-noise window.

Phase 3: Inhibitor Dose-Response ( IC50​ Determination)
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PF-04677490 in 100% DMSO. Transfer to the assay buffer such that the final DMSO concentration is strictly ≤1% .

    • Causality: DMSO concentrations >1% can denature the PDE enzyme or disrupt the Ca2+ /CaM interaction.

  • Pre-incubation: Mix the diluted PF-04677490 with the PDE1B/CaM/ Ca2+ complex. Pre-incubate for 15 minutes.

    • Causality: Allows the inhibitor binding kinetics to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add the cAMP substrate at a final concentration equal to the Km​ determined in Phase 2.

  • Incubation & Detection: Incubate for 60 minutes. Quench the reaction using the proprietary TR-FRET binding reagent (which binds unhydrolyzed cAMP). Read the plate on a multi-mode microplate reader.

Phase 4: Data Analysis and Cheng-Prusoff Conversion
  • Plot the TR-FRET ratio against the log10​ concentration of PF-04677490.

  • Use non-linear regression (4-parameter logistic curve) to calculate the IC50​ .

  • Calculate Ki​ : Apply the Cheng-Prusoff equation for competitive inhibition:

    Ki​=1+Km​[S]​IC50​​

    Since we deliberately set [S]=Km​ in Phase 3, the equation simplifies to Ki​=2IC50​​ . If your experimental IC50​ for PDE1B is ~42 nM under these conditions, your validated Ki​ is ~21 nM, perfectly aligning with established literature[7].

Conclusion

Validating the Ki​ of PF-04677490 ensures that downstream phenotypic assays are dosed correctly, avoiding off-target effects. For researchers investigating peripheral cyclic nucleotide signaling—such as in myocardial tissue[4]—PF-04677490 offers a distinct advantage over pan-PDE inhibitors or CNS-penetrant molecules like ITI-214, providing a clean, periphery-restricted pharmacological profile.

References
  • Humphrey JM, et al. "Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1." Journal of Medicinal Chemistry, vol. 61, no. 10, 2018, pp. 4635-4640. Available at:[Link]

  • Deng X, et al. "Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography." National Center for Biotechnology Information (PMC). Available at:[Link]

Safety Operating Guide

Chemical Profile & Target Specificity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory workflows not merely as a sequence of tasks, but as a self-validating system where experimental integrity and environmental safety are inextricably linked. PF-04677490 is a highly potent, selective phosphodiesterase 1 (PDE1) inhibitor used extensively in drug development to investigate cyclic nucleotide signaling. Because of its potent biological activity, improper handling and disposal can compromise both your experimental causality and institutional safety compliance.

This guide provides the authoritative, step-by-step operational and disposal procedures required to handle PF-04677490 safely and effectively.

To understand the stringent disposal requirements for PF-04677490, we must first look at its selectivity profile. The compound exhibits nanomolar potency, meaning even trace environmental contamination can act as an endocrine or metabolic disruptor.

Table 1: PF-04677490 Target Selectivity Profile

Isoform IC50 Value Biological Relevance
PDE1B1 21 nM Primary target; highly expressed in the striatum, regulating dopaminergic signaling[1].
PDE1C 83 nM Secondary target; implicated in smooth muscle proliferation and cardiovascular function[1].

| PDE1A | 118 nM | Tertiary target; regulates vascular resistance and smooth muscle contraction[1]. |

Causality Note: Because PF-04677490 efficaciously inhibits both cAMP- and cGMP-hydrolytic activity at such low concentrations, any accidental release into municipal water systems poses a severe toxicity risk to aquatic organisms. It must be treated as hazardous chemical waste.

Mechanism of Action

G CaM Ca2+/Calmodulin PDE1 PDE1 (Active) CaM->PDE1 Activates Degraded AMP / GMP PDE1->Degraded Hydrolysis PF PF-04677490 (PDE1 Inhibitor) PF->PDE1 Inhibits Cyclase Adenylyl/Guanylyl Cyclase Cyclic cAMP / cGMP Cyclase->Cyclic Nucleotides ATP / GTP Nucleotides->Cyclase Cyclic->PDE1 Substrate Binding Downstream PKA / PKG Activation Cyclic->Downstream Accumulation triggers

Mechanism of action: PF-04677490 inhibits PDE1, preventing cAMP/cGMP hydrolysis.

Experimental Workflow: Preparation & Handling

Before discussing disposal, it is critical to establish a standardized preparation protocol to minimize waste generation and ensure compound stability.

Step-by-Step Reconstitution Protocol:

  • Equilibration: Allow the lyophilized PF-04677490 vial to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, altering the molecular weight calculation and promoting hydrolytic degradation of the compound.

  • Solvent Selection: Reconstitute the powder in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM master stock.

    • Causality: PF-04677490 is highly lipophilic; attempting to dissolve it directly in aqueous assay buffers will cause immediate precipitation, ruining the stock and generating unnecessary hazardous waste.

  • Aliquotting: Dispense the master stock into 20 µL single-use aliquots using amber microcentrifuge tubes.

    • Causality: Amber tubes protect the compound from photo-degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and degrade the active pharmacophore.

  • Storage: Transfer aliquots immediately to a -20°C freezer (or -80°C for long-term storage exceeding 6 months).

Comprehensive Disposal Procedures

PF-04677490 falls under strict hazardous laboratory waste regulations (e.g., EPA/RCRA guidelines). Under no circumstances should this compound be disposed of down the drain or in standard municipal trash[2].

Phase 1: Liquid Waste Management (DMSO Stocks & Buffers)
  • Segregation: Collect all DMSO stock remnants and assay buffer washings in a chemically compatible liquid waste carboy, such as high-density polyethylene (HDPE).

    • Causality: HDPE is chemically inert to DMSO, preventing container degradation, secondary leaks, and hazardous chemical reactions.

  • Labeling: Affix a standardized hazardous waste tag immediately upon the first drop of waste entering the container. Label it explicitly as: "Hazardous Waste - Toxic Organic (Contains DMSO, PF-04677490)"[3].

  • Volume Control: Never fill the carboy past 75% capacity[2].

    • Causality: Headspace is required for vapor expansion, mitigating the risk of pressure-induced rupture during transport or temperature fluctuations[2].

  • Storage Limits: Store the container in a designated Satellite Accumulation Area (SAA) for no longer than your institutional limit (typically 90 to 180 days) before arranging Environmental Health & Safety (EH&S) pickup[3].

Phase 2: Solid Waste & Consumables
  • Collection: Discard all pipette tips, multi-well plates, and microcentrifuge tubes that have come into contact with the inhibitor into a designated chemically contaminated solid waste bin[4].

  • Double-Bagging: Once the primary transparent plastic bag is 2/3 full, seal it and place it inside a second bag[4].

    • Causality: Double-bagging prevents the sharp edges of rigid plastics (like assay plates or pipette tips) from puncturing the containment and exposing personnel to trace active compounds[4].

  • Incineration Routing: Submit these bags for high-temperature incineration off-site.

    • Causality: High-temperature incineration thermally cleaves the quinazolin-4-amine core of PF-04677490, completely destroying its biological activity before it can enter the ecosystem[5].

Phase 3: Glassware & "Empty" Containers
  • Triple-Rinse Protocol: Add a compatible solvent (e.g., methanol or acetone) to the empty PF-04677490 source vial, filling it to approximately 5% of its total volume[6]. Cap, swirl to wash the interior walls, and decant the rinsate into your liquid hazardous waste carboy[6]. Repeat this process three times[6].

    • Causality: This complies with strict "RCRA-empty" standards, ensuring no concentrated residue remains in the vial[6].

  • Defacing: Use a permanent marker to completely cross out the PF-04677490 label[6].

  • Final Disposal: Discard the defaced, triple-rinsed glass vial into a rigid broken glass/sharps container[6].

References

  • [2] Title: Chemical Waste Disposal Policy & Procedures Source: Washington State University Environmental Health & Safety URL:[Link]

  • [5] Title: What is Chemical Waste & How Is It Disposed? Source: Stericycle UK URL:[Link]

  • [4] Title: How to Store and Dispose of Hazardous Laboratory Waste Source: Hazardous Waste Experts URL:[Link]

  • [6] Title: Hazardous Waste Disposal & Empty Container Protocols Source: Vanderbilt University Medical Center (Office of Clinical and Research Safety) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.